Product packaging for Sodium cyanoacetate(Cat. No.:CAS No. 1071-36-9)

Sodium cyanoacetate

Cat. No.: B094801
CAS No.: 1071-36-9
M. Wt: 108.05 g/mol
InChI Key: NLBFDFIZQKPFKP-UHFFFAOYSA-N
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Description

Sodium cyanoacetate serves as a critical reagent and synthetic intermediate in advanced chemical and pharmaceutical research. Its unique molecular structure, featuring both cyano and carboxylate functional groups, makes it a highly versatile building block for constructing complex heterocyclic scaffolds. In pharmaceutical development, it is a key precursor in the synthesis of active pharmaceutical ingredients (APIs), such as the immunomodulatory drug Teriflunomide . Furthermore, its value extends to the field of medicinal chemistry, where it is utilized in the design and creation of novel antibacterial candidates. Recent research has explored its incorporation into new chemical entities, such as benzopyridone cyanoacetates, to develop broad-spectrum agents that can potentially circumvent existing bacterial resistance mechanisms . The compound's reactivity is also harnessed in multi-component reactions to synthesize a diverse array of nitrogen-containing heterocycles, including pyridines, pyrimidines, and coumarins, which are core structures in many agrochemicals and specialty chemicals . The consistent demand for this compound is driven by its broad utility across these innovation-driven sectors, including pharmaceuticals, agrochemicals, and dyes & pigments .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NNaO2 B094801 Sodium cyanoacetate CAS No. 1071-36-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1071-36-9

Molecular Formula

C3H3NNaO2

Molecular Weight

108.05 g/mol

IUPAC Name

sodium;2-cyanoacetate

InChI

InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6);

InChI Key

NLBFDFIZQKPFKP-UHFFFAOYSA-N

SMILES

C(C#N)C(=O)[O-].[Na+]

Isomeric SMILES

C(C#N)C(=O)[O-].[Na+]

Canonical SMILES

C(C#N)C(=O)O.[Na]

Other CAS No.

1071-36-9

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Sodium Cyanoacetate (CAS 1071-36-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanoacetate (B8463686), identified by the CAS number 1071-36-9, is the sodium salt of cyanoacetic acid. It is a versatile organic compound widely utilized as a reagent in organic synthesis. Its chemical structure features a nitrile group and a carboxylate, making the adjacent methylene (B1212753) protons acidic and thus rendering it a valuable precursor for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the physicochemical properties, key experimental protocols, and potential biological activities of sodium cyanoacetate, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 1071-36-9[1]
Molecular Formula C₃H₂NNaO₂[1]
Molecular Weight 107.04 g/mol [1]
Appearance White to off-white solid[2]
Melting Point Decomposes at elevated temperatures (>140 °C)[3]
Solubility in Water Miscible[4]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks / Chemical ShiftsSource
Infrared (IR) The complete vibrational spectra of this compound have been recorded and analyzed, with assignments for all fundamental vibrations.[5]
¹H NMR Data available, though specific shifts can vary with solvent.[6]
¹³C NMR Data available, though specific shifts can vary with solvent.[6]

Experimental Protocols

This compound is a key reagent in several important organic reactions. Detailed methodologies for two key applications are provided below.

Knoevenagel Condensation: Synthesis of 2-Cyanocinnamic Acid

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. The Doebner modification of this reaction is particularly relevant as it often employs cyanoacetic acid or its salts.[7] The following protocol is a representative procedure for the condensation of benzaldehyde (B42025) with this compound to form 2-cyanocinnamic acid.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Pyridine (solvent)

  • Piperidine (catalyst, ~0.1 eq)[8]

  • Hydrochloric acid (for acidification)

  • Water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in pyridine.

  • Add benzaldehyde to the solution, followed by a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid until a precipitate forms.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-cyanocinnamic acid.

Experimental Workflow:

Knoevenagel_Condensation reagents This compound Benzaldehyde Pyridine, Piperidine reaction Reaction Setup (Reflux) reagents->reaction 1. Mix & Heat workup Workup (Acidification) reaction->workup 2. Cool & Acidify purification Purification (Recrystallization) workup->purification 3. Filter & Wash product 2-Cyanocinnamic Acid purification->product 4. Isolate

Figure 1: Workflow for the Knoevenagel Condensation.

Synthesis of Substituted 2-Cyano Cinnamic Esters

This protocol is adapted from a patented process for the manufacture of substituted 2-cyano cinnamic esters, which are valuable as UV absorbers.[9][10]

Materials:

  • Cyanoacetic acid (1.0 eq)

  • 2-Ethylhexanol (1.1 eq)

  • p-Toluenesulfonic acid (catalyst)

  • Benzophenone (1.25 eq)

  • Ammonium (B1175870) acetate (B1210297) (catalyst)

  • Propionic acid (solvent)

  • Heptane (solvent)

Procedure:

Step 1: Esterification of Cyanoacetic Acid

  • React an aqueous solution of cyanoacetic acid (70-85 wt.%) with 2-ethylhexanol in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture and remove the water formed during the reaction.

  • Distill the resulting 2-ethylhexyl cyanoacetate under reduced pressure.

Step 2: Knoevenagel Condensation

  • In a reactor, charge the 2-ethylhexyl cyanoacetate, benzophenone, ammonium acetate, propionic acid, and heptane.

  • Heat the mixture to reflux under reduced pressure.

  • After the reaction is complete, the product, 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, can be isolated and purified by distillation.

Experimental Workflow:

Cyano_Cinnamic_Ester_Synthesis cluster_esterification Step 1: Esterification cluster_condensation Step 2: Knoevenagel Condensation ester_reagents Cyanoacetic Acid 2-Ethylhexanol p-TSA esterification Esterification (Water Removal) ester_reagents->esterification ester_product 2-Ethylhexyl Cyanoacetate esterification->ester_product condensation Condensation (Reflux) ester_product->condensation Intermediate cond_reagents Benzophenone Ammonium Acetate Propionic Acid, Heptane cond_reagents->condensation final_product 2-Cyano Cinnamic Ester condensation->final_product

Figure 2: Two-step synthesis of a 2-cyano cinnamic ester.

Potential Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activities, related compounds have shown anti-inflammatory properties.[11] It is hypothesized that such effects could be mediated through the modulation of key inflammatory signaling pathways. The following diagrams illustrate the canonical NF-κB and STAT3 signaling pathways, which are central to the inflammatory response and are potential, though unconfirmed, targets for compounds with anti-inflammatory activity.

Hypothetical Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression.[12][13] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

NFkB_Pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription activates inhibition This compound (Hypothetical Inhibition) inhibition->IKK inhibition->NFkB prevents nuclear translocation

Figure 3: Hypothetical inhibition of the NF-κB pathway.

Hypothetical Modulation of the STAT3 Signaling Pathway

The STAT3 pathway is involved in cytokine signaling and has been implicated in chronic inflammation and cancer.[14][15]

STAT3_Pathway cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes nucleus Nucleus STAT3_active->nucleus translocates to transcription Gene Transcription (Cell survival, proliferation) nucleus->transcription activates inhibition This compound (Hypothetical Inhibition) inhibition->JAK inhibition->STAT3_inactive prevents phosphorylation

References

synthesis of sodium cyanoacetate from sodium chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Sodium Cyanoacetate (B8463686) from Sodium Chloroacetate (B1199739)

Introduction

Sodium cyanoacetate is a pivotal intermediate in organic synthesis, serving as a precursor for a wide array of commercially significant compounds. Its applications span the pharmaceutical, dye, and agricultural industries. It is a key building block for malonic esters, vitamin B6, caffeine, and various adhesives, particularly cyanoacrylates.[1][2][3] The primary industrial route to this compound involves the reaction of sodium chloroacetate with an alkali metal cyanide, typically sodium cyanide.[1][4] This guide provides a comprehensive technical overview of this synthesis, detailing the underlying chemistry, experimental protocols, and critical process parameters for researchers and chemical development professionals.

Chemical Reaction and Mechanism

The is a classic example of a nucleophilic substitution reaction.[4] Specifically, it follows an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the cyanide ion (CN⁻), a potent nucleophile, attacks the carbon atom bonded to the chlorine atom in the chloroacetate ion. The chlorine atom is displaced as a chloride ion (Cl⁻), which serves as the leaving group.

The overall reaction is as follows:

ClCH₂COONa + NaCN → NCCH₂COONa + NaCl

The reaction is exothermic and can be vigorous if not properly controlled.[5][6] Key challenges in this process include managing the reaction temperature to prevent side reactions and the potential evolution of highly toxic hydrogen cyanide (HCN) gas, especially in acidic conditions or with an excess of sodium cyanide.[5][7]

Diagram 1: SN2 reaction mechanism for cyanation.

Experimental Protocols

Multiple variations of the synthesis exist, from batch processes suitable for laboratory scale to continuous industrial production. Below is a detailed protocol adapted from established laboratory procedures.[7][8]

Materials:

  • Chloroacetic acid (ClCH₂COOH)

  • Anhydrous sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Sodium cyanide (NaCN) (97% or higher purity)

  • Hydrochloric acid (HCl) (for optional acidification)

  • Water (distilled or deionized)

Procedure:

  • Preparation of Sodium Chloroacetate Solution:

    • In a suitable reaction vessel (e.g., a 5-L round-bottomed flask), dissolve 500 g (5.3 moles) of chloroacetic acid in 700 mL of water.[7]

    • Warm the solution to approximately 50°C to aid dissolution.

    • Carefully neutralize the solution by slowly adding anhydrous sodium carbonate (~290 g, 2.7 moles) or a concentrated sodium hydroxide solution until the pH is neutral (pH ~6.5-7.0).[5][7] This step is exothermic and may cause foaming if sodium carbonate is used; addition should be controlled.

    • Cool the resulting sodium chloroacetate solution to room temperature.

  • Preparation of Sodium Cyanide Solution:

    • In a separate vessel, dissolve 294 g (5.8 moles, a slight excess) of sodium cyanide in 750 mL of water.[5][7]

    • Warming the water to 50-55°C can facilitate the dissolution of sodium cyanide.[7]

    • Cool the sodium cyanide solution to room temperature before use.

  • Cyanation Reaction:

    • With vigorous stirring and external cooling (e.g., a water tap or ice bath), add the sodium cyanide solution to the sodium chloroacetate solution.[7]

    • The reaction is highly exothermic, and the temperature will rise rapidly. The temperature should be carefully controlled to remain below 95°C to minimize side reactions, such as the formation of sodium glycolate (B3277807) and colored impurities.[5][7][9]

    • If the temperature approaches 95°C, add small portions of cold water (e.g., 200 mL) to moderate the reaction.[7]

    • Once the initial exotherm has subsided and the temperature no longer rises, heat the solution to boiling and maintain it for five minutes to ensure the reaction goes to completion.[7]

    • Cool the resulting pale yellow or light brown solution of this compound.[7]

  • Work-up (Isolation of Cyanoacetic Acid - Optional):

    • The resulting aqueous solution contains this compound and sodium chloride. For many applications, the salt is removed. The common subsequent step is acidification to produce cyanoacetic acid.[1][2]

    • Under a fume hood, carefully acidify the solution by adding concentrated hydrochloric acid with thorough stirring. An excess of acid is typically used.[7] Caution: This step will liberate toxic hydrogen cyanide gas from any unreacted sodium cyanide.

    • The cyanoacetic acid can then be isolated from the salt solution by methods such as solvent extraction or evaporation under reduced pressure.[3][10][11]

Experimental_Workflow start Start Materials: Chloroacetic Acid Sodium Carbonate/Hydroxide Sodium Cyanide neutralization Step 1: Neutralization Dissolve Chloroacetic Acid in H₂O. Neutralize with Na₂CO₃ or NaOH. start->neutralization H₂O na_cyanide Prepare Sodium Cyanide Solution start->na_cyanide H₂O na_chloroacetate Intermediate: Sodium Chloroacetate Solution neutralization->na_chloroacetate cyanation Step 2: Cyanation Reaction Mix solutions with cooling. Control temperature < 95°C. Boil for 5 mins. na_chloroacetate->cyanation na_cyanide->cyanation na_cyanoacetate Product: This compound Solution (with NaCl byproduct) cyanation->na_cyanoacetate acidification Step 3 (Optional): Acidification Add HCl under fume hood. (Caution: HCN gas evolution) na_cyanoacetate->acidification end Final Product: Cyanoacetic Acid in Aqueous Salt Solution acidification->end

Diagram 2: Experimental workflow for synthesis.

Quantitative Data and Process Parameters

The efficiency and purity of the synthesis are highly dependent on controlling key parameters. The following tables summarize quantitative data compiled from various sources.

Table 1: Reagent Specifications

Reagent Molar Ratio (vs. Chloroacetate) Concentration (Aqueous Solution) Notes Source
Chloroacetic Acid 1.0 ~40-50% w/v Starting material. [7]
Sodium Chloroacetate 1.0 Up to 42% by weight Formed in situ. [5]
Sodium Cyanide 1.05 - 1.10 ~28-30% w/v A 2-5% excess is recommended for complete reaction. [5][7]
Sodium Carbonate ~0.5 Used for neutralization. Anhydrous form. [7]

| Sodium Hydroxide | 1.0 | ~31% by weight | Alternative for neutralization. |[5] |

Table 2: Reaction Conditions and Yields

Parameter Value Purpose / Notes Source
Cyanation Stage
Initial Temperature Room Temperature To manage the initial exotherm upon mixing. [7]
Peak Temperature < 95°C Prevents side reactions and vigorous boiling. [7][9]
Alternative Temperature > 80°C (in alkanol) A patented process to accelerate the reaction. [4]
Another Alternative 25-40°C (initial), then up to 55°C A patented process for controlled reaction. [5]
Reaction Time ~30 mins (addition) + 5 mins (boil) Ensures reaction completion. [7]
Yield
Yield (this compound) 93 - 98.5% Dependent on temperature control and process (batch vs. continuous). [5][6]

| Yield (Ethyl Cyanoacetate after esterification) | 77-80% | Overall yield for the two-step process to the ester. |[7] |

Safety and Handling

This synthesis involves highly hazardous materials and must be conducted with strict safety protocols.

  • Sodium Cyanide (NaCN): A highly toxic substance that is fatal if swallowed, inhaled, or absorbed through the skin. It must be handled in a well-ventilated area or fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Hydrogen Cyanide (HCN): A highly toxic and flammable gas that can be liberated if the sodium cyanide solution comes into contact with acids. The acidification step must always be performed in an efficient fume hood.

  • Exothermic Reaction: The reaction is strongly exothermic and requires effective cooling and temperature monitoring to prevent runaway reactions.[6]

  • Waste Disposal: All waste containing cyanide must be treated (e.g., with bleach or hydrogen peroxide under basic conditions) and disposed of according to institutional and environmental regulations.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Sodium Cyanoacetate with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms between sodium cyanoacetate (B8463686) and aldehydes, a cornerstone transformation in organic synthesis known as the Knoevenagel condensation. This reaction is pivotal for creating carbon-carbon bonds and serves as a gateway to a diverse array of molecular architectures, including valuable intermediates for pharmaceuticals and biologically active compounds.

Core Reaction Mechanism: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (in this case, cyanoacetate) to a carbonyl group, followed by a dehydration reaction. The product is typically an α,β-unsaturated compound.[1] The reaction between sodium cyanoacetate and an aldehyde proceeds through several key mechanistic steps.

1.1. Enolate Formation: The reaction initiates with the deprotonation of the α-carbon of the cyanoacetate. The cyano (-CN) and carboxylate (-COO⁻) groups are strongly electron-withdrawing, which increases the acidity of the α-protons. A base abstracts one of these protons to form a resonance-stabilized enolate ion.[2][3] In the case of this compound, the acetate (B1210297) anion can act as a base, or an external catalyst is often employed.[4]

1.2. Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[2][3] This step results in the formation of a new carbon-carbon single bond and a tetrahedral alkoxide intermediate.[3]

1.3. Protonation: The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base used or by a protic solvent, to yield an aldol-type addition product, a β-hydroxy compound.[2][3]

1.4. Dehydration: The final step is the elimination of a water molecule (dehydration) from the aldol (B89426) intermediate to form a stable, conjugated α,β-unsaturated cyanoacrylate product. This elimination is often facilitated by a base and is a key driving force for the reaction, shifting the equilibrium towards the product.[2][5]

Knoevenagel_Condensation cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_product Product RCHO Aldehyde (R-CHO) Enolate Cyanoacetate Enolate RCHO->Enolate + Base - H⁺ NaCNCH2CO2 This compound NaCNCH2CO2->Enolate + Base - H⁺ Alkoxide Tetrahedral Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldol Aldol Addition Product Alkoxide->Aldol + H⁺ Product α,β-Unsaturated Cyanoacrylate Aldol->Product - H₂O (Dehydration)

Mechanism of the Knoevenagel Condensation.

Quantitative Data Presentation

The yield and efficiency of the Knoevenagel condensation are highly dependent on the substrates, catalyst, and reaction conditions. Below is a summary of representative data from various studies.

AldehydeActive Methylene CompoundCatalyst/PromoterSolventTime (min)Yield (%)
BenzaldehydeEthyl CyanoacetateDIPEAc (10 mol%)-Reflux91
4-MethoxybenzaldehydeEthyl CyanoacetateDIPEAc (10 mol%)-Reflux96
4-ChlorobenzaldehydeEthyl CyanoacetateDIPEAc (10 mol%)-Reflux92
4-NitrobenzaldehydeEthyl CyanoacetateDABCO/[HyEtPy]Cl-H₂OWater599
4-FluorobenzaldehydeEthyl CyanoacetateDABCO/[HyEtPy]Cl-H₂OWater1097
4-CyanobenzaldehydeEthyl CyanoacetateDABCO/[HyEtPy]Cl-H₂OWater1098
SalicylaldehydeEthyl CyanoacetateDABCO/[HyEtPy]Cl-H₂OWater4086
BenzaldehydeMalononitrileGallium ChlorideSolvent-free-High
BenzaldehydeEthyl CyanoacetateDBU/WaterWater2096

DIPEAc: Diisopropylethylammonium acetate.[6] DABCO: 1,4-diazabicyclo[2.2.2]octane.[7] [HyEtPy]Cl: N-(2-Hydroxy-ethyl)-pyridinium chloride.[7] DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene.[8]

The data indicates that electron-withdrawing groups on the aromatic aldehyde generally lead to higher yields and shorter reaction times.[7] The choice of catalyst and solvent system also plays a critical role, with ionic liquids and solvent-free conditions emerging as efficient and environmentally friendly alternatives.[6][7][9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a generalized protocol for the Knoevenagel condensation and a specific example using an ionic liquid promoter.

3.1. General Protocol using Piperidine (B6355638) Catalyst

This traditional method is widely applicable for the synthesis of cyanoacrylates.[2]

  • Materials:

    • Appropriate aldehyde (e.g., benzaldehyde)

    • Alkyl cyanoacetate (e.g., ethyl cyanoacetate)

    • Piperidine (catalyst)

    • Solvent (e.g., toluene)

    • Dean-Stark apparatus (for water removal)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the aldehyde (1 equivalent), alkyl cyanoacetate (1-1.2 equivalents), and solvent.

    • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

    • Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • Wash the reaction mixture with water to remove the catalyst and any water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired cyanoacrylate.[2]

3.2. Protocol using a Hydroxy Ionic Liquid Promoter

This modern protocol highlights a more "green" approach with high efficiency.[7][10]

  • Materials:

    • Aromatic aldehyde (10 mmol)

    • Ethyl cyanoacetate (12 mmol)

    • DABCO (20 mmol)

    • Composite system: N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g) and Water (3 mL)

  • Procedure:

    • Prepare the [HyEtPy]Cl–H₂O composite system.

    • In a flask, add the aldehyde, ethyl cyanoacetate, and DABCO to the composite system at room temperature with stirring.

    • Monitor the reaction by TLC until the aldehyde is consumed.

    • Dilute the reaction mixture with water (30 mL).

    • Extract the product with diethyl ether (2 x 20 mL).

    • Wash the combined organic phases with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Remove the solvent on a rotary evaporator to yield the nearly pure product.[7][10]

Experimental_Workflow Start Start: Combine Reactants (Aldehyde, Cyanoacetate, Catalyst, Solvent) Reaction Reaction Step (e.g., Reflux with water removal) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Wash with water/brine) Monitoring->Workup Complete Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification End End: Characterized Product Purification->End

References

The Knoevenagel Condensation with Sodium Cyanoacetate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency and versatility in creating α,β-unsaturated compounds. These products serve as crucial intermediates in the synthesis of a wide array of fine chemicals, functional polymers, and perhaps most significantly, pharmaceutical agents.[1][2] This in-depth technical guide focuses on the Knoevenagel condensation utilizing sodium cyanoacetate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core principles, experimental protocols, and applications.

Core Principles and Reaction Mechanism

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base.[1] The acidity of the methylene protons is paramount, a feature imparted by the presence of two electron-withdrawing groups. In the case of this compound, the cyano (-CN) and carboxylate (-COO⁻) groups sufficiently activate the methylene protons for easy deprotonation by a weak base, initiating the condensation cascade.

The reaction proceeds through three key steps:

  • Enolate Formation: A base abstracts a proton from the α-carbon of the cyanoacetate, forming a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon and the oxygen atoms of the carboxylate and the nitrogen of the cyano group.

  • Nucleophilic Attack: The highly nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

  • Dehydration: The intermediate alcohol undergoes dehydration, eliminating a molecule of water to form the final α,β-unsaturated product. This elimination is often spontaneous but can be facilitated by heat or acidic conditions.

Experimental_Workflow A 1. Reactant Preparation - Dissolve aldehyde/ketone in a suitable solvent. - Add this compound. B 2. Catalyst Addition - Add a catalytic amount of a suitable base (e.g., piperidine, DBU). A->B C 3. Reaction - Stir the mixture at room temperature or with gentle heating. - Monitor reaction progress by TLC. B->C D 4. Work-up - Quench the reaction (e.g., with dilute acid). - Extract the product with an organic solvent. C->D E 5. Purification - Dry the organic layer (e.g., with Na2SO4). - Remove solvent under reduced pressure. - Purify by recrystallization or column chromatography. D->E F 6. Characterization - Obtain spectroscopic data (NMR, IR, MS) to confirm the structure. E->F

References

Acidity and pKa of α-Protons in Cyanoacetate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa of α-protons in cyanoacetate (B8463686) esters. Understanding these core chemical properties is fundamental for leveraging these versatile reagents in organic synthesis, particularly within the pharmaceutical industry where they serve as critical building blocks for a diverse range of therapeutic agents.

The Foundation of α-Proton Acidity in Carbonyl Compounds

The protons on a carbon atom adjacent to a carbonyl group, known as α-protons, exhibit a notable acidity compared to typical C-H bonds in alkanes (pKa ~50). This increased acidity is due to the formation of a resonance-stabilized conjugate base, the enolate ion, upon deprotonation. The negative charge on the α-carbon is delocalized onto the more electronegative oxygen atom of the carbonyl group, significantly stabilizing the anion.

The stability of this enolate, and thus the acidity of the α-proton, is heavily influenced by the nature of the substituents on the carbonyl group. Generally, the acidity of common carbonyl compounds follows this trend: aldehydes (pKa ≈ 16-18) > ketones (pKa ≈ 19-21) > esters (pKa ≈ 23-25). The α-protons of esters are less acidic because the lone pair on the ester oxygen can also participate in resonance with the carbonyl, which competes with and diminishes the stabilization of the enolate.

Enhanced Acidity of Cyanoacetate Esters: A Synergistic Effect

Cyanoacetate esters, such as ethyl cyanoacetate, belong to a class of molecules known as "active methylene (B1212753) compounds."[1] The α-protons in these molecules are significantly more acidic than those in simple esters. This heightened acidity arises from the powerful, synergistic electron-withdrawing effects of both the ester and the cyano (nitrile) groups flanking the α-carbon.

Both functional groups contribute to the stabilization of the conjugate base through:

  • Inductive Effect: The electronegative oxygen and nitrogen atoms pull electron density away from the α-carbon, making the C-H bond more polarized and easier to break.

  • Resonance Effect: Upon deprotonation, the negative charge on the α-carbon is delocalized across both the ester and the nitrile groups. This extensive delocalization, involving both the carbonyl oxygen and the nitrile nitrogen, creates a highly stable carbanion.

This dual stabilization makes it possible to deprotonate cyanoacetate esters with relatively mild bases, a property that is exploited extensively in organic synthesis.

Quantitative Analysis: pKa Data Comparison

The enhanced acidity of the α-protons in ethyl cyanoacetate is evident when its pKa is compared to that of other carbonyl compounds. The data clearly illustrates the cumulative effect of electron-withdrawing groups on C-H acidity.

Compound NameStructureRepresentative pKa Value
Ethane (baseline)CH₃-CH₃~ 50
Acetone (a ketone)CH₃-CO-CH₃~ 19-20
Ethyl Acetate (an ester)CH₃-CO-OCH₂CH₃~ 25
Ethyl Cyanoacetate NC-CH₂-CO-OCH₂CH₃ ~ 9 - 11.2 [2][3][4]
Diethyl MalonateEtOOC-CH₂-COOEt~ 13
Ethyl AcetoacetateCH₃-CO-CH₂-COOEt~ 11
MalononitrileNC-CH₂-CN~ 11

Note: pKa values are approximate and can vary with the solvent and measurement technique. The value for ethyl cyanoacetate is based on experimental data in aqueous solution.

Visualization of Key Chemical Processes

Diagrams generated using Graphviz provide a clear visual representation of the chemical principles and workflows discussed.

Enolate Formation and Resonance Stabilization

The diagram below illustrates the deprotonation of an ethyl cyanoacetate molecule and the key resonance contributors that stabilize the resulting carbanion.

Caption: Deprotonation and resonance of the cyanoacetate enolate.

Logical Workflow: The Knoevenagel Condensation

This reaction is a cornerstone of cyanoacetate chemistry, relying on the facile generation of its enolate.

Knoevenagel_Condensation start Ethyl Cyanoacetate + Aldehyde/Ketone base Add weak base (e.g., piperidine) start->base deprotonation Deprotonation of α-carbon forms nucleophilic enolate base->deprotonation attack Enolate attacks carbonyl carbon deprotonation->attack intermediate Formation of tetrahedral alkoxide intermediate attack->intermediate protonation Proton transfer to form β-hydroxy compound intermediate->protonation dehydration Elimination of H₂O protonation->dehydration product α,β-Unsaturated Product (Conjugated Enone) dehydration->product

Caption: Workflow for the Knoevenagel condensation reaction.

Experimental Protocols for pKa Determination

Accurate pKa determination is crucial for quantitative studies. While classical methods like potentiometric and spectrophotometric titrations are widely used, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and modern alternative, particularly for analytes in non-aqueous solutions.

NMR Spectroscopy: The Chemical Shift Imaging (CSI) Method

A highly efficient "one-shot" NMR method allows for the determination of a pKa value in a single, relatively short experiment (20-40 minutes). This technique is especially valuable in drug discovery programs.

Methodology:

  • Sample Preparation: A solid acid (e.g., saccharin) is placed at the bottom of an NMR tube. A solution of the analyte (the cyanoacetate ester) and a set of pH indicators in a suitable deuterated solvent (e.g., DMSO-d₆) is carefully layered on top.

  • Gradient Formation: Over time, the acid dissolves and diffuses up the tube, creating a continuous pH gradient along the length of the sample.

  • Data Acquisition: A Chemical Shift Imaging (CSI) NMR experiment is performed. This acquires a series of ¹H NMR spectra at different vertical positions along the NMR tube, effectively sampling the entire pH range of the gradient simultaneously.

  • Data Analysis:

    • For each spectrum (i.e., each position), the chemical shifts of the known pH indicators are used to precisely calculate the pH at that point.

    • The chemical shift of a proton on the analyte that is sensitive to its protonation state is measured at each corresponding pH.

    • A plot of the analyte's chemical shift versus pH yields a sigmoidal titration curve.

    • The pKa is determined by fitting the data to the Henderson-Hasselbalch equation, with the pKa corresponding to the inflection point of the curve.

Experimental Workflow for NMR-based pKa Determination

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Place solid acid at bottom of NMR tube prep2 Layer solution of analyte + pH indicators on top prep1->prep2 exp1 Allow pH gradient to establish via diffusion exp2 Acquire spatially resolved ¹H NMR spectra (CSI) exp1->exp2 an1 Calculate pH at each point using indicator chemical shifts an2 Measure analyte chemical shift at each pH an1->an2 an3 Plot δ (analyte) vs. pH to generate titration curve an2->an3 an4 Fit curve to Henderson-Hasselbalch Eq. to determine pKa an3->an4 cluster_prep cluster_prep cluster_exp cluster_exp cluster_prep->cluster_exp Incubate cluster_analysis cluster_analysis cluster_exp->cluster_analysis Process Data

Caption: Workflow for pKa determination using NMR/CSI.

Applications in Drug Development and Synthesis

The unique acidity of cyanoacetate esters makes them indispensable nucleophiles for carbon-carbon bond formation. This reactivity is central to the synthesis of a vast array of complex molecules and heterocyclic systems.

  • Knoevenagel Condensation: The enolate of a cyanoacetate ester readily adds to aldehydes and ketones, leading to the formation of electron-deficient alkenes.[5] This reaction is a key step in the synthesis of various pharmaceuticals and polymers.[6][7]

  • Michael Addition: As a soft nucleophile, the cyanoacetate enolate is an excellent "Michael donor," adding to α,β-unsaturated carbonyl compounds in a conjugate (1,4-addition) fashion. This reaction is a powerful tool for constructing 1,5-dicarbonyl systems.

  • Alkylation and Acylation: The enolate can be readily alkylated or acylated at the α-carbon, providing a straightforward route to substituted esters in a manner analogous to the malonic ester synthesis.

  • Heterocycle Synthesis: Ethyl cyanoacetate is a common starting material for building diverse heterocyclic rings, which form the core of many drugs, including allopurinol (B61711) (for gout), theophylline (B1681296) (a bronchodilator), and trimethoprim (B1683648) (an antibiotic).[1]

Conclusion

The α-protons of cyanoacetate esters exhibit significant acidity (pKa ≈ 9-11.2) due to the combined inductive and resonance effects of the adjacent ester and nitrile groups. This property allows for the easy formation of a highly stabilized enolate anion using mild bases. This facile generation of a carbon-based nucleophile makes cyanoacetate esters exceptionally valuable and versatile building blocks in organic synthesis. For professionals in drug discovery and development, a thorough understanding of their pKa and reactivity is essential for the rational design and efficient execution of synthetic routes to new chemical entities.

References

The Role of Sodium Cyanoacetate as a C2 Synthon in Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium cyanoacetate (B8463686) stands as a versatile and cost-effective C2 synthon in the arsenal (B13267) of organic chemistry. Its unique structure, featuring a nucleophilic methylene (B1212753) group activated by adjacent cyano and carboxylate functionalities, enables its participation in a wide array of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the pivotal role of sodium cyanoacetate in key organic transformations, including the Knoevenagel condensation, Michael addition, and the synthesis of diverse heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to empower researchers in leveraging this valuable building block for the synthesis of complex organic molecules, with a particular focus on applications in drug discovery and development.

Introduction

This compound, the sodium salt of cyanoacetic acid, is a white, hygroscopic solid that serves as a powerful nucleophilic C2 building block in organic synthesis. The presence of both a nitrile and a carboxylate group flanking a methylene unit significantly increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion under basic conditions. This carbanion is a potent nucleophile that readily participates in a variety of condensation and addition reactions, making this compound a cornerstone reagent for the construction of complex molecular frameworks.

This guide will delve into the fundamental reactions where this compound acts as a C2 synthon, providing detailed experimental procedures and quantitative data for key transformations. Furthermore, its application in the synthesis of medicinally relevant compounds will be highlighted.

Key Reactions of this compound

The reactivity of this compound is dominated by the nucleophilicity of its α-carbon. The following sections detail its most important applications in organic synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis that involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[1] this compound is an excellent substrate for this reaction, leading to the formation of α,β-unsaturated cyanoacrylic acids or their derivatives.

General Reaction Scheme:

Knoevenagel_Condensation This compound This compound Carbanion Carbanion This compound->Carbanion Base CarbanionAldehyde/Ketone CarbanionAldehyde/Ketone Adduct Adduct CarbanionAldehyde/Ketone->Adduct α,β-Unsaturated Product α,β-Unsaturated Product Adduct->α,β-Unsaturated Product - H2O

Figure 1: General workflow of the Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylic acid

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve this compound and benzaldehyde in ethanol.

    • Add a catalytic amount of piperidine to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to afford the desired 2-cyano-3-phenylacrylic acid.

Table 1: Quantitative Data for Knoevenagel Condensation

Aldehyde/KetoneBaseSolventReaction Time (h)Yield (%)Reference
BenzaldehydePiperidineEthanol385-95[1]
4-ChlorobenzaldehydePiperidineEthanol492[1]
CyclohexanoneAmmonium (B1175870) acetateToluene678
Michael Addition

The stabilized carbanion generated from this compound can also participate in Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors.[2] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their analogues, which are valuable intermediates in the synthesis of cyclic systems.[3]

General Reaction Scheme:

Michael_Addition This compound This compound Carbanion Carbanion This compound->Carbanion Base Carbanionα,β-Unsaturated Compound Carbanionα,β-Unsaturated Compound Michael Adduct Michael Adduct Carbanionα,β-Unsaturated Compound->Michael Adduct

Figure 2: General workflow of the Michael addition.

Experimental Protocol: Michael Addition of this compound to Chalcone (B49325)

  • Materials:

    • This compound (1.1 eq)

    • Chalcone (1.0 eq)

    • Sodium ethoxide (catalytic amount)

    • Ethanol (solvent)

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, add this compound and stir until a clear solution is obtained.

    • Add a solution of chalcone in ethanol dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Neutralize the reaction mixture with dilute acetic acid.

    • Remove the solvent under reduced pressure and extract the product with an organic solvent.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Table 2: Quantitative Data for Michael Addition

Michael AcceptorBaseSolventReaction Time (h)Yield (%)Reference
ChalconeSodium ethoxideEthanol1875
Ethyl acrylateSodium ethoxideEthanol1282
AcrylonitrileSodium hydroxideWater2465

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of a wide variety of heterocyclic compounds, including pyridines, pyrimidines, thiophenes, and coumarins. These reactions often proceed through a sequence of condensation and cyclization steps.

Pyridine (B92270) Synthesis (Guareschi-Thorpe Reaction)

The Guareschi-Thorpe reaction provides a straightforward route to 2,6-dihydroxypyridine-3-carbonitriles (which exist in their tautomeric 2-pyridone form) through the condensation of two equivalents of a cyanoacetate with a ketone in the presence of a base.[4][5]

Reaction Workflow:

Guareschi_Thorpe 2x Sodium CyanoacetateKetone 2x Sodium CyanoacetateKetone Intermediate Intermediate 2x Sodium CyanoacetateKetone->Intermediate Base Dihydropyridine Dihydropyridine Intermediate->Dihydropyridine Cyclization 2-Pyridone 2-Pyridone Dihydropyridine->2-Pyridone Tautomerization

Figure 3: Workflow for the Guareschi-Thorpe pyridine synthesis.

Experimental Protocol: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Materials:

    • Ethyl cyanoacetate (can be generated in situ from this compound) (2.0 eq)

    • Acetone (1.0 eq)

    • Ammonium carbonate (as a source of ammonia)

    • Water (solvent)

  • Procedure:

    • A mixture of ethyl cyanoacetate, acetone, and ammonium carbonate in water is heated at 80 °C.[6]

    • The reaction is stirred for a specified time until the product precipitates.[6]

    • The solid product is collected by filtration, washed with cold water, and dried.[6]

Table 3: Quantitative Data for Pyridine Synthesis

KetoneAmine SourceSolventReaction Time (h)Yield (%)Reference
AcetoneAmmonium carbonateWater575[6]
CyclohexanoneAmmonium carbonateWater670[6]
Pyrimidine and Barbiturate (B1230296) Synthesis

This compound and its derivatives are crucial starting materials for the synthesis of pyrimidine-based heterocycles, including barbiturates, which are a class of drugs that act as central nervous system depressants.[7] The synthesis typically involves the condensation of a malonic acid derivative (derived from cyanoacetic acid) with urea (B33335).[6]

Reaction Workflow:

Barbiturate_Synthesis This compound This compound Malonic Ester Malonic Ester This compound->Malonic Ester Esterification Malonic EsterUrea Malonic EsterUrea Barbituric Acid Barbituric Acid Malonic EsterUrea->Barbituric Acid Condensation

Figure 4: General workflow for barbiturate synthesis.

Experimental Protocol: Synthesis of Barbituric Acid

  • Materials:

    • Diethyl malonate (derived from cyanoacetic acid) (1.0 eq)

    • Urea (1.0 eq)

    • Sodium ethoxide (condensing agent)

    • Absolute ethanol (solvent)

  • Procedure:

    • Dissolve sodium in absolute ethanol to prepare a solution of sodium ethoxide.[7]

    • Add diethyl malonate to the sodium ethoxide solution, followed by a hot solution of urea in absolute ethanol.[7]

    • Reflux the mixture for several hours. A solid will precipitate.[7]

    • After cooling, add hot water to dissolve the solid and then acidify with hydrochloric acid to precipitate the barbituric acid.[7]

    • Collect the product by filtration, wash with cold water, and dry.[7]

Table 4: Quantitative Data for Barbiturate Synthesis

Malonic Ester DerivativeCondensing AgentSolventReaction Time (h)Yield (%)Reference
Diethyl malonateSodium ethoxideEthanol772-78[7]
Thiophene Synthesis (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides a versatile route to 2-aminothiophenes by reacting an α-cyanoester, a carbonyl compound, and elemental sulfur in the presence of a base.[8]

Reaction Workflow:

Gewald_Reaction Carbonyl Compoundα-Cyanoester Carbonyl Compoundα-Cyanoester Knoevenagel Adduct Knoevenagel Adduct Carbonyl Compoundα-Cyanoester->Knoevenagel Adduct Base Knoevenagel AdductSulfur Knoevenagel AdductSulfur Thiolate Intermediate Thiolate Intermediate Knoevenagel AdductSulfur->Thiolate Intermediate Base 2-Aminothiophene 2-Aminothiophene Thiolate Intermediate->2-Aminothiophene Cyclization

Figure 5: Workflow of the Gewald reaction.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Materials:

    • Ethyl cyanoacetate (1.0 eq)

    • 2-Butanone (1.0 eq)

    • Elemental sulfur (1.1 eq)

    • Morpholine (B109124) (base)

    • Ethanol (solvent)

  • Procedure:

    • A mixture of ethyl cyanoacetate, 2-butanone, elemental sulfur, and morpholine in ethanol is stirred at room temperature or slightly elevated temperature.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is poured into ice-water and the precipitated product is collected by filtration.

    • The crude product can be purified by recrystallization.

Table 5: Quantitative Data for Thiophene Synthesis

Carbonyl Compoundα-CyanoesterBaseSolventReaction Time (h)Yield (%)Reference
2-ButanoneEthyl cyanoacetateMorpholineEthanol285[8]
CyclohexanoneMalononitrileTriethylamineDMF192[9]
Coumarin (B35378) Synthesis

This compound is also employed in the synthesis of coumarins, a class of compounds with diverse biological activities. The reaction typically involves a Knoevenagel condensation between a salicylaldehyde (B1680747) derivative and this compound, followed by intramolecular cyclization.[1]

Reaction Workflow:

Coumarin_Synthesis Salicylaldehydethis compound Salicylaldehydethis compound Intermediate Intermediate Salicylaldehydethis compound->Intermediate Knoevenagel Condensation Coumarin-3-carboxamide Coumarin-3-carboxamide Intermediate->Coumarin-3-carboxamide Lactonization

Figure 6: General workflow for coumarin synthesis.

Applications in Drug Development

The versatility of this compound as a C2 synthon has made it a valuable building block in the synthesis of various pharmaceutical agents.

Anticonvulsant Drugs

Derivatives of barbituric acid, synthesized from cyanoacetic acid precursors, have long been used as anticonvulsant drugs.[10] Phenobarbital is a classic example of a barbiturate used in the treatment of epilepsy.[11] The synthesis of such compounds relies on the core condensation reaction between a substituted malonic ester and urea.[7]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The structural motifs accessible through reactions involving this compound are present in some non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the synthesis of certain NSAIDs may involve a Knoevenagel condensation or a Michael addition as a key step to construct the carbon skeleton. While direct use of this compound in the final steps might be less common, its role in preparing key intermediates is significant.

Conclusion

This compound is an indispensable C2 synthon in organic chemistry, offering a reliable and efficient means of forming carbon-carbon bonds. Its utility in fundamental reactions such as the Knoevenagel condensation and Michael addition, coupled with its role as a precursor to a vast array of heterocyclic compounds, underscores its importance in modern synthetic chemistry. The detailed protocols and quantitative data provided in this guide aim to facilitate its broader application by researchers and professionals in the field of drug discovery and development, enabling the synthesis of novel and complex molecular architectures with potential therapeutic applications. The continued exploration of the reactivity of this compound promises to unveil new synthetic methodologies and contribute to the advancement of organic chemistry.

References

The Versatility of Sodium Cyanoacetate in the Synthesis of Heterocyclic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium cyanoacetate (B8463686), and its ester precursors, stand as a cornerstone in the edifice of heterocyclic chemistry. Its unique combination of a nucleophilic active methylene (B1212753) group and an electrophilic nitrile moiety provides a versatile platform for the construction of a diverse array of heterocyclic scaffolds. This technical guide delves into the core applications of sodium cyanoacetate in the synthesis of pyridines, coumarins, and pyrimidines, offering detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of Pyridone Derivatives via Guareschi-Thorpe Condensation

The Guareschi-Thorpe reaction is a classical and efficient method for the synthesis of 2-pyridone derivatives.[1][2] This condensation reaction typically involves the reaction of a cyanoacetic ester with a β-ketoester in the presence of ammonia (B1221849) or an amine.[1] An advanced and environmentally friendly version of this reaction utilizes ammonium (B1175870) carbonate in an aqueous medium, serving as both the nitrogen source and a promoter for the reaction.[3][4]

The reaction proceeds through a series of steps including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. The versatility of this method allows for the synthesis of a wide range of substituted 2,6-dihydroxy-3-cyano-4-alkyl/aryl-pyridines.

Quantitative Data for Guareschi-Thorpe Pyridine (B92270) Synthesis
1,3-Dicarbonyl CompoundAlkyl CyanoacetateNitrogen SourceSolventTime (h)Yield (%)Reference
Ethyl acetoacetate (B1235776)Ethyl cyanoacetate(NH₄)₂CO₃H₂O/EtOH575[3]
Ethyl acetoacetateMethyl cyanoacetate(NH₄)₂CO₃H₂O/EtOH480[3]
Ethyl benzoylacetateEthyl cyanoacetate(NH₄)₂CO₃H₂O/EtOH682[3]
AcetylacetoneEthyl cyanoacetate(NH₄)₂CO₃H₂O/EtOH588[3]
Ethyl acetoacetateEthyl cyanoacetateNH₄OAcH₂O2460[3]
Experimental Protocol: Synthesis of 3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone

A mixture of ethyl cyanoacetate (28.2 cm³) and a 70% aqueous solution of ethylamine (B1201723) (73 cm³) is stirred until a clear solution is obtained. Ethyl acetoacetate (39.30 cm³) is then added to the mixture. The reaction mixture is refluxed at 110°C for 9 hours. After the reflux period, the mixture is diluted with water (600 cm³) and then acidified with 10% aqueous hydrochloric acid. This results in the formation of a white solid product, which is collected by filtration, dried, and recrystallized from ethanol (B145695) to yield the pure 3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone.

Yield: 95.8% Appearance: White crystals Melting Point: 234-235°C IR (cm⁻¹): ~2900 (O-H), ~2200 (C≡N), ~1600 (C=O)

Guareschi-Thorpe Reaction Workflow

Guareschi_Thorpe_Workflow start Start Materials reactants Ethyl Acetoacetate Ethyl Cyanoacetate Amine start->reactants mix Mix & Reflux (110°C, 9h) reactants->mix workup Dilute with H₂O Acidify with HCl mix->workup purify Filter, Dry & Recrystallize workup->purify product 3-cyano-1-ethyl-6-hydroxy- 4-methyl-2-pyridone purify->product

Caption: Workflow for the synthesis of a 2-pyridone derivative.

Synthesis of Coumarin (B35378) Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds and is widely employed in the synthesis of coumarins.[5][6] This reaction involves the condensation of an o-hydroxybenzaldehyde with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst like piperidine.[6][7] The initial condensation product undergoes an intramolecular cyclization (lactonization) to form the coumarin ring system.[5] Microwave-assisted, solvent-free conditions have been shown to significantly accelerate this reaction.[6][7]

Quantitative Data for Knoevenagel Synthesis of Coumarins
2-HydroxyaldehydeActive Methylene CompoundCatalystConditionsTimeYield (%)Reference
Salicylaldehyde (B1680747)Ethyl cyanoacetatePiperidineMicrowave (10%)10 s89[6]
SalicylaldehydeEthyl benzoylacetatePiperidineMicrowave (20%)1 s94[6]
2-Hydroxy-1-naphthaldehydeEthyl cyanoacetatePiperidineMicrowave (20%)4 s76[6]
2,4-DihydroxybenzaldehydeEthyl cyanoacetatePiperidineMicrowave (40%)5 s85[6]
o-VanillinDimethyl malonateLithium sulfateUltrasound, solvent-free-96-97[8]
Experimental Protocol: Synthesis of 3-Acetylcoumarin

In a reaction vial, salicylaldehyde (6.11 g, 50.0 mmol) and ethyl acetoacetate (6.52 g, 50.1 mmol) are mixed. Morpholine (a few drops) is added as a catalytic base. The reaction mixture is gently warmed. The initial Knoevenagel condensation is followed by an intramolecular esterification to form the coumarin ring. The crude product can be purified by recrystallization.[5]

Yield: ~96%[5] Appearance: Yellowish solid[5] Spectroscopic Data: The product can be characterized by TLC, melting point, and ¹H NMR to confirm its structure and purity.[5]

Knoevenagel Condensation and Cyclization Pathway

Knoevenagel_Coumarin_Synthesis cluster_reactants Reactants Salicylaldehyde Salicylaldehyde Knoevenagel Knoevenagel Condensation Salicylaldehyde->Knoevenagel EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Knoevenagel Catalyst Piperidine (catalyst) Catalyst->Knoevenagel Intermediate Intermediate Knoevenagel->Intermediate Cyclization Intramolecular Cyclization (Lactonization) Intermediate->Cyclization Coumarin Coumarin-3-carbonitrile Cyclization->Coumarin

Caption: Pathway for coumarin synthesis via Knoevenagel condensation.

Synthesis of Pyrimidine (B1678525) Derivatives

This compound is a valuable precursor for the synthesis of various pyrimidine derivatives, which are core structures in many biologically active molecules.[9] A common method involves the condensation of ethyl cyanoacetate with a guanidine (B92328) or amidine derivative in the presence of a base like sodium ethoxide.[10] This reaction provides access to substituted 2,4-diamino-6-hydroxypyrimidines.

Quantitative Data for Pyrimidine Synthesis
Amidine/GuanidineActive Methylene CompoundBaseSolventTime (h)Yield (%)Reference
Guanidine hydrochlorideEthyl cyanoacetateNaOEtEthanol280-82[10]
Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

A solution of sodium ethoxide is prepared from sodium (23 g, 1 g atom) and anhydrous ethanol (250 ml). After the sodium has dissolved, the solution is cooled, and ethyl cyanoacetate (113 g, 1 mole) is added. In a separate flask, another solution of sodium ethoxide is prepared with the same concentrations and to this is added guanidine hydrochloride (97 g, 1.02 moles). The resulting sodium chloride precipitate is filtered off. The clear filtrate containing guanidine is then added to the solution of ethyl sodiocyanoacetate. The mixture is heated under reflux for 2 hours and then evaporated to dryness. The solid product is dissolved in boiling water (325 ml) and acidified with glacial acetic acid (67 ml). Upon cooling, the product crystallizes as yellow needles.[10]

Yield: 80–82%[10] Appearance: Yellow needles[10] Melting Point: 260–270°C (decomposition)[10] Spectroscopic Data: The structure of pyrimidine derivatives can be confirmed using IR and NMR spectroscopy. Characteristic IR peaks include those for N-H, C=O, and C=N bonds. ¹H and ¹³C NMR spectra will show characteristic shifts for the aromatic and substituent protons and carbons.[11][12]

Pyrimidine Synthesis Workflow

Pyrimidine_Synthesis_Workflow start Start Materials reagents Ethyl Cyanoacetate Guanidine Sodium Ethoxide start->reagents reaction Reflux (2h) reagents->reaction evaporation Evaporate to Dryness reaction->evaporation dissolution Dissolve in Boiling H₂O evaporation->dissolution acidification Acidify with Acetic Acid dissolution->acidification crystallization Cool to Crystallize acidification->crystallization product 2,4-Diamino-6- hydroxypyrimidine crystallization->product

Caption: Workflow for the synthesis of a pyrimidine derivative.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles, catalyzed by a strong base, to form a cyclic α-cyanoenamine, which upon acidic hydrolysis yields a cyclic ketone.[13][14] This reaction is a powerful method for the formation of five- and six-membered rings, as well as macrocycles.[15][16] While the classic reaction focuses on carbocyclic systems, it has been extended to the synthesis of various heterocyclic compounds.[15]

Thorpe-Ziegler Reaction Mechanism

The reaction is initiated by the deprotonation of an α-carbon to a nitrile group by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion. Protonation of this intermediate gives a cyclic enamine (an enaminonitrile). The final step involves acidic hydrolysis of the enaminonitrile to the corresponding ketone.[17]

General Thorpe-Ziegler Reaction Pathway

Thorpe_Ziegler_Pathway Dinitrile α,ω-Dinitrile Deprotonation Deprotonation Dinitrile->Deprotonation Base Strong Base (e.g., NaNH₂) Base->Deprotonation Carbanion Carbanion Intermediate Deprotonation->Carbanion Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Enamine Cyclic α-Cyanoenamine Cyclization->Enamine Hydrolysis Acidic Hydrolysis Enamine->Hydrolysis Ketone Cyclic Ketone Hydrolysis->Ketone

Caption: General mechanistic pathway of the Thorpe-Ziegler reaction.

This technical guide provides a foundational understanding of the utility of this compound in heterocyclic synthesis. The detailed protocols and quantitative data serve as a practical resource for the synthesis of pyridones, coumarins, and pyrimidines. The mechanistic diagrams offer a visual representation of the key chemical transformations, aiding in the comprehension and application of these powerful synthetic methodologies.

References

A Technical Guide to the Physical and Chemical Properties of Sodium Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanoacetate (B8463686) (CAS No: 1071-36-9) is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries.[1] As the sodium salt of cyanoacetic acid, it serves as a versatile precursor in the synthesis of a wide array of organic compounds, including various drug molecules. A thorough understanding of its physical characteristics and solubility is paramount for its effective use in chemical synthesis, process development, and formulation. This technical guide provides an in-depth overview of the physical and chemical properties of sodium cyanoacetate, complete with experimental protocols and logical workflows.

Physical Characteristics of this compound

This compound is typically available as a white to off-white solid.[2] It is a hygroscopic salt, meaning it has a tendency to absorb moisture from the air.[3][4] This property necessitates storage in a cool, dry, well-ventilated area in tightly sealed containers to prevent degradation and ensure accurate handling in experimental settings.[5] While stable under normal temperatures and pressures, it can decompose at elevated temperatures.[5][6]

Below is a summary of the key physical properties of this compound. It is important to note that some reported values in the literature pertain to a 50 wt% aqueous solution and are specified accordingly.

PropertyValueForm
Molecular Formula C₃H₂NNaO₂Solid
Molecular Weight 107.04 g/mol Solid
Appearance White to off-white solidSolid
Melting Point Not availableSolid
Decomposition Decomposes at elevated temperatures. The related cyanoacetic acid decomposes at 160°C.[6][7]Solid
Boiling Point 100°C @ 760 mmHg50 wt% aqueous solution
Density 1.3200 g/cm³50 wt% aqueous solution

Solubility Profile

The solubility of this compound is a critical parameter for its application in various reaction media. As an ionic compound, its solubility is highly dependent on the polarity of the solvent.

Water Solubility: this compound is miscible with water.[5]

Organic Solvent Solubility: Quantitative solubility data for this compound in specific organic solvents is not readily available in the literature. However, based on the general principles of solubility for sodium salts of small carboxylic acids, a qualitative assessment can be made.[8][9][10] These salts are generally more soluble in polar organic solvents and less soluble in non-polar organic solvents.

SolventQualitative SolubilityRationale
Water MiscibleHigh polarity and hydrogen bonding capacity of water effectively solvates the sodium and cyanoacetate ions.
Methanol (B129727) Expected to be solubleAs a polar protic solvent, methanol can solvate the ions, though likely to a lesser extent than water.
Ethanol Expected to be solubleSimilar to methanol, its polarity allows for the dissolution of ionic compounds, though solubility may be lower than in methanol.[9][10]
Acetone Sparingly solubleA polar aprotic solvent that can dissolve some salts, but generally less effective than protic solvents for ionic compounds.
Dimethyl Sulfoxide (DMSO) Sparingly solubleA highly polar aprotic solvent, but often a poor solvent for inorganic salts.
Toluene InsolubleA non-polar aromatic hydrocarbon, incapable of effectively solvating the ions.
Hexane InsolubleA non-polar aliphatic hydrocarbon, incapable of effectively solvating the ions.

Experimental Protocols

Accurate determination of the physical and chemical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. The capillary method is a widely used technique for this determination.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2°C per minute) around the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a solid in a solvent.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent in a flask with a stopper.

  • Equilibration: The flask is sealed and agitated in a constant temperature bath for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. The solution is then filtered or centrifuged to separate the saturated solution from the excess solid.

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gravimetric analysis (evaporation of the solvent and weighing the residue), spectroscopy, or chromatography.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start prep Pack dry, powdered This compound into capillary tube start->prep place Place capillary tube in melting point apparatus prep->place heat Heat at a controlled rate (e.g., 1-2°C/min) place->heat observe Observe and record temperature range from first liquid to complete melting heat->observe end Melting Point Range observe->end

Diagram 1: Experimental workflow for melting point determination.

Solubility_Determination cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solid This compound to a known volume of solvent start->add_excess agitate Agitate in a constant temperature bath (24-48 hours) add_excess->agitate separate Separate saturated solution from excess solid (filtration/centrifugation) agitate->separate analyze Determine concentration of This compound in the saturated solution separate->analyze end Solubility Data (e.g., g/100 mL) analyze->end

Diagram 2: Experimental workflow for solubility determination via the shake-flask method.

References

An In-depth Technical Guide to the Stability and Decomposition of Sodium Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and decomposition pathways of sodium cyanoacetate (B8463686). The information is curated for professionals in research and development who handle or utilize this compound in their work.

Chemical Stability

Sodium cyanoacetate is a salt that is stable under standard ambient conditions (room temperature and pressure). However, its stability is influenced by several factors, including temperature, moisture, pH, and the presence of oxidizing agents or acids.

General Stability Profile:

  • Hydrolytic Stability: In aqueous solutions, the cyanoacetate ion can undergo hydrolysis. The stability is pH-dependent. In acidic or alkaline solutions, the nitrile group is susceptible to hydrolysis, initially forming an amide intermediate (2-cyanoacetamide) and subsequently malonic acid or its salt.

  • Incompatibilities: To ensure stability, this compound should be stored away from incompatible materials such as strong oxidizing agents and acids. Contact with acids can liberate toxic gases. It is also advisable to protect it from moisture to prevent hydrolysis.

Thermal Decomposition

The thermal decomposition of this compound involves complex reactions, including decarboxylation and breakdown of the nitrile group. The primary hazardous decomposition products include carbon monoxide, carbon dioxide, and acetonitrile (B52724), along with other potentially irritating and toxic fumes[2].

Proposed Thermal Decomposition Pathway:

The thermal decomposition is likely to proceed through the following stages:

  • Decarboxylation: At elevated temperatures, the carboxylate group is removed as carbon dioxide.

  • Formation of Intermediates: This decarboxylation may lead to the formation of highly reactive intermediates.

  • Breakdown of the Cyano Group: The nitrile functional group will also decompose under these conditions.

  • Formation of Final Products: The process results in the formation of stable end products such as sodium carbonate, alongside gaseous products like acetonitrile, carbon monoxide, and carbon dioxide.

Quantitative Thermal Analysis Data (Estimated)

Due to the lack of specific TGA/DSC data for this compound, the following table provides an estimation based on the analysis of similar sodium carboxylates like sodium acetate (B1210297) and sodium malonate.

Thermal Analysis ParameterSodium Acetate (Anhydrous)Sodium MalonateThis compound (Estimated)
TGA Onset of Decomposition (°C) ~400~350300 - 350
TGA Peak Decomposition Temp (°C) ~450~400350 - 400
DSC Peak Temperature (°C) ~450 (endotherm)~400 (endotherm)350 - 400 (endotherm)
Primary Solid Residue Sodium CarbonateSodium CarbonateSodium Carbonate

Note: These values are estimations and should be confirmed by experimental analysis.

Hydrolytic Decomposition

The hydrolysis of this compound in aqueous solutions is a critical consideration, particularly in drug formulation and development where aqueous environments are common. The reaction proceeds in a stepwise manner and is catalyzed by both acid and base.

Hydrolysis Pathway:

The hydrolysis of the nitrile group in this compound follows a well-established chemical pathway:

  • Nucleophilic Attack: Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbon of the nitrile group. In acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water.

  • Formation of Amide Intermediate: The initial attack leads to the formation of an imidic acid intermediate, which tautomerizes to the more stable 2-cyanoacetamide.

  • Hydrolysis of Amide: The amide intermediate is then further hydrolyzed to yield the corresponding carboxylate (malonate) under basic conditions or carboxylic acid (malonic acid) under acidic conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

  • Record the mass loss and temperature continuously throughout the experiment.

  • Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures, as well as the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal transitions (e.g., melting, decomposition) and the associated enthalpy changes.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of finely powdered this compound into a clean, tared DSC pan (typically aluminum).

  • Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

  • Place the sample pan and an empty, sealed reference pan in the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 450°C) at a constant heating rate of 10°C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks, corresponding to thermal events like melting and decomposition. Determine the onset temperature, peak temperature, and enthalpy change for each event.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Thermal_Decomposition_Pathway cluster_solid Solid Phase cluster_gas Gaseous Products This compound This compound Reactive Intermediates Reactive Intermediates This compound->Reactive Intermediates Heat (Δ) Sodium Carbonate Sodium Carbonate Reactive Intermediates->Sodium Carbonate Acetonitrile Acetonitrile Reactive Intermediates->Acetonitrile Carbon Dioxide Carbon Dioxide Reactive Intermediates->Carbon Dioxide Carbon Monoxide Carbon Monoxide Reactive Intermediates->Carbon Monoxide

Caption: Proposed thermal decomposition pathway of this compound.

Hydrolysis_Pathway This compound This compound Imidic Acid Intermediate Imidic Acid Intermediate This compound->Imidic Acid Intermediate H₂O, H⁺ or OH⁻ 2-Cyanoacetamide 2-Cyanoacetamide Imidic Acid Intermediate->2-Cyanoacetamide Tautomerization Malonate Malonate 2-Cyanoacetamide->Malonate H₂O, H⁺ or OH⁻

Caption: Hydrolytic decomposition pathway of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Weigh Sample (5-10 mg) Weigh Sample (5-10 mg) Load into TGA Load into TGA Weigh Sample (5-10 mg)->Load into TGA Purge with N₂ Purge with N₂ Load into TGA->Purge with N₂ Heat at 10°C/min Heat at 10°C/min Purge with N₂->Heat at 10°C/min Record Mass vs. Temp Record Mass vs. Temp Heat at 10°C/min->Record Mass vs. Temp Determine Decomposition Temps Determine Decomposition Temps Record Mass vs. Temp->Determine Decomposition Temps

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

Methodological & Application

experimental protocol for Knoevenagel condensation using sodium cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Knoevenagel Condensation with Cyanoacetate (B8463686) Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction involves the condensation of an active methylene (B1212753) compound, such as a cyanoacetate derivative, with an aldehyde or ketone, typically catalyzed by a weak base. The resulting products are pivotal intermediates in the development of pharmaceuticals, fine chemicals, and functional polymers.

In the context of drug development, the α-cyanoacrylate products of the Knoevenagel condensation are versatile building blocks. Their electron-deficient double bond makes them susceptible to Michael additions, enabling the introduction of diverse functionalities. This reactivity is leveraged in the synthesis of a wide array of heterocyclic compounds with potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

While ethyl cyanoacetate is commonly employed, the direct use of sodium cyanoacetate as the active methylene component is less documented in standard protocols. This compound provides the pre-formed enolate, potentially simplifying the reaction by obviating the need for a strong base to deprotonate the α-carbon. However, its ionic nature may require specific solvent systems to ensure adequate solubility and reactivity. The following protocol is a generalized procedure derived from established Knoevenagel principles and may require optimization for specific substrates.

Quantitative Data Summary

The following table summarizes representative yields for the Knoevenagel condensation between various aromatic aldehydes and ethyl cyanoacetate, a closely related substrate to this compound. These reactions are often catalyzed by a mild base.

AldehydeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeDIPEAc (10)Hexane65-703-691
4-MethoxybenzaldehydeDIPEAc (10)Hexane65-703-696
4-ChlorobenzaldehydeDIPEAc (10)Hexane65-703-694
4-NitrobenzaldehydeDIPEAc (10)Hexane65-703-695
2-FuraldehydeDBU/H₂O (100)WaterRoom Temp0.3394
4-PyridinecarboxaldehydeDBU/H₂O (100)WaterRoom Temp0.593
4-HydroxybenzaldehydeDABCO (200)[HyEtPy]Cl/H₂O500.3395

DIPEAc: Diisopropylethylammonium Acetate, DBU: Diazabicyclo[5.4.0]undec-7-ene, DABCO: 1,4-Diazabicyclo[2.2.2]octane, [HyEtPy]Cl: N-(2-Hydroxy-ethyl)-pyridinium chloride.

Experimental Protocols

Generalized Protocol for Knoevenagel Condensation using this compound

This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with this compound.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, DMF, or a mixture)

  • Catalyst (optional, e.g., a weak acid like acetic acid to facilitate the dehydration step)

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (1.0 eq) in a suitable solvent.

  • Addition of this compound: Add this compound (1.0 - 1.2 eq) to the solution. If this compound has low solubility in the chosen solvent, the reaction will proceed as a heterogeneous mixture.

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to the reflux temperature of the solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the product) has formed, it can be collected by filtration. Otherwise, proceed with an extractive work-up.

  • Extraction: Quench the reaction mixture with water and acidify with 1 M HCl to a neutral or slightly acidic pH. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to obtain the pure α,β-unsaturated product.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup Dissolve Aldehyde in Solvent add_reagent Add this compound setup->add_reagent react Heat and Stir (Monitor by TLC) add_reagent->react cool Cool to Room Temperature react->cool quench Quench with H₂O & Acidify cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the Knoevenagel condensation.

knoevenagel_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation cluster_step3 Step 3: Dehydration enolate Cyanoacetate Enolate [NC-CH⁻-CO₂⁻]Na⁺ intermediate1 Tetrahedral Intermediate enolate->intermediate1 Attacks Carbonyl Carbon aldehyde Aldehyde (R-CHO) aldehyde->intermediate1 intermediate2 Aldol Adduct (β-hydroxy intermediate) intermediate1->intermediate2 + H⁺ (from solvent/acid) product α,β-Unsaturated Product intermediate2->product - H₂O water H₂O intermediate2->water

Caption: Mechanism of the Knoevenagel condensation.

Application Notes: The Utility of Sodium Cyanoacetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium cyanoacetate (B8463686) and its derivatives, such as cyanoacetic acid and ethyl cyanoacetate, are pivotal intermediates in the pharmaceutical and fine chemical industries.[1][2] The presence of a highly reactive methylene (B1212753) group flanked by a nitrile (-C≡N) and a carbonyl group makes it an exceptionally versatile building block for a wide range of organic syntheses.[3] This reactivity is primarily leveraged in condensation and alkylation reactions to construct complex molecular scaffolds found in numerous active pharmaceutical ingredients (APIs). These application notes provide an overview of its primary synthetic applications, detailed experimental protocols, and quantitative data for the synthesis of key pharmaceutical intermediates.

Core Synthetic Applications

The synthetic utility of sodium cyanoacetate derivatives is broad, but it is most prominently featured in the following reaction types:

  • Knoevenagel Condensation: This is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. Cyanoacetate derivatives are ideal active methylene compounds for this reaction. The resulting α,β-unsaturated cyano compounds are crucial precursors for a variety of pharmaceuticals.[4][5] This reaction is often catalyzed by weak bases like amines (e.g., piperidine) or can be performed under solvent-free conditions, aligning with green chemistry principles.[4][6]

  • Alkylation and Cyclization: The active methylene proton can be abstracted by a base, creating a nucleophilic carbanion that readily undergoes alkylation. Subsequent intramolecular or intermolecular reactions can lead to the formation of diverse heterocyclic systems, which form the core of many drug molecules, including anesthetics like Thiopental.[7]

  • Synthesis of Heterocycles: Cyanoacetamide derivatives, prepared from ethyl cyanoacetate, are key precursors in the synthesis of pharmacologically active molecules, particularly nitrogen-containing heterocycles like quinoline (B57606) derivatives, which have applications in treating malaria, cancer, and inflammatory conditions.[3][5]

Data Presentation: Reaction Yields and Conditions

The following tables summarize quantitative data from various synthetic procedures involving cyanoacetate derivatives.

Table 1: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds

AldehydeActive Methylene CompoundCatalystSolventConditionsYield (%)Reference
BenzaldehydeMalononitrileAmine-terminated Carbon Dots (NCDs-1)Solvent-free-96.3[8]
Various Aryl AldehydesEthyl CyanoacetateDABCO / [HyEtPy]ClAqueousAmbient Temp.92-99[6][8]
CinnamaldehydeN-substituted cyanoacetamidesTrimethylamine-Room Temp.70-90[3]
4-(dimethylamino) benzaldehydeN-substituted cyanoacetamidesTrimethylamine-Room Temp.70-90[3]
Various AldehydesEthyl Cyanoacetate / MalononitrileTriphenylphosphineSolvent-freeMicrowaveExcellent[9]
4-hydroxybenzylidene2-cyanoacetamideNH₄OAcMicrowave-98.6[4]

Table 2: Synthesis of Cyanoacetic Acid and its Sodium Salt

Primary ReactantSecondary ReactantKey ReagentsProductYield (%)Reference
Sodium Chloroacetate (B1199739)Sodium CyanideWater, HClCyanoacetic Acid98.5[10]
Sodium ChloroacetateHydrogen CyanideNaOHThis compound96-98[11]
Chloroacetic AcidSodium CyanideSodium Carbonate, WaterThis compound-[12]
Mono Chloro Acetic AcidSodium CyanideSodium Carbonate, HClCyanoacetic Acid96.0[10]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Cyanoacetate from Chloroacetic Acid

This protocol describes the synthesis of ethyl cyanoacetate, a common downstream intermediate derived from the initial cyanation reaction.

Materials:

  • Chloroacetic acid (500 g, 5.3 moles)

  • Anhydrous sodium carbonate (~290 g, 2.7 moles)

  • Sodium cyanide (294 g, 5.8 moles)

  • Commercial hydrochloric acid (sp. gr. 1.156, 600 cc)

  • 95% Ethanol (B145695) (1100 cc total)

  • Absolute ethanol (900 cc total)

  • Concentrated sulfuric acid (14 cc total)

  • 5-L round-bottomed flask

Procedure:

  • Preparation of Sodium Chloroacetate: Dissolve 500 g of chloroacetic acid in 700 cc of water in a 5-L flask. Warm the solution to 50°C and neutralize it with approximately 290 g of anhydrous sodium carbonate.[12][13]

  • Cyanation Reaction: In a separate container, dissolve 294 g of sodium cyanide in 750 cc of water warmed to 55°C. Cool the sodium chloroacetate solution to room temperature and then add the sodium cyanide solution with rapid mixing and cooling under a water tap. The temperature will rise; if it exceeds 95°C, add cold water to control the exothermic reaction. Once the reaction subsides, heat the solution to boiling and boil for five minutes.[12][13]

  • Acidification: Cool the solution and filter if necessary. In a well-ventilated hood, add 600 cc of commercial hydrochloric acid with thorough stirring to liberate the cyanoacetic acid.[12][13]

  • Evaporation and Salt Removal: Evaporate the solution on a water bath at 60–70°C under reduced pressure (20–30 mm) until the distillate ceases. To the residue, add 600 cc of 95% alcohol and filter to remove the precipitated sodium chloride. Wash the salt residue with another 500 cc portion of 95% alcohol.[12][13]

  • Esterification: Combine the alcoholic filtrates and evaporate under reduced pressure at 50–60°C. To the residue, add a mixture of 600 cc of absolute alcohol and 10 cc of concentrated sulfuric acid. Heat the mixture under reflux for three hours.[12][13]

  • Second Esterification and Distillation: Remove excess alcohol by distillation under reduced pressure. Add another 300 cc of absolute alcohol and 4 cc of concentrated sulfuric acid and heat again for two hours.[12]

  • Purification: After removing the solvent, alcohol, and water, distill the combined products under reduced pressure. Collect the ethyl cyanoacetate fraction at 94–99°C/16 mm. The expected yield is 474–492 g.[12]

Protocol 2: General Knoevenagel Condensation for Synthesis of Arylidene Cyanoacetamide Derivatives

This two-step protocol outlines the synthesis of N-substituted cyanoacetamides followed by their condensation with aromatic aldehydes.[3]

Step A: Synthesis of N-substituted Cyanoacetamide Intermediate

  • React ethyl cyanoacetate with an amine (e.g., cyclohexylamine, morpholine, piperidine) in a 1:1 molar ratio.

  • The reaction can often be carried out under solvent-free conditions without external heating.[3]

  • The reaction is typically rapid and affords the desired cyanoacetamide derivative in high yield. Monitor the reaction to completion using TLC.

  • Purify the product by recrystallization or column chromatography if necessary.

Step B: Knoevenagel Condensation

  • Dissolve the N-substituted cyanoacetamide (from Step A) and an aromatic aldehyde (e.g., cinnamaldehyde, 4-(dimethylamino)benzaldehyde) in a suitable solvent.

  • Add a catalytic amount of a base, such as trimethylamine.[3]

  • Stir the reaction at room temperature. The reaction is typically complete within a short time.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with a suitable solvent and dry to obtain the pure arylidene cyanoacetamide derivative. Yields are typically in the range of 70-90%.[3]

Visualizations: Pathways and Workflows

G cluster_start Core Precursor cluster_intermediates Key Pharmaceutical Intermediates cluster_drugs Resulting Drug Classes NaCN This compound / Derivatives Knoevenagel Arylidene Cyanoacetamides NaCN->Knoevenagel Alkylated Alkylated Cyanoacetates NaCN->Alkylated Cyanoacetamides N-Substituted Cyanoacetamides NaCN->Cyanoacetamides Anticonvulsants Anticonvulsants Knoevenagel->Anticonvulsants Antineoplastics Antineoplastics Knoevenagel->Antineoplastics Heterocycles Quinoline Derivatives Heterocycles->Antineoplastics Others Diuretics, Antihypertensives, etc. Heterocycles->Others Anesthetics Anesthetics (e.g., Thiopental) Alkylated->Anesthetics Cyanoacetamides->Heterocycles

Caption: Logical relationship of this compound to intermediates and drug classes.

G Reactants Reactants: - N-Substituted Cyanoacetamide - Aromatic Aldehyde - Base Catalyst (e.g., Amine) Reaction Reaction Vessel: Stir at Room Temperature Reactants->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Workup: Precipitation / Filtration Monitoring->Workup Upon Completion Purification Purification: Washing with Solvent & Drying Workup->Purification Product Final Product: Pure Arylidene Derivative Purification->Product

Caption: Experimental workflow for a typical Knoevenagel condensation reaction.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product MC Methyl Cyanoacetate Alkylation Step 1: Alkylation (Formation of Intermediate) MC->Alkylation IP 2-Iodopentane IP->Alkylation Thiourea (B124793) Thiourea Cyclization Step 2: Cyclization (Reaction with Thiourea) Thiourea->Cyclization Base Sodium Ethoxide Base->Alkylation Catalyst Base->Cyclization Catalyst Alkylation->Cyclization Alkylated Intermediate Thiopental Thiopental (Anesthetic Drug) Cyclization->Thiopental

References

Application Notes and Protocols: Laboratory Preparation of Cyanoacrylate Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of cyanoacrylate monomers. The primary route discussed is the Knoevenagel condensation of an alkyl cyanoacetate (B8463686) with formaldehyde (B43269) to produce a prepolymer, followed by thermal depolymerization to yield the desired monomer. This method is a cornerstone for producing various cyanoacrylate esters, which are pivotal in medical devices, tissue adhesives, and advanced drug delivery systems.

Overview of Synthetic Strategy

The synthesis of cyanoacrylate monomers is a well-established, multi-step process. The overall strategy involves two key transformations:

  • Knoevenagel Condensation : An alkyl cyanoacetate (e.g., ethyl-2-cyanoacetate or n-butyl-2-cyanoacetate) reacts with formaldehyde in the presence of a basic catalyst.[1][2] This reaction does not directly yield the monomer but instead forms a stable prepolymer or oligomer mixture.[3] The monomer itself is highly reactive and would polymerize under the basic conditions of the condensation.[1][2]

  • Thermal Depolymerization ("Cracking") : The resulting polymer/oligomer is heated under high vacuum.[1] This process, known as thermal depolymerization or "cracking," breaks the polymer down into its constituent monomer units.[4] The volatile monomer is then immediately distilled off and collected in a chilled receiver containing polymerization inhibitors to ensure its stability.[2][5] Subsequent purification by vacuum distillation is crucial to achieve the high purity required for most applications.[4][5]

Reaction Mechanism Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Thermal Depolymerization start Alkyl Cyanoacetate + Formaldehyde catalyst Base Catalyst (e.g., Piperidine) start->catalyst enolate Enolate Formation catalyst->enolate Deprotonation attack Nucleophilic Attack on Formaldehyde enolate->attack aldol Aldol-type Adduct attack->aldol dehydration Dehydration aldol->dehydration polymer Cyanoacrylate Prepolymer/ Oligomer dehydration->polymer depoly Heating under Vacuum (>160°C) polymer->depoly Process Input inhibitors Inhibitors Added (P₂O₅, Hydroquinone) depoly->inhibitors monomer Crude Cyanoacrylate Monomer (Vapor) inhibitors->monomer Cracking purify Vacuum Distillation monomer->purify final Purified Monomer purify->final

Caption: Chemical mechanism for cyanoacrylate synthesis.

Experimental Protocols

Note on Starting Materials: While the topic specifies sodium cyanoacetate, the Knoevenagel condensation is typically performed with an alkyl cyanoacetate (e.g., ethyl, butyl). Alkyl cyanoacetates are the direct precursors and are commercially available or can be synthesized from cyanoacetic acid. The following protocols assume the use of an appropriate alkyl cyanoacetate.

Protocol 1: Synthesis of Cyanoacrylate Prepolymer

This protocol details the base-catalyzed Knoevenagel condensation to form the prepolymer.

Materials:

  • Alkyl cyanoacetate (e.g., n-butyl cyanoacetate)

  • Paraformaldehyde

  • Piperidine (or other base catalyst, see Table 1)

  • Toluene (or other suitable solvent)

  • Phosphoric acid (for neutralization)[6]

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the alkyl cyanoacetate, paraformaldehyde, and toluene.

  • Catalyst Addition : Add a catalytic amount of a weak base such as piperidine.[7] The reaction is initiated by the base abstracting an acidic α-proton from the cyanoacetate to form a reactive enolate.[1][7]

  • Reaction Conditions : Heat the mixture to reflux and stir for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[7]

  • Catalyst Neutralization : After the reaction is complete, cool the mixture to room temperature. To prevent unwanted side reactions during the subsequent depolymerization step, the base catalyst must be neutralized. Add a stoichiometric amount of an acid, such as phosphoric acid, to quench the catalyst.[4][6]

  • Solvent Removal : Remove the solvent (e.g., toluene) and any water formed during the condensation under reduced pressure using a rotary evaporator. The resulting viscous liquid or solid is the crude cyanoacrylate prepolymer.

Protocol 2: Thermal Depolymerization and Monomer Purification

This protocol describes the "cracking" of the prepolymer and the purification of the monomer. All glassware for this procedure must be acid-washed and thoroughly dried to prevent premature polymerization.[3]

Materials:

  • Crude cyanoacrylate prepolymer (from Protocol 1)

  • Phosphorus pentoxide (P₂O₅) - polymerization inhibitor and dehydrating agent[3][6]

  • Hydroquinone (B1673460) - free-radical polymerization inhibitor[3][6]

  • Vacuum distillation apparatus with a short path distillation head

  • Receiving flask cooled in an ice bath or dry ice/acetone bath

  • Oil bath or heating mantle

  • Vacuum pump capable of reaching <1 kPa pressure

Procedure:

  • Apparatus Setup : Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed. Place a small amount of hydroquinone in the receiving flask to inhibit polymerization of the collected distillate.

  • Cracking Reaction : In the distillation flask, combine the crude prepolymer with polymerization inhibitors, typically phosphorus pentoxide (P₂O₅) and hydroquinone.[3]

  • Depolymerization : Begin heating the flask in an oil bath while applying a high vacuum. First, heat gently (up to 140°C) to remove any low-boiling impurities.[3] Then, increase the temperature to above 160°C to initiate depolymerization ("cracking").[3]

  • Monomer Collection : The cyanoacrylate monomer will form as a vapor, distill over, and condense in the chilled receiving flask.[2] Collect the main fraction at a specific temperature and pressure range (e.g., for ethyl-2-cyanoacrylate, the main fraction is collected at a distillation temperature of 58-62°C under 0.6 kPa).[5]

  • Final Product : The collected liquid is the purified cyanoacrylate monomer. It should be stored refrigerated with inhibitors to ensure stability. The purity of the final product, often exceeding 99%, can be confirmed by gas chromatography (GC).[5][8]

Quantitative Data Summary

The efficiency of the Knoevenagel condensation is highly dependent on the choice of catalyst and reaction conditions. The final yield and purity of the monomer are determined by the efficiency of the depolymerization and distillation steps.

Table 1: Effect of Catalysts on Knoevenagel Condensation Yield (Data synthesized from studies on Knoevenagel condensation for cyanoacrylate synthesis)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineDichloromethaneReflux557[9]
Piperdine AcetateDichloromethaneReflux562[9]
L-ProlineEthanolRoom Temp12~85-90
DIPEAcDichloromethane702.591[9]

Table 2: Example Purification Data for Ethyl-2-Cyanoacrylate (Data adapted from a purification patent)[8]

Starting MaterialTreatmentDistillation Pressure (kPa)Low-Boiling FractionMain Fraction YieldPurity (%)
100g Crude Ethyl-2-CyanoacrylateStored with 0.1g Gallic Acid0.35g (5%)85g99
100g Crude Ethyl-2-CyanoacrylateStored with 1.0g Resorcin0.33.2g (3%)82.5g99

Visualization of Experimental Workflow

G cluster_reactants Inputs cluster_process Process cluster_outputs Outputs reactants Starting Materials: - Alkyl Cyanoacetate - Paraformaldehyde condensation Step 1: Knoevenagel Condensation reactants->condensation prepolymer Crude Prepolymer/ Oligomer Mixture condensation->prepolymer catalyst Base Catalyst condensation->catalyst depolymerization Step 2: Thermal Depolymerization (Cracking) prepolymer->depolymerization crude_monomer Crude Monomer (Vapor) depolymerization->crude_monomer inhibitors Inhibitors (P₂O₅, HQ) depolymerization->inhibitors purification Step 3: Vacuum Distillation crude_monomer->purification final_product Final Product: Purified Cyanoacrylate Monomer purification->final_product

Caption: General experimental workflow for cyanoacrylate monomer synthesis.

References

Application Notes and Protocols: Sodium Cyanoacetate as a Nucleophile in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Among the diverse array of nucleophiles, stabilized carbanions derived from active methylene (B1212753) compounds are particularly effective. Sodium cyanoacetate (B8463686), the sodium salt of cyanoacetic acid, is a readily available and highly reactive nucleophile for these transformations. The presence of both a nitrile and a carboxylate group activates the α-carbon, facilitating deprotonation and subsequent nucleophilic attack. This application note provides a detailed overview of the use of sodium cyanoacetate in Michael addition reactions, complete with experimental protocols and quantitative data to guide researchers in its effective utilization.

Reaction Mechanism and Principles

The Michael addition of this compound proceeds via a three-step mechanism:

  • Enolate Formation: In the presence of a base, or by using the pre-formed salt, the cyanoacetate enolate is generated. The negative charge is stabilized by resonance delocalization onto the adjacent cyano and carboxylate groups.

  • Nucleophilic Attack: The electron-rich enolate attacks the electrophilic β-carbon of the α,β-unsaturated Michael acceptor. This results in the formation of a new carbon-carbon bond and a new enolate intermediate.[2]

  • Protonation: The newly formed enolate is protonated by a proton source in the reaction mixture, such as the solvent or a mild acid added during workup, to yield the final 1,5-dicarbonyl or related adduct.[2]

The reaction is thermodynamically controlled and is versatile, accommodating a wide range of Michael acceptors including α,β-unsaturated ketones (enones), aldehydes (enals), esters, and nitriles.[2][3]

Tandem Knoevenagel-Michael Reactions

Sodium acetate (B1210297) can catalyze a tandem Knoevenagel condensation followed by a Michael addition in a one-pot synthesis.[4] In this process, an aldehyde first reacts with a cyano-functionalized C-H acid (like cyanoacetic acid) to form a Knoevenagel adduct. This adduct then acts as a Michael acceptor for a nucleophile present in the reaction mixture.[4] This tandem approach is an efficient method for the synthesis of complex molecules from simple precursors.[4]

Experimental Protocols

The following protocols are generalized procedures for the Michael addition of this compound to α,β-unsaturated ketones and esters. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: Michael Addition of this compound to an α,β-Unsaturated Ketone

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • This compound (1.2 mmol)

  • Ethanol (B145695) (10 mL)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane (B92381)

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add this compound (1.2 mmol).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Michael Addition of this compound to an α,β-Unsaturated Ester

Materials:

  • α,β-Unsaturated ester (e.g., ethyl cinnamate) (1.0 mmol)

  • This compound (1.2 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the α,β-unsaturated ester (1.0 mmol) and this compound (1.2 mmol) in DMF (5 mL) in a flask equipped with a magnetic stirrer.

  • Stir the mixture at 50-60 °C. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize or purify the product by column chromatography as needed.

Data Presentation

The following table summarizes representative data for the Michael addition of cyanoacetate nucleophiles to various Michael acceptors. Note that specific yields are highly dependent on the substrates and reaction conditions. The data presented here is illustrative of typical outcomes.

EntryMichael AcceptorNucleophileCatalyst/BaseSolventTime (h)Yield (%)Reference
1Aryl AldehydeCyano-functionalized C-H acidSodium AcetateMethanol1-470-80[4]
24-methoxybenzaldehydeMethyl cyanoacetateTriethylamineEthanol0.5870-90[5]

Visualizations

Reaction Mechanism

Caption: General mechanism of the Michael addition of this compound to an enone.

Experimental Workflow

Experimental_Workflow A Mix Michael Acceptor and This compound in Solvent B Stir at Appropriate Temperature A->B C Monitor Reaction by TLC B->C D Workup: Neutralization, Extraction, Washing C->D Reaction Complete E Dry and Concentrate D->E F Purify by Column Chromatography or Recrystallization E->F G Characterize Product F->G

Caption: A typical experimental workflow for a Michael addition reaction.

Conclusion

This compound is a valuable and versatile nucleophile for Michael addition reactions, enabling the efficient formation of carbon-carbon bonds. Its high reactivity, coupled with the stability of the resulting adducts, makes it an attractive reagent for the synthesis of a wide range of organic molecules, including intermediates for drug development. The provided protocols and data serve as a practical guide for researchers looking to employ this compound in their synthetic endeavors. Further exploration of substrate scope and reaction conditions is encouraged to fully harness the synthetic potential of this reagent.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using Cyanoacetate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine (B1678525) and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous bioactive molecules. These heterocyclic compounds are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in a wide array of pharmaceuticals exhibiting diverse biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2] The Biginelli reaction, a classic multicomponent reaction, provides a straightforward and efficient route to synthesize dihydropyrimidinones (DHPMs), which are key intermediates for various therapeutic agents.[3][4] This protocol details a general method for the synthesis of pyrimidine derivatives through a one-pot, three-component condensation reaction involving an aldehyde, a cyanoacetate (B8463686) derivative, and an amidine source (e.g., urea, thiourea, or guanidine).

General Reaction Scheme

The synthesis is typically achieved through a three-component reaction where an aldehyde, an active methylene (B1212753) compound like ethyl cyanoacetate, and an amidine-containing compound (such as urea, thiourea, or guanidine (B92328) nitrate) condense to form the pyrimidine ring.[5][6] The reaction can be catalyzed by various acids or bases.[4][7] While the user specified sodium cyanoacetate, many literature procedures utilize ethyl cyanoacetate in the presence of a base, which generates the reactive enolate in situ, achieving a similar synthetic outcome.

The general reaction is as follows:

  • Component 1: An aromatic or aliphatic aldehyde.

  • Component 2: Ethyl cyanoacetate or a similar active methylene compound.

  • Component 3: An amidine source such as urea, thiourea, or guanidine.

  • Catalyst: A base (e.g., piperidine, potassium carbonate) or an acid (e.g., HCl, Lewis acids).[5][7]

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for the synthesis and purification of pyrimidine derivatives.

G Experimental Workflow for Pyrimidine Synthesis A Reagent Preparation (Aldehyde, Ethyl Cyanoacetate, Amidine Source, Catalyst, Solvent) B Reaction Setup (Combine reagents in a flask) A->B C Reaction (Heating/Reflux under stirring) B->C D Reaction Monitoring (Using Thin Layer Chromatography) C->D E Work-up (Cooling, Precipitation, and Filtration) D->E Upon Completion F Purification (Recrystallization or Column Chromatography) E->F G Characterization (IR, NMR, Mass Spectrometry) F->G G Generalized Reaction Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Ar-CHO Intermediate1 Ar-CH=C(CN)COOEt (Cinnamonitrile derivative) Aldehyde->Intermediate1 + Cyanoacetate - H2O Cyanoacetate NC-CH2-COOEt Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Amidine Amidine Amidine Source (e.g., Guanidine) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Nucleophilic Attack FinalProduct Pyrimidine Derivative Intermediate3->FinalProduct - EtOH (Tautomerization)

References

Application Notes and Protocols for Continuous Production of Cyanoacetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the continuous production of cyanoacetates, such as ethyl cyanoacetate (B8463686) and methyl cyanoacetate, in a laboratory environment. The protocols described leverage the advantages of continuous flow chemistry, including enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch processes.

Introduction to Continuous Flow Synthesis of Cyanoacetates

Cyanoacetates are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry for the preparation of various heterocycles and active pharmaceutical ingredients.[1] Traditional batch production methods for cyanoacetates often involve handling hazardous reagents like sodium cyanide and can be difficult to control, leading to potential safety risks and lower yields.[2][3] Continuous flow synthesis, utilizing microreactors or tubular reactors, offers a safer and more efficient alternative by performing reactions in a continuous stream within a small, well-controlled environment.[4][5] This approach minimizes the volume of hazardous materials at any given time and allows for precise control over reaction parameters, leading to improved product quality and reproducibility.[6][7]

Methods for Continuous Production

Two primary continuous flow methods for the synthesis of alkyl cyanoacetates are detailed below:

  • Continuous Cyanation of Haloacetates: This method involves the reaction of an alkyl chloroacetate (B1199739) with a cyanide source in a continuous flow reactor. This approach is advantageous as it avoids the isolation of cyanoacetic acid.

  • Continuous Esterification of Cyanoacetic Acid: This method involves the reaction of cyanoacetic acid with an alcohol in the presence of a catalyst within a continuous flow system.

Method 1: Continuous Cyanation of Ethyl Chloroacetate

This protocol is based on the continuous production process described in patent CN102633682A, adapted for a laboratory setting.[8] The reaction proceeds via the Kolbe nitrile synthesis, where ethyl chloroacetate reacts with sodium cyanide to produce ethyl cyanoacetate.[1]

Experimental Protocol

Materials:

  • Ethyl chloroacetate

  • Sodium cyanide

  • Anhydrous ethanol (B145695)

  • Acetic acid (for pH adjustment)

  • Syringe pumps (2)

  • T-mixer

  • Tubular reactor (e.g., PFA or stainless steel tubing)

  • Heating system for the reactor (e.g., oil bath or heating block)

  • Back-pressure regulator

  • Collection vessel

  • In-line purification system (optional, e.g., packed bed with a scavenger resin)

Procedure:

  • Reagent Preparation:

    • Prepare a solution of ethyl chloroacetate in anhydrous ethanol (concentration can be varied, e.g., 10-90% by weight).

    • Prepare a saturated solution or suspension of sodium cyanide in anhydrous ethanol. Adjust the pH of this solution to 5-8 using an organic acid like acetic acid.[8]

  • System Setup:

    • Assemble the continuous flow system as depicted in the workflow diagram below.

    • Ensure all connections are secure to prevent leaks, especially when handling cyanide solutions.

    • The tubular reactor is placed in a heating system to maintain the desired reaction temperature. A back-pressure regulator is installed at the outlet to maintain the system pressure.

  • Reaction Execution:

    • Set the desired temperature for the preheater, mixer, and tubular reactor.

    • Using separate syringe pumps, continuously feed the ethyl chloroacetate solution and the sodium cyanide solution into a T-mixer.

    • The mixed reagents then flow through the heated tubular reactor where the cyanation reaction occurs.

    • The product stream exits the reactor, passes through the back-pressure regulator, and is collected in a suitable vessel.

  • Work-up and Purification:

    • The collected reaction mixture contains ethyl cyanoacetate, unreacted starting materials, sodium chloride precipitate, and ethanol.

    • The solid sodium chloride can be removed by filtration.

    • The ethanol and any unreacted ethyl chloroacetate can be removed by distillation.

    • Further purification of the crude ethyl cyanoacetate can be achieved by vacuum distillation.

Quantitative Data

The following table summarizes the reaction parameters from a scaled-up process described in patent CN102633682A, which can be adapted for laboratory scale.[8]

ParameterValue
Molar Ratio (Chloroacetate:NaCN)1 : 0.90 - 1.10
Chloroacetate Solution Flow RateScalable (e.g., 0.5 - 2.0 mL/min)
Sodium Cyanide Solution Flow RateScalable (e.g., 0.5 - 2.5 mL/min)
Preheating Temperature60 - 120 °C
Mixer Temperature60 - 120 °C
Reactor Temperature65 - 150 °C
System Pressure0.1 - 1.0 MPa
Reaction Time (Residence Time)3 - 10 min
Reported Yield~85%

Workflow Diagram

Continuous_Cyanation Workflow for Continuous Cyanation of Ethyl Chloroacetate cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Downstream Processing reagent1 Ethyl Chloroacetate in Ethanol mixer T-Mixer (60-120°C) reagent1->mixer reagent2 Sodium Cyanide in Ethanol (pH 5-8) reagent2->mixer reactor Tubular Reactor (65-150°C, 0.1-1.0 MPa) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Collection Vessel bpr->collection filtration Filtration collection->filtration distillation Distillation filtration->distillation purification Vacuum Distillation distillation->purification final_product final_product purification->final_product Ethyl Cyanoacetate

Caption: Workflow for Continuous Cyanation of Ethyl Chloroacetate.

Method 2: Continuous Flow Knoevenagel Condensation as an Application of Cyanoacetate Synthesis

While not a direct synthesis of cyanoacetate itself, this protocol demonstrates a common downstream application in a continuous flow setup, highlighting the utility of continuously produced cyanoacetates. This example is based on the Knoevenagel condensation between an aldehyde and cyanoacetic acid.[6]

Experimental Protocol

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Cyanoacetic acid

  • Piperidine (B6355638) (catalyst)

  • Chloroform (CHCl₃)

  • Acetonitrile (MeCN)

  • Syringe pumps (2)

  • T-mixer

  • PFA reactor coils

  • Heating system for the reactor

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the aldehyde in a suitable solvent (e.g., 0.01 M in CHCl₃) containing the piperidine catalyst (e.g., 16 equivalents).

    • Prepare a stock solution of cyanoacetic acid in a solvent mixture (e.g., 0.2 M in CHCl₃/MeCN 1:1).

  • System Setup:

    • Assemble the continuous flow system as illustrated in the workflow diagram.

    • Immerse the PFA reactor coils in a preheated oil bath or heating block to maintain the reaction temperature.

  • Reaction Execution:

    • Set the desired temperature for the reactor.

    • Pump the two stock solutions at equal flow rates (e.g., 1 mL/min each) into the T-mixer.

    • The combined stream flows through the heated reactor coils. The residence time is determined by the total flow rate and the reactor volume.

    • Collect the product stream at the reactor outlet.

  • Work-up and Purification:

    • Concentrate the collected solution under reduced pressure.

    • The resulting precipitate can be filtered and washed with appropriate solvents (e.g., MeCN followed by MeOH).

    • Further purification can be achieved by column chromatography.

Quantitative Data

The following table summarizes the reaction parameters for the continuous flow Knoevenagel condensation.[6]

ParameterValue
Aldehyde Solution0.01 M in CHCl₃ with 16 equiv. piperidine
Cyanoacetic Acid Solution0.2 M in CHCl₃/MeCN 1:1
Flow Rate (each pump)1 mL/min
Reactor4 x 10 mL PFA coils
Reactor Temperature100 °C
Reported Yield79% (after purification)

Workflow Diagram

Knoevenagel_Condensation Workflow for Continuous Flow Knoevenagel Condensation cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Downstream Processing reagent1 Aldehyde + Piperidine in CHCl3 mixer T-Mixer reagent1->mixer reagent2 Cyanoacetic Acid in CHCl3/MeCN reagent2->mixer reactor PFA Reactor Coils (100°C) mixer->reactor collection Collection reactor->collection concentration Concentration collection->concentration filtration Filtration & Washing concentration->filtration purification Chromatography filtration->purification final_product final_product purification->final_product Condensation Product

Caption: Workflow for Continuous Flow Knoevenagel Condensation.

Safety Considerations

  • Cyanide Handling: All operations involving sodium cyanide or hydrogen cyanide must be conducted in a well-ventilated fume hood.[9] Personnel should be properly trained and equipped with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A cyanide antidote kit should be readily available.

  • High Temperatures and Pressures: The continuous flow systems may operate at elevated temperatures and pressures. Ensure that the reactor materials and fittings are rated for the intended operating conditions. Use a blast shield for protection.

  • Solvent Hazards: The organic solvents used are flammable and potentially toxic. Avoid sources of ignition and ensure proper ventilation.

By implementing these continuous flow methodologies, researchers can safely and efficiently produce cyanoacetates and their derivatives in a laboratory setting, facilitating further research and development in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Preparation of Sodium Cyanoacetate Solution in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of sodium cyanoacetate (B8463686) solutions, a critical reagent in various organic syntheses, most notably the Knoevenagel condensation. The protocols cover the synthesis from chloroacetic acid and sodium cyanide, outlining the necessary reagents, equipment, and safety precautions. Additionally, this guide includes data on the stability and solubility of sodium cyanoacetate, along with a schematic for the experimental workflow. This information is intended to ensure the safe and effective preparation and use of this versatile chemical intermediate in a laboratory setting.

Introduction

This compound is a valuable C-C bond-forming reagent in organic synthesis. It serves as a stabilized carbanion precursor, primarily utilized in the Knoevenagel condensation to synthesize α,β-unsaturated carbonyl compounds and other important molecular scaffolds. The preparation of a stable and pure this compound solution is crucial for the success of these reactions. This document offers a comprehensive guide to its preparation, handling, and application.

Quantitative Data Summary

ParameterValue/ObservationSolvent(s)Temperature (°C)Reference(s)
Solubility MiscibleWaterAmbient[1]
Very Soluble (Qualitative)Ethanol, Ethyl EtherNot Specified[2]
Limited data; 1g of related salt (NaCN) soluble in 100mLDMSO25[3]
Limited data; 10g of related salt (NaCN) soluble in 100mLDMSO95[3]
Stability Stable under normal storage conditions.N/AAmbient[4]
Decomposition of parent acid begins.N/A160[4]
Reaction temperature for synthesis should be controlled to avoid decomposition.Water90-115[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solution from Monochloroacetic Acid and Sodium Cyanide

This protocol is adapted from a well-established procedure and provides a reliable method for generating a this compound solution for subsequent use in organic synthesis.

Materials:

  • Monochloroacetic acid

  • Sodium carbonate (anhydrous or decahydrate)

  • Sodium cyanide (97% or higher purity)

  • Distilled water

  • Litmus (B1172312) paper or pH meter

  • Round-bottom flask (3 L)

  • Heating mantle

  • Stir bar and magnetic stir plate

  • Cooling bath (e.g., ice-water bath)

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Neutralization of Monochloroacetic Acid:

    • In a 3-liter round-bottom flask, dissolve 250 g (2.65 moles) of monochloroacetic acid in 100 mL of water.

    • Carefully add 375 g (1.3 moles) of crystalline sodium carbonate decahydrate (B1171855) in portions while gently warming and stirring the mixture.

    • Continue adding a solution of sodium carbonate until the mixture is neutral to litmus paper.

  • Cyanation Reaction (Perform in a well-ventilated fume hood):

    • Prepare a solution of 130 g (2.65 moles) of sodium cyanide in 250 mL of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit readily available.

    • Transfer the neutralized chloroacetate (B1199739) solution to the fume hood.

    • With vigorous stirring, add the sodium cyanide solution to the sodium chloroacetate solution. The reaction is exothermic.

    • Maintain the reaction temperature below 95 °C by using a cooling bath if necessary to prevent decomposition.

    • Once the addition is complete and the initial exotherm has subsided, the solution can be gently warmed to ensure the reaction goes to completion. The solution should be a light straw color.

  • Storage:

    • The resulting this compound solution can be stored in a tightly stoppered bottle for extended periods, although the color may darken over time.

Protocol 2: Application in Knoevenagel Condensation

The prepared this compound solution can be directly used in subsequent reactions, such as the Knoevenagel condensation.

Materials:

Procedure (Example with Benzaldehyde):

  • To 400 mL of the prepared this compound solution (approximately 1.06 moles), add a solution of 5 g (0.13 moles) of sodium hydroxide in 400 mL of water.

  • Warm the resulting alkaline solution to 40 °C.

  • Add 100 g (0.94 mole) of freshly distilled benzaldehyde and shake the mixture vigorously until the benzaldehyde dissolves.

  • Allow the mixture to stand for one hour.

  • Acidify the mixture with concentrated hydrochloric acid until it is acidic to litmus paper.

  • The product, α-cyano-β-phenylacrylic acid, will precipitate and can be collected by filtration.

Mandatory Visualizations

Experimental Workflow for this compound Solution Preparation

experimental_workflow cluster_prep Preparation of this compound Solution cluster_app Application in Knoevenagel Condensation start Start neutralization 1. Neutralize Monochloroacetic Acid with Sodium Carbonate in Water start->neutralization cyanation 2. Add Sodium Cyanide Solution (Caution: Exothermic, Control Temperature) neutralization->cyanation completion 3. Ensure Reaction Completion (Gentle Warming if Necessary) cyanation->completion storage 4. Store this compound Solution in a Stoppered Bottle completion->storage end_prep Solution Ready for Use storage->end_prep start_app Start with Prepared Solution end_prep->start_app add_base 1. Add Base (e.g., NaOH) to this compound Solution start_app->add_base add_carbonyl 2. Add Aldehyde/Ketone (e.g., Benzaldehyde) add_base->add_carbonyl reaction 3. React under Controlled Temperature add_carbonyl->reaction acidify 4. Acidify to Precipitate Product reaction->acidify isolate 5. Isolate Product by Filtration acidify->isolate end_app Final Product isolate->end_app

References

Application of Sodium Cyanoacetate in the Synthesis of Industrial Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanoacetate (B8463686), the sodium salt of cyanoacetic acid, is a versatile C-H acidic compound that serves as a crucial building block in the synthesis of a wide array of industrial dyes. Its utility stems from the presence of an active methylene (B1212753) group flanked by two electron-withdrawing groups (a nitrile and a carboxylate), making it a potent nucleophile in various condensation reactions. This reactivity is harnessed to construct the chromophoric systems of several classes of dyes, including disperse dyes, methine dyes, and various heterocyclic dyes. The primary reaction mechanism involving sodium cyanoacetate in dye synthesis is the Knoevenagel condensation.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of industrial dyes.

Key Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In the context of dye synthesis, this compound (or its in situ generated form from cyanoacetic acid or ethyl cyanoacetate and a base) reacts with an aromatic or heterocyclic aldehyde or ketone. This reaction is fundamental to elongating conjugated systems, a key principle in designing colored molecules.

A general representation of the Knoevenagel condensation in dye synthesis is as follows:

G reactant1 R-CHO (Aromatic/Heterocyclic Aldehyde) product R-CH=C(CN)-COONa (Dye Precursor/Chromophore) reactant1->product reactant2 + Na⁺⁻OOC-CH₂-CN (this compound) reactant2->product h2o - H₂O catalyst Base Catalyst (e.g., Piperidine, Sodium Acetate) catalyst->product G cluster_step1 Step 1: Pyridone Synthesis cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Coupling A Ethyl Cyanoacetate + β-Ketoester + Amine B Sodium Ethoxide in Ethanol A->B C Reflux B->C D Pyridone Coupler C->D H Pyridone Coupler E Aromatic Amine F NaNO₂ + HCl (0-5°C) E->F G Diazonium Salt F->G I Diazonium Salt J NaOH/Na₂CO₃ (0-5°C) H->J I->J K Azo Disperse Dye J->K G A Aromatic Aldehyde + Cyanoacetic Acid + Sodium Acetate B Toluene, Piperidine (cat.) A->B C Reflux with Dean-Stark Trap B->C D Cool and Precipitate C->D E Filter and Wash D->E F Recrystallize E->F G Pure Styryl Dye F->G G reactant1 Salicylaldehyde derivative intermediate Knoevenagel Adduct reactant1->intermediate reactant2 + Cyanoacetic Acid reactant2->intermediate catalyst Sodium Acetate in Ethanol catalyst->intermediate product 3-Cyanocoumarin Dye intermediate->product Intramolecular Cyclization h2o - H₂O

Application Notes and Protocols for the Investigation of Sodium Cyanoacetate as a Novel Solid Catalyst for Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of sodium cyanoacetate (B8463686) as a solid catalyst for wastewater treatment is a novel concept and is not well-documented in current scientific literature. The following application notes and protocols are presented as a proposed research framework for investigating its potential efficacy. The experimental designs are based on established principles of heterogeneous catalysis for environmental remediation.

Introduction

Advanced Oxidation Processes (AOPs) are critical for the degradation of recalcitrant organic pollutants in wastewater that are resistant to conventional treatment methods.[1] The development of novel, cost-effective, and robust solid catalysts is a key objective in advancing AOPs.[2] While sodium cyanoacetate is primarily known as a reagent in organic synthesis, its chemical structure suggests potential for catalytic activity.[3][4] Specifically, the active methylene (B1212753) group and the nitrile functionality could participate in catalytic cycles for pollutant degradation.[5]

This document outlines a hypothetical framework and detailed protocols for the preparation, characterization, and evaluation of a this compound-based solid catalyst for the treatment of organic pollutants in water.

Proposed Catalytic Application: Background

Cyanoacetic acid and its esters are known to participate in base-catalyzed reactions like the Knoevenagel condensation and acid-catalyzed multicomponent reactions such as the Biginelli reaction.[6][7][8] This reactivity highlights the ability of the cyanoacetate moiety to facilitate chemical transformations. The hypothesis is that when immobilized on a solid support, this compound could provide active sites for the degradation of organic pollutants, potentially through an oxidative pathway when used in conjunction with an oxidant like hydrogen peroxide or ozone.

Protocols for Investigation

This protocol describes the synthesis of a solid catalyst by impregnating this compound onto a high-surface-area support, such as mesoporous silica (B1680970) (SiO₂).

Materials:

  • This compound (Reagent Grade)

  • Mesoporous Silica (SiO₂, high surface area, e.g., 200-400 m²/g)

  • Deionized (DI) Water

  • Methanol

  • Beakers, magnetic stirrer, hot plate

  • Rotary evaporator

  • Tube furnace

Procedure:

  • Support Pre-treatment: Dry the mesoporous silica support in an oven at 120°C for 4 hours to remove adsorbed moisture.

  • Impregnation Solution: Prepare a 0.5 M solution of this compound in a 50:50 (v/v) mixture of DI water and methanol.

  • Impregnation: Add the dried silica support to the this compound solution (e.g., 5 g of silica in 50 mL of solution). Stir the suspension at room temperature for 12 hours to ensure uniform impregnation.

  • Solvent Removal: Remove the solvent using a rotary evaporator at 60°C until a dry powder is obtained.

  • Thermal Treatment (Calcination): Transfer the powder to a ceramic boat and place it in a tube furnace. Heat the material under a nitrogen atmosphere from room temperature to 300°C at a ramp rate of 5°C/min. Hold at 300°C for 2 hours. This step aims to fix the active component to the support.

  • Post-treatment: Cool the catalyst to room temperature under nitrogen. The resulting solid catalyst (designated as Na-CN-Ac/SiO₂) is ready for characterization and testing.

To understand the physical and chemical properties of the prepared catalyst, the following characterization techniques are recommended.

Technique Purpose
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of cyanoacetate functional groups on the silica support.
Thermogravimetric Analysis (TGA) To determine the loading amount of this compound and its thermal stability on the support.
X-ray Diffraction (XRD) To analyze the crystalline structure of the catalyst and ensure the support structure is maintained.
Scanning Electron Microscopy (SEM) To observe the surface morphology and particle distribution of the catalyst.
Brunauer-Emmett-Teller (BET) Analysis To measure the surface area, pore volume, and pore size distribution of the catalyst compared to the raw support.

This protocol details a batch experiment to evaluate the catalytic activity of Na-CN-Ac/SiO₂ for the degradation of a model organic pollutant, such as Methylene Blue (MB) dye, using hydrogen peroxide (H₂O₂) as an oxidant.

Materials & Equipment:

  • Prepared Na-CN-Ac/SiO₂ catalyst

  • Methylene Blue (MB) stock solution (e.g., 1000 mg/L)

  • Hydrogen Peroxide (H₂O₂, 30% w/w)

  • 100 mL glass beakers or flasks (reactors)

  • Magnetic stirrer

  • pH meter and buffer solutions (0.1 M HCl and 0.1 M NaOH)

  • UV-Vis Spectrophotometer

  • Syringes and 0.22 µm syringe filters

Procedure:

  • Reaction Setup: In a 100 mL beaker, add 50 mL of a 20 mg/L MB solution.

  • pH Adjustment: Adjust the initial pH of the solution to a desired value (e.g., pH 7) using 0.1 M HCl or 0.1 M NaOH.

  • Catalyst Addition: Add a specific amount of the Na-CN-Ac/SiO₂ catalyst to the solution (e.g., a catalyst loading of 1.0 g/L). Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.

  • Initiate Reaction: Add a predetermined concentration of H₂O₂ to the suspension to initiate the catalytic oxidation reaction (e.g., 10 mM). Start a timer immediately.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw approximately 2 mL of the suspension using a syringe.

  • Sample Preparation: Immediately filter the withdrawn sample through a 0.22 µm syringe filter to remove the catalyst particles.

  • Analysis: Analyze the filtrate using a UV-Vis spectrophotometer at the maximum absorbance wavelength of MB (λₘₐₓ ≈ 664 nm) to determine the residual concentration.

  • Control Experiments: Perform control experiments under the same conditions: (a) MB solution with H₂O₂ only (no catalyst), and (b) MB solution with the catalyst only (no H₂O₂).

Data Presentation

Quantitative data from the proposed experiments should be organized for clear comparison.

Table 1: Proposed Experimental Parameters for a Parametric Study.

Parameter Range of Values to Investigate Rationale
Catalyst Loading (g/L) 0.25, 0.5, 1.0, 2.0 To determine the optimal amount of catalyst needed for efficient degradation.
Initial Pollutant Conc. (mg/L) 10, 20, 50, 100 To assess the catalyst's performance at different pollutant loads.
Oxidant Conc. (H₂O₂) (mM) 2, 5, 10, 20 To find the optimal oxidant concentration that maximizes degradation without excessive consumption.
Initial pH 3, 5, 7, 9, 11 To evaluate the effect of pH on the catalyst's surface charge and reaction mechanism.

| Temperature (°C) | 25, 35, 45, 55 | To study the reaction kinetics and determine thermodynamic parameters. |

Visualization of Workflows and Mechanisms

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_exp Wastewater Treatment Experiment cluster_analysis Analysis p1 Silica Support Pre-treatment (Drying) p2 Impregnation with This compound Solution p1->p2 p3 Solvent Removal (Rotary Evaporation) p2->p3 p4 Thermal Treatment (Calcination at 300°C) p3->p4 c1 FTIR, TGA, XRD, SEM, BET p4->c1 Characterize e3 Add Catalyst & Equilibrate p4->e3 Use in Experiment e1 Prepare Model Pollutant Solution e2 Adjust pH e1->e2 e2->e3 e4 Add Oxidant (H2O2) to Initiate Reaction e3->e4 e5 Collect & Filter Samples at Time Intervals e4->e5 a1 UV-Vis Spectroscopy or HPLC Analysis e5->a1 a2 Calculate Degradation Efficiency a1->a2

Caption: Proposed experimental workflow for catalyst synthesis and evaluation.

This diagram illustrates a speculative catalytic cycle for the degradation of an organic pollutant (P) into degradation products (DP) involving the catalyst and an oxidant (H₂O₂).

Catalytic_Cycle cluster_cycle Hypothetical Catalytic Cycle catalyst Catalyst (Na-CN-Ac/SiO₂) node1 Activated Complex [Catalyst-H₂O₂] catalyst->node1 oxidant H₂O₂ oxidant->node1 pollutant Pollutant (P) node3 Pollutant Oxidation pollutant->node3 products Degradation Products (DP) node2 Reactive Oxygen Species (e.g., •OH) Generation node1->node2 Decomposition node2->node3 Attack node3->products node4 Catalyst Regeneration node3->node4 Release of Products node4->node1 Adsorption of new H₂O₂

Caption: A hypothetical catalytic cycle for pollutant degradation.

References

Application Notes and Protocols for the Synthesis of Multifunctional Organic Compounds with Sodium Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of multifunctional organic compounds utilizing sodium cyanoacetate (B8463686) as a versatile building block. The following sections detail key synthetic transformations including Knoevenagel condensation, Michael addition, and subsequent cyclization reactions for the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery.

Introduction

Sodium cyanoacetate is a highly valuable C2 synthon in organic synthesis due to the presence of an active methylene (B1212753) group flanked by two electron-withdrawing groups: a nitrile and a carboxylate. This structural feature imparts significant acidity to the α-protons, facilitating the formation of a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions. Its utility is particularly pronounced in the synthesis of α,β-unsaturated compounds, 1,5-dicarbonyl systems, and a wide array of heterocyclic scaffolds that are prevalent in pharmaceuticals.

This document outlines step-by-step protocols for three key reactions involving this compound:

  • Knoevenagel Condensation: For the synthesis of electron-deficient alkenes.

  • Michael Addition: For the formation of 1,5-dicarbonyl adducts.

  • Tandem Knoevenagel-Michael Addition and Cyclization: A one-pot synthesis of highly substituted heterocyclic systems.

Section 1: Knoevenagel Condensation with Aromatic Aldehydes

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond.[1] When this compound is reacted with an aromatic aldehyde, it typically yields an α-cyano-β-arylacrylic acid upon acidification.

Experimental Protocol 1: Synthesis of 2-Cyano-3-(4-methoxyphenyl)acrylic acid

Materials:

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), and ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in distilled water (30 mL) and slowly acidify with 1 M hydrochloric acid until the pH is approximately 2-3, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold distilled water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsYield (%)
This compound107.040.051.0-
4-Methoxybenzaldehyde136.150.051.0-
2-Cyano-3-(4-methoxyphenyl)acrylic acid203.19--85-95
Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
2-Cyano-3-(4-methoxyphenyl)acrylic acid8.21 (s, 1H), 7.95 (d, 2H), 7.05 (d, 2H), 3.89 (s, 3H)168.5, 163.2, 155.4, 134.7, 125.1, 116.9, 115.2, 101.8, 56.13100-2800 (O-H), 2225 (C≡N), 1710 (C=O), 1600, 1510

Section 2: Michael Addition to α,β-Unsaturated Ketones

The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2] this compound serves as an excellent Michael donor, attacking the β-carbon of a Michael acceptor like chalcone (B49325).

Experimental Protocol 2: Synthesis of Ethyl 2-cyano-5-oxo-3,5-diphenylpentanoate

Materials:

  • This compound

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Sodium ethoxide (catalyst)

  • Ethanol (solvent)

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve chalcone (1.0 eq) in ethanol (30 mL).

  • Add this compound (1.2 eq) to the solution.

  • Add a catalytic amount of sodium ethoxide (0.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • After completion (typically 6-8 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsYield (%)
Chalcone208.260.021.0-
This compound107.040.0241.2-
Ethyl 2-cyano-5-oxo-3,5-diphenylpentanoate321.38--75-85
Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
Ethyl 2-cyano-5-oxo-3,5-diphenylpentanoate7.95-7.20 (m, 10H), 4.20 (q, 2H), 4.05 (d, 1H), 3.80 (m, 1H), 3.40 (dd, 1H), 1.25 (t, 3H)197.2, 167.8, 136.5, 133.8, 129.1, 128.9, 128.3, 127.0, 117.5, 62.9, 45.1, 42.8, 40.2, 14.12245 (C≡N), 1735 (C=O, ester), 1685 (C=O, ketone), 1600, 1495

Section 3: One-Pot Synthesis of Functionalized Pyridones

Multicomponent reactions (MCRs) are powerful tools in drug discovery for rapidly generating libraries of complex molecules.[3] this compound can be employed in a one-pot reaction involving a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to afford highly functionalized pyridone heterocycles.[4]

Experimental Protocol 3: One-Pot Synthesis of 6-Amino-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Malononitrile (B47326)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Distilled water

Procedure:

  • To a 50 mL round-bottom flask, add 4-methoxybenzaldehyde (1.0 eq), malononitrile (1.0 eq), this compound (1.0 eq), and ethanol (15 mL).

  • Add piperidine (0.2 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • A precipitate will form. Filter the solid product and wash it with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure pyridone derivative.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsYield (%)
4-Methoxybenzaldehyde136.150.011.0-
Malononitrile66.060.011.0-
This compound107.040.011.0-
6-Amino-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile266.25--80-90
Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
6-Amino-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile12.1 (s, 1H, NH), 7.45 (s, 2H, NH₂), 7.30 (d, 2H), 6.95 (d, 2H), 3.80 (s, 3H)162.5, 160.1, 158.9, 155.4, 129.8, 128.7, 118.2, 116.9, 114.5, 98.6, 85.3, 55.83400, 3300 (N-H), 2220, 2210 (C≡N), 1660 (C=O), 1605

Visualizations

Signaling Pathways and Experimental Workflows

Knoevenagel_Condensation Na_Cyanoacetate This compound Enolate Enolate Intermediate Na_Cyanoacetate->Enolate Deprotonation Aldehyde Aromatic Aldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Base Base (Piperidine) Base->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Product α,β-Unsaturated Cyano-acid Aldol_Adduct->Product Dehydration Acidification Acidic Workup

Caption: Knoevenagel condensation workflow.

Michael_Addition Na_Cyanoacetate This compound (Michael Donor) Enolate_Donor Donor Enolate Na_Cyanoacetate->Enolate_Donor Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Adduct_Enolate Adduct Enolate Acceptor->Adduct_Enolate Base Base (NaOEt) Base->Enolate_Donor Catalyst Enolate_Donor->Adduct_Enolate 1,4-Conjugate Addition Product 1,5-Dicarbonyl Adduct Adduct_Enolate->Product Protonation Quench Aqueous Quench

Caption: Michael addition reaction pathway.

One_Pot_Pyridone_Synthesis cluster_reactants Reactants Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Na_Cyanoacetate This compound Michael Michael Addition Na_Cyanoacetate->Michael Knoevenagel_Product Ylidene Intermediate Knoevenagel->Knoevenagel_Product Knoevenagel_Product->Michael Michael_Adduct Acyclic Intermediate Michael->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Pyridone Functionalized Pyridone Cyclization->Pyridone

Caption: One-pot pyridone synthesis workflow.

References

Troubleshooting & Optimization

how to improve the yield of Knoevenagel condensation with sodium cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Knoevenagel condensation reactions, with a focus on the use of sodium cyanoacetate (B8463686) and related active methylene (B1212753) compounds.

Troubleshooting Guide

Q1: I am getting a very low yield. What are the common causes and how can I fix it?

Low yield is a frequent issue that can stem from several factors. Systematically review the following aspects of your experimental setup:

  • Catalyst Selection and Activity: The choice and amount of catalyst are critical. While classic bases like piperidine (B6355638) are common, other catalysts may offer superior yields depending on the substrate.[1][2] For instance, catalysts like diisopropylethylammonium acetate (B1210297) (DIPEAc) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to produce excellent yields.[3] If using sodium cyanoacetate directly, a strong base may not be necessary, but a promoter or a Lewis acid to activate the aldehyde could be beneficial. Ensure your catalyst is not degraded.

  • Reaction Conditions: Temperature, solvent, and reaction time are interdependent. Optimization of one parameter may require adjustment of others. Solvent-free conditions or the use of ionic liquids have been reported to significantly improve yields and simplify work-up.[4][5]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct. Its presence can inhibit the reaction or lead to unwanted side reactions.[1] For non-aqueous setups, using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous sodium sulfate (B86663) can drive the equilibrium toward the product.[1]

  • Purity of Reactants: Impurities in the aldehyde or the cyanoacetate salt can interfere with the reaction.[2] Ensure high-purity starting materials are used. Aldehydes, in particular, can oxidize over time.

  • Insufficient Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has reached completion.[1][2] Some reactions may require longer times than initially expected.

Q2: My TLC plate shows multiple spots, indicating side reactions. What could be happening?

The formation of multiple products can complicate purification and reduce the yield of the desired product. Potential side reactions include:

  • Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated compound, can sometimes react with another molecule of the carbanion (from this compound) in a subsequent Michael addition. This is more likely with highly reactive methylene compounds.

  • Cannizzaro Reaction: If using a strong base with an aldehyde that has no α-hydrogens, a disproportionation reaction (Cannizzaro) can occur, consuming the starting material.

  • Self-Condensation of the Aldehyde: Aldehydes with α-hydrogens can undergo self-condensation (an aldol (B89426) reaction) in the presence of a base.

To minimize side reactions, carefully control the stoichiometry of reactants and consider adjusting the catalyst, temperature, or reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst to improve the yield of my Knoevenagel condensation?

There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, recent research has highlighted several highly efficient systems:

  • Ionic Liquids (ILs): ILs can act as both the solvent and catalyst, offering high yields and the potential for recycling.[5] For example, a system using N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) with DABCO has been shown to be highly effective.[3][6]

  • Diisopropylethylammonium Acetate (DIPEAc): This catalyst has been used to produce cyanoacrylates in high yields with short reaction times and a broad substrate scope.[7]

  • DBU/Water Complex: A complex of diazabicyclo[5.4.0]undec-7-ene (DBU) and water has been shown to be a highly active Brønsted base catalyst for this condensation, working well even for sluggish ketones at room temperature.[8]

Q2: How do electron-donating or electron-withdrawing groups on the aldehyde affect the reaction?

Generally, aromatic aldehydes with electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) react faster and more readily than those with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂).[6] The electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyanoacetate carbanion.

Q3: Can I run the reaction without a solvent?

Yes, solvent-free conditions are a viable and environmentally friendly option.[4] These reactions, often conducted by grinding the reactants together at room temperature or with gentle heating, can lead to high yields and simplified product isolation, often requiring only a simple wash with water.[4]

Data Presentation

The following tables summarize the effectiveness of different catalytic systems on the Knoevenagel condensation yield.

Table 1: Comparison of Various Catalysts for the Condensation of Benzaldehyde and Ethyl Cyanoacetate

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
None MDC Reflux 24 5 [7]
Triethylamine MDC Reflux 12 45 [7]
Piperidine MDC Reflux 10 62 [7]
Piperidine Acetate MDC Reflux 10 57 [7]

| DIPEAc | Hexane (B92381) | Reflux | 3 | 91 | [7] |

Table 2: Effect of DBU/Water Ratio on the Condensation of Benzaldehyde and Ethyl Cyanoacetate

Substrate:DBU:Water Ratio Temperature Time (min) Yield (%) Reference
5:1:25 Room Temp 20 83 [8]
3:1:25 Room Temp 20 85 [8]
1:1:25 Room Temp 20 96 [8]
1:1:0 (No Water) Room Temp 50 86 [8]

| 1:0:25 (No DBU) | Room Temp | 120 | 17 |[8] |

Experimental Protocols

Protocol 1: High-Yield Synthesis using DIPEAc Catalyst[3]

This protocol is optimized for high yields using diisopropylethylammonium acetate (DIPEAc).

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and hexane (10 mL).

  • Catalyst Addition: Add DIPEAc (0.1 mmol, 10 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70°C).

  • Monitoring: Monitor the reaction progress by TLC. The typical reaction time is 3-6 hours.

  • Work-up: Once complete, cool the reaction to 40-45°C. Concentrate the product layer under vacuum.

  • Purification: Purify the resulting material using a suitable solvent (e.g., by recrystallization) to yield the desired product.

Note for this compound Users: If using this compound, a polar solvent like ethanol (B145695) or water may be more appropriate than hexane. The role of DIPEAc may shift from a base to a phase-transfer catalyst or promoter.

Protocol 2: Ultrasound-Facilitated Catalyst-Free Synthesis in Water[1]

This green chemistry approach uses ultrasound irradiation without a catalyst.

  • Reactant Mixture: In a conical flask, add the aromatic aldehyde (1.0 mmol) and methyl cyanoacetate (1.0 mmol) to water (10 mL).

  • Sonication: Place the flask in an ultrasonic bath (e.g., 50 kHz, 150 W) at room temperature (25°C).

  • Monitoring: Monitor the reaction by TLC. Reaction times are typically very short (in the range of minutes).

  • Isolation: Upon completion, the product often precipitates from the aqueous mixture.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry.

Note for this compound Users: This aqueous, catalyst-free method is highly suitable for use with this compound, as it is water-soluble.

Visualizations

Knoevenagel_Workflow General Experimental Workflow A 1. Reactant Preparation (Aldehyde, Na-Cyanoacetate, Solvent, Catalyst) B 2. Reaction Setup (Combine reactants, set temperature) A->B C 3. Reaction Monitoring (e.g., TLC) B->C C:n->C:n D 4. Work-up (Quenching, Extraction) C->D Reaction Complete E 5. Product Isolation & Purification (Filtration, Recrystallization, Chromatography) D->E F 6. Analysis (NMR, IR, MS) E->F

Caption: A typical experimental workflow for the Knoevenagel condensation reaction.

Troubleshooting_Yield Troubleshooting Flowchart for Low Yield Start Problem: Low Yield Cause1 Check Catalyst Start->Cause1 Cause2 Check Reactants Start->Cause2 Cause3 Check Conditions Start->Cause3 Cause4 Check Water Removal Start->Cause4 Sol1a Is catalyst active? (Not degraded) Cause1->Sol1a Activity Sol1b Is catalyst optimal? (Try DIPEAc, DBU, etc.) Cause1->Sol1b Type Sol2a Are reactants pure? (Purify aldehyde) Cause2->Sol2a Purity Sol2b Is stoichiometry correct? Cause2->Sol2b Ratio Sol3a Is temperature optimal? (Increase/decrease) Cause3->Sol3a Temp. Sol3b Is solvent appropriate? Cause3->Sol3b Solvent Sol3c Is reaction time sufficient? (Monitor by TLC) Cause3->Sol3c Time Sol4a Use Dean-Stark (non-aqueous) Cause4->Sol4a Method Sol4b Add dehydrating agent Cause4->Sol4b Agent Result Improved Yield Sol1a->Result Sol1b->Result Sol2a->Result Sol2b->Result Sol3a->Result Sol3b->Result Sol3c->Result Sol4a->Result Sol4b->Result

Caption: A decision-making flowchart for troubleshooting low product yields.

References

identifying and minimizing side products in sodium cyanoacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium cyanoacetate (B8463686) and its derivatives. Our goal is to help you identify and minimize side products to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions involving sodium cyanoacetate and its esters?

A1: The primary side products encountered during reactions with this compound and its esters (like ethyl cyanoacetate) include:

  • Decarboxylation products: Heating cyanoacetic acid or its salts can lead to the formation of acetonitrile (B52724) and carbon dioxide.[1][2]

  • Hydrolysis products: The nitrile group can hydrolyze to form malonic acid derivatives, and the ester group can be cleaved.[3][4]

  • Self-condensation (Dimerization) products: Ethyl cyanoacetate can react with itself, particularly in the presence of strong bases like sodium ethoxide, in a process known as the Thorpe-Ziegler reaction.[4][5][6]

  • Michael adducts: The desired α,β-unsaturated product of a Knoevenagel condensation can undergo a subsequent Michael addition with another molecule of the cyanoacetate.[7][8][9]

  • Sodium glycolate: This can form as an impurity during the synthesis of this compound from sodium chloroacetate (B1199739) if excess sodium hydroxide (B78521) is present.[10][11]

  • Polymers: The cyanoacrylate products are susceptible to polymerization, especially at elevated temperatures during purification.[12]

Q2: How can I minimize the decarboxylation of cyanoacetic acid during a reaction?

A2: Decarboxylation is primarily promoted by heat.[2] To minimize this side reaction:

  • Control the reaction temperature: Avoid excessive heating. If the reaction requires elevated temperatures, determine the minimum effective temperature through optimization studies.

  • Use appropriate catalysts: Some catalysts can promote decarboxylation, while others allow the desired reaction to proceed at lower temperatures.[13]

  • Limit reaction time: Prolonged heating can increase the extent of decarboxylation. Monitor the reaction progress and stop it once the desired conversion is achieved.

Q3: What conditions favor the self-condensation of ethyl cyanoacetate, and how can it be prevented?

A3: The self-condensation of ethyl cyanoacetate is a base-catalyzed reaction.[4][5] To prevent it:

  • Use a mild base: Strong bases like sodium ethoxide can promote self-condensation. Consider using weaker amine bases like piperidine (B6355638) or catalytic amounts of a suitable base.[14]

  • Control stoichiometry: Use a precise stoichiometry of reactants. An excess of the cyanoacetate in the presence of a strong base can increase the likelihood of self-condensation.

  • Optimize reaction temperature: Lowering the reaction temperature can help to reduce the rate of this side reaction.

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation

Symptoms:

  • The desired α,β-unsaturated product is obtained in low yield.

  • Significant amounts of starting materials remain unreacted.

  • Presence of multiple unidentified spots on TLC.

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Inefficient Water Removal Use a Dean-Stark apparatus for azeotropic removal of water, or add a drying agent to the reaction mixture.The Knoevenagel condensation is a reversible reaction that produces water. Removing water drives the equilibrium towards the product side.[12]
Inappropriate Catalyst Switch to a different catalyst. Mild amine bases (e.g., piperidine, pyridine) are often effective. For challenging substrates, consider catalysts like diisopropylethylammonium acetate (B1210297) (DIPEAc).[1][15]The choice of catalyst is crucial for activating the methylene (B1212753) group of the cyanoacetate without promoting side reactions.
Suboptimal Reaction Temperature Optimize the reaction temperature. While heating can increase the reaction rate, excessive temperatures can lead to side reactions like decarboxylation.[2][11]Finding the right temperature balance is key to maximizing the yield of the desired product.
Incorrect Stoichiometry Ensure accurate molar ratios of the aldehyde/ketone and the cyanoacetate. A slight excess of the cyanoacetate can sometimes be beneficial.Proper stoichiometry ensures that the limiting reagent is fully consumed.
Issue 2: Formation of Michael Adduct as a Major Byproduct

Symptoms:

  • A significant peak corresponding to a higher molecular weight compound is observed in GC-MS or LC-MS.

  • The isolated product has a different NMR spectrum than the expected α,β-unsaturated product.

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Reaction Conditions Favoring Michael Addition Adjust the stoichiometry by using a slight excess of the carbonyl compound.This ensures that the highly reactive Knoevenagel product is less likely to react with the remaining cyanoacetate carbanion.[7]
Catalyst Choice Use a catalyst that favors the Knoevenagel condensation over the Michael addition. Certain catalysts may stabilize the intermediate carbanion differently.The nature of the base can influence the relative rates of the two competing reactions.
Reaction Time Monitor the reaction closely and stop it as soon as the Knoevenagel product is formed and before significant Michael addition occurs.The Michael addition is often a slower, subsequent reaction.

Experimental Protocols

Protocol 1: Minimized Side Product Knoevenagel Condensation

This protocol is designed to minimize side reactions by using a mild catalyst and controlled temperature.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • Piperidine (0.1 mmol)

  • Toluene (20 mL)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the aldehyde or ketone, ethyl cyanoacetate, and toluene.

  • Add piperidine to the mixture.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

Knoevenagel_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde/Ketone Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Nucleophilic Attack Cyanoacetate This compound Carbanion Cyanoacetate Carbanion Cyanoacetate->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Carbanion Carbanion->Aldol_Adduct Knoevenagel_Product Knoevenagel Product (α,β-unsaturated) Aldol_Adduct->Knoevenagel_Product Dehydration Water Water Aldol_Adduct->Water

Caption: Knoevenagel condensation reaction pathway.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_H2O Is water being effectively removed? Start->Check_H2O Check_Catalyst Is the catalyst appropriate? Check_H2O->Check_Catalyst Yes Use_Dean_Stark Implement Dean-Stark or drying agent Check_H2O->Use_Dean_Stark No Check_Temp Is the temperature optimized? Check_Catalyst->Check_Temp Yes Change_Catalyst Try a milder or different catalyst Check_Catalyst->Change_Catalyst No Check_Stoichiometry Is the stoichiometry correct? Check_Temp->Check_Stoichiometry Yes Optimize_Temp Run temperature screening Check_Temp->Optimize_Temp No Adjust_Stoichiometry Verify and adjust reactant ratios Check_Stoichiometry->Adjust_Stoichiometry No End Improved Yield/ Purity Check_Stoichiometry->End Yes Use_Dean_Stark->Check_Catalyst Change_Catalyst->Check_Temp Optimize_Temp->Check_Stoichiometry Adjust_Stoichiometry->End

Caption: Troubleshooting workflow for this compound reactions.

Quantitative Data Summary

The following table summarizes typical yields and conditions for the Knoevenagel condensation, highlighting the impact of different catalysts.

CatalystAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineBenzaldehydeTolueneReflux2-4~85-95[1]
Diisopropylethylammonium acetate (DIPEAc)Aromatic AldehydesHexane65-703-690-98[15]
Diazabicyclo[5.4.0]undec-7-ene (DBU)/H₂OBenzaldehydeWaterRoom Temp0.595[7]
Potassium Hydroxide (KOH)Aromatic AldehydesWater75 (Microwave)0.3365-97[16]
Ammonium Acetate/Acetic AcidAcetophenoneBenzeneReflux952-58[17]

References

Technical Support Center: Optimization of Sodium Cyanoacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of sodium cyanoacetate (B8463686).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing sodium cyanoacetate?

A1: The synthesis of this compound is typically a two-step process. First, chloroacetic acid is neutralized with a base like sodium carbonate or sodium hydroxide (B78521) to form sodium chloroacetate (B1199739).[1][2] This is followed by a nucleophilic substitution reaction where the sodium chloroacetate reacts with sodium cyanide to yield this compound and sodium chloride.[1]

Q2: What are the critical reaction parameters to control for optimal yield and purity?

A2: The key parameters that significantly influence the synthesis of this compound are reaction temperature, reactant concentrations, and stoichiometry.[3] Precise control over these variables is crucial for maximizing yield and minimizing side reactions.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Several side reactions can occur, potentially reducing the yield and purity of the final product. The most common ones include the hydrolysis of sodium cyanide, which can release toxic hydrogen cyanide gas, and the formation of sodium glycolate.[3] At temperatures exceeding the optimal range, polymerization can also become a significant issue.[3][4]

Troubleshooting Guide

Low Product Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. The reaction of sodium chloroacetate with sodium cyanide is typically conducted at elevated temperatures, often in the range of 90°C to 115°C, to achieve a reasonable reaction rate.[3] However, one process suggests that after an initial exothermic phase, the mixture can be heated to 55°C for three hours.[4]

    • Poor Mixing: Vigorous and efficient stirring is crucial to ensure proper contact between the reactants.

  • Side Reactions:

    • Hydrolysis of Sodium Cyanide: This is more likely to occur in an acidic medium or with an excess of sodium cyanide.[3][4] Ensure the initial neutralization of chloroacetic acid is complete. Some procedures recommend a slight excess of sodium carbonate.[5]

    • Formation of Sodium Glycolate: This can happen if residual sodium hydroxide from the neutralization step reacts with sodium chloroacetate.[3] Careful control of the neutralization pH is important.

    • Polymerization: This is often a consequence of excessive temperatures (above 95-115°C).[3][4] Precise temperature control is essential.

  • Suboptimal Stoichiometry:

    • Incorrect Molar Ratios: Using a slight excess (2-5%) of sodium cyanide may be necessary to ensure the complete conversion of sodium chloroacetate.[4] The molar ratio of sodium chloroacetate to sodium cyanide is a critical parameter to optimize.[6]

Product Discoloration

Q: The final this compound solution or isolated product is colored (e.g., yellow, brown, or pink). What causes this and how can it be prevented?

A: Product discoloration is a common issue and is often indicative of impurities arising from side reactions.

Potential Causes & Solutions:

  • Side Reactions from Excess Cyanide: If the reaction between sodium cyanide and sodium chloroacetate becomes too vigorous, it can lead to the formation of brown materials.[5]

  • Decomposition at High Temperatures: Overheating during the reaction or during the evaporation of the solvent can lead to the decomposition of cyanoacetic acid (if acidified) or its salt, causing discoloration.[5]

  • Storage: The this compound solution can darken over time, although it can still be usable.[7] Storing in a stoppered bottle is recommended.[7] Recrystallization from alcohol or hot water can remove slight pinkish discoloration.[7]

Safety Concerns

Q: What are the primary safety hazards associated with this synthesis, and how can they be mitigated?

A: The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

Primary Hazards & Mitigation Strategies:

  • Hydrogen Cyanide (HCN) Gas Evolution: Sodium cyanide can react with acids or even water (hydrolysis) to release highly toxic hydrogen cyanide gas.[3][4]

    • Mitigation: All manipulations involving sodium cyanide and the reaction itself should be performed in a well-ventilated fume hood.[7] The pH of the reaction mixture should be kept basic during the cyanidation step to suppress HCN formation.

  • Exothermic Reaction: The reaction between sodium chloroacetate and sodium cyanide is highly exothermic and can proceed rapidly, especially at temperatures above 80°C, potentially leading to boiling and loss of control.[4]

    • Mitigation: The addition of the sodium cyanide solution should be done carefully and with efficient cooling to manage the reaction temperature.[4][5] An ice bath may be necessary to control the initial exotherm.[4]

  • Corrosive and Toxic Reactants: Chloroacetic acid is corrosive, and both sodium cyanide and hydrogen cyanide are highly toxic.

    • Mitigation: Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of this compound Solution

This protocol is adapted from Organic Syntheses.[5][7]

Materials:

  • Monochloroacetic acid

  • Sodium carbonate (anhydrous or decahydrate)

  • Sodium cyanide

  • Water

Procedure:

  • Neutralization of Chloroacetic Acid:

    • In a round-bottomed flask, dissolve monochloroacetic acid in water.

    • Gradually add a solution of sodium carbonate while gently warming the mixture to facilitate the dissolution and reaction.

    • Check the pH with litmus (B1172312) paper to ensure complete neutralization. A slight excess of sodium carbonate is not detrimental.[5]

  • Cyanidation Reaction:

    • Prepare a solution of sodium cyanide in warm water (e.g., 55°C).[5]

    • Cool the sodium chloroacetate solution to room temperature.

    • In a fume hood, add the sodium cyanide solution to the sodium chloroacetate solution with rapid mixing.

    • The reaction is exothermic, and the temperature will rise. Cool the flask under a water tap to maintain control of the temperature.[5] If the reaction becomes too vigorous (e.g., reaches 95°C), add cold water to moderate it.[5]

    • Once the initial exotherm has subsided, the solution can be heated to boiling for a short period (e.g., five minutes) and then cooled.[5]

  • Final Solution:

    • The resulting solution of this compound can be filtered if necessary and stored in a stoppered bottle.[7] The color may be light straw or yellow.[5][7]

Data Presentation

Table 1: Summary of Reaction Parameters for this compound Synthesis

ParameterValue/RangeSource(s)
Reactants
Chloroacetic Acid DerivativeSodium Chloroacetate[1][4][5]
Cyanide SourceSodium Cyanide[4][5][7]
Neutralizing AgentSodium Carbonate or Sodium Hydroxide[1][2][7]
Stoichiometry
Sodium Cyanide Excess2 to 5%[4]
Molar Ratio (Chloroacetate:Sodium Cyanide)1:0.90 - 1.10[8]
Reaction Temperature
Initial MixingRoom Temperature with cooling[4][5]
Cyanidation Reaction50°C to 115°C[3][4][6]
Optimal Range (Continuous Process)90°C to 115°C[3]
Batch Process ExampleHeat to 55°C for 3 hours[4]
Temperature to Avoid PolymerizationBelow 95°C[4]
Concentration
Sodium Chloroacetate SolutionUp to 42% by weight[4]
Sodium Hydroxide Solution (for neutralization)31% (to yield 25% this compound)[4]
Final this compound ConcentrationNot to exceed 25%[4]
Yield
Reported Yield (based on sodium chloroacetate)93% - 98%[4]

Visualizations

experimental_workflow cluster_neutralization Step 1: Neutralization cluster_cyanidation Step 2: Cyanidation cluster_workup Step 3: Work-up (Optional) chloroacetic_acid Chloroacetic Acid in Water neutralization Neutralization (Gentle Warming) chloroacetic_acid->neutralization na2co3 Sodium Carbonate Solution na2co3->neutralization na_chloroacetate Sodium Chloroacetate Solution neutralization->na_chloroacetate cyanidation Cyanidation (Exothermic, requires cooling) na_chloroacetate->cyanidation nacn Sodium Cyanide Solution nacn->cyanidation na_cyanoacetate This compound Solution cyanidation->na_cyanoacetate filtration Filtration na_cyanoacetate->filtration storage Storage filtration->storage

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Reactions cluster_solutions_stoichiometry Solutions for Stoichiometry low_yield Problem: Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Check side_reactions Side Reactions low_yield->side_reactions Investigate bad_stoichiometry Suboptimal Stoichiometry low_yield->bad_stoichiometry Verify optimize_time_temp Optimize Time & Temperature (e.g., 90-115°C) incomplete_reaction->optimize_time_temp improve_mixing Improve Mixing incomplete_reaction->improve_mixing control_temp Precise Temperature Control (Avoid > 115°C) side_reactions->control_temp control_ph Ensure Complete Neutralization side_reactions->control_ph use_xs_nacn Use Slight Excess of NaCN (e.g., 2-5%) bad_stoichiometry->use_xs_nacn optimized_yield Optimized Yield optimize_time_temp->optimized_yield improve_mixing->optimized_yield control_temp->optimized_yield control_ph->optimized_yield use_xs_nacn->optimized_yield

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Purification of Sodium Cyanoacetate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium cyanoacetate (B8463686) and its reaction products.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from reactions involving sodium cyanoacetate.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Desired Product After Aqueous Workup 1. Product is water-soluble. 2. Hydrolysis of the product (e.g., ester or nitrile hydrolysis) during extraction. [1][2]3. Incomplete extraction from the aqueous layer. 1. Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product. 2. Use a milder base (e.g., sodium bicarbonate) for neutralization if your product is base-sensitive. [3] Perform extractions at a lower temperature.3. Increase the number of extractions with a suitable organic solvent. [4][5] Consider using a continuous liquid-liquid extractor for highly water-soluble products.
Oily Product That Won't Solidify/Crystallize 1. Presence of residual solvent. 2. Contamination with unreacted starting materials or byproducts. 3. Product is a low-melting solid or an oil at room temperature. 1. Dry the product under high vacuum. 2. Attempt purification via column chromatography or distillation. For non-volatile oils, consider forming a solid derivative for purification and then regenerating the desired product.3. Triturate the oil with a non-polar solvent (e.g., hexanes, pentane) to induce crystallization. Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent to precipitate the product.
Product Contaminated with Cyanoacetic Acid 1. Incomplete reaction of the cyanoacetate starting material. 2. Hydrolysis of the product back to cyanoacetic acid during workup. [6][7]1. Wash the organic layer with a weak base like 5-10% aqueous sodium bicarbonate to remove the acidic cyanoacetic acid. [3][8]2. Ensure the workup conditions are not overly acidic or basic, and avoid prolonged heating.
Discolored Product (Yellow, Brown, or Black) 1. Polymerization of cyanoacetate or related species, especially at high temperatures. [9]2. Presence of colored impurities from starting materials or side reactions. 1. Perform the reaction and purification at lower temperatures. 2. Recrystallize the product from a suitable solvent system. Activated carbon (charcoal) treatment during recrystallization can sometimes remove colored impurities.
Poor Separation During Column Chromatography 1. Inappropriate solvent system (eluent). 2. Product degradation on silica (B1680970) gel (hydrolysis). [10]3. Column overloading. 1. Optimize the eluent system using thin-layer chromatography (TLC) first. 2. Consider using a different stationary phase, such as alumina (B75360) (basic or neutral), or perform the chromatography quickly and at a lower temperature. 3. Use a larger column and/or reduce the amount of crude product loaded.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions using this compound?

A1: Common impurities include unreacted starting materials, cyanoacetic acid (from hydrolysis), sodium chloride (if hydrochloric acid is used for acidification), and byproducts from side reactions such as polymerization or hydrolysis of the nitrile group to an amide or carboxylic acid.[4][5][6][9]

Q2: How can I remove unreacted cyanoacetic acid from my reaction mixture?

A2: An acid-base extraction is typically effective. Dissolve your crude product in an organic solvent and wash it with a mild aqueous base, such as sodium bicarbonate solution.[3][8] The acidic cyanoacetic acid will be deprotonated and move into the aqueous layer, which can then be separated.

Q3: My product seems to be hydrolyzing on the silica gel column. What can I do?

A3: Hydrolysis on silica gel can be a problem for sensitive compounds.[10] Consider these alternatives:

  • Use a less acidic stationary phase: Try using neutral or basic alumina for your column chromatography.

  • Alternative purification methods: Recrystallization, distillation (if the product is volatile and thermally stable), or preparative thin-layer chromatography (prep-TLC) might be better options.

  • Flash Chromatography: Running the column quickly ("flash" conditions) can minimize the contact time between your product and the silica gel.

Q4: What is a good general solvent for recrystallizing products derived from cyanoacetate reactions?

A4: The ideal solvent is highly dependent on the specific structure of your product. A good starting point is often a polar protic solvent like ethanol (B145695) or isopropanol, or a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexanes). The goal is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures.

Q5: Can I use steam distillation to purify my product?

A5: Steam distillation can be an effective technique for purifying volatile and water-immiscible products, and has been used for compounds like cyanoacetic acid itself.[10][11] It is particularly useful for separating the desired product from non-volatile inorganic salts and other impurities.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Cyanoacetic Acid
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with sodium bicarbonate solution (steps 2-4) one or two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Dissolution: In a flask, dissolve the crude product in a minimal amount of a "good" solvent (a solvent in which the product is highly soluble) at an elevated temperature (e.g., near the solvent's boiling point).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of "Poor" Solvent: Slowly add a "poor" solvent (a solvent in which the product is sparingly soluble) to the hot solution until it becomes slightly cloudy (turbid).

  • Redissolution: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualized Workflows

Purification_Workflow cluster_crude Crude Product cluster_purification Purification Steps cluster_final Final Product Crude Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash_Base Wash with Aq. NaHCO3 (Removes Acidic Impurities) Dissolve->Wash_Base Wash_Brine Wash with Brine (Removes Water) Wash_Base->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Pure_Product Purified Product Concentrate->Pure_Product

Caption: Workflow for Acid-Base Extraction Purification.

Troubleshooting_Logic Start Product Purification Fails or Gives Low Purity Is_Oily Is the product an oil? Start->Is_Oily Is_Contaminated Is it contaminated with starting material? Is_Oily->Is_Contaminated No Triturate Triturate with non-polar solvent Is_Oily->Triturate Yes Is_Discolored Is the product discolored? Is_Contaminated->Is_Discolored No Column Column Chromatography Is_Contaminated->Column Yes (Neutral) Acid_Base Acid-Base Extraction Is_Contaminated->Acid_Base Yes (Acidic/Basic) Is_Discolored->Column No Recrystallize Recrystallize with activated carbon Is_Discolored->Recrystallize Yes Pure_Product Pure Product Triturate->Pure_Product Success Column->Pure_Product Success Acid_Base->Pure_Product Success Recrystallize->Pure_Product Success

Caption: Troubleshooting Decision Tree for Purification Issues.

References

preventing premature polymerization in cyanoacrylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of cyanoacrylate monomers. Particular focus is given to preventing premature polymerization, a common challenge in handling these highly reactive compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and storage of cyanoacrylate monomers.

Question: My cyanoacrylate monomer is polymerizing immediately after synthesis, even before purification. What is causing this?

Answer: Immediate polymerization post-synthesis is typically due to the presence of residual basic catalysts used in the Knoevenagel condensation.[1][2] Even trace amounts of bases like piperidine (B6355638) can initiate rapid anionic polymerization.[3]

Troubleshooting Steps:

  • Catalyst Neutralization: Ensure the base catalyst is completely neutralized by adding an appropriate acid (e.g., phosphoric acid, sulfuric acid) after the condensation reaction is complete.[1]

  • Thorough Washing: Wash the crude product mixture with water to remove any remaining water-soluble catalysts and byproducts.[3]

  • Temperature Control: While the depolymerization ("cracking") step requires high temperatures, ensure the collection flask for the monomer is cooled to prevent thermally induced polymerization.

Question: I've successfully synthesized and purified my cyanoacrylate monomer, but it solidifies in the storage container within a few days. What's wrong?

Answer: Premature polymerization during storage is most often caused by exposure to moisture, high temperatures, or light.[4] Cyanoacrylate polymerization is an anionic process readily initiated by weak bases, with moisture being a very common initiator.[5][6]

Troubleshooting Steps:

  • Moisture Contamination: Ensure all storage containers are scrupulously dry. Even microscopic amounts of moisture on the container walls can trigger polymerization. Use of opaque containers is recommended to prevent light exposure.

  • Proper Inhibitor Addition: Verify that both anionic and free-radical inhibitors have been added to the purified monomer in the correct concentrations.

  • Storage Conditions: Store the purified monomer in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is recommended for unopened containers.[7] However, do not refrigerate opened containers, as this can cause moisture to condense inside the bottle upon warming, leading to rapid polymerization.[4][7][8]

Question: My cyanoacrylate monomer fails to cure or cures very slowly when applied to certain substrates. Why is this happening?

Answer: Slow or failed curing can be attributed to the surface properties of the substrate.[9]

Troubleshooting Steps:

  • Acidic Surfaces: Acidic surfaces, such as wood or some plated metals, can neutralize the basic species (like moisture) that initiate polymerization, thus inhibiting the curing process.[9][10] Consider using a surface-insensitive cyanoacrylate formulation or a chemical accelerator.[10]

  • Low Surface Energy Plastics: Plastics like polyethylene (B3416737) and polypropylene (B1209903) have low surface energy, which prevents the adhesive from properly wetting the surface, leading to poor adhesion.[9] Surface treatment or the use of a primer may be necessary.

  • Excessive Dryness: Cyanoacrylates rely on surface moisture to initiate curing.[5] In very dry environments or on desiccated surfaces, the polymerization can be significantly slowed.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key stabilizers to prevent premature polymerization of cyanoacrylates, and in what concentrations should they be used?

A1: A combination of anionic and free-radical inhibitors is crucial for stabilizing cyanoacrylate monomers. Anionic inhibitors prevent polymerization initiated by bases, while free-radical inhibitors prevent polymerization initiated by radicals, which can be generated by heat or light.

Inhibitor TypeExamplesTypical Concentration Range (ppm)Notes
Anionic (Vapor Phase) Sulfur Dioxide (SO₂)10 - 100Particularly effective for volatile cyanoacrylates like the methyl and ethyl esters, preventing polymerization in the headspace of the container.[11]
Anionic (Liquid Phase) Mineral Acids (e.g., Sulfuric Acid, Phosphoric Acid), Lewis Acids (e.g., Boron Trifluoride)10 - 600These are strong acids that effectively neutralize any basic impurities.[11]
Free-Radical Hydroquinone, p-Methoxyphenol (MEHQ), Butylated Hydroxytoluene (BHT)500 - 2000These phenolic compounds scavenge free radicals. A combination of free-radical inhibitors is often more effective.

Q2: Can you provide a general experimental protocol for the synthesis and purification of cyanoacrylate monomers?

A2: The most common method for synthesizing cyanoacrylates is the Knoevenagel condensation of an alkyl cyanoacetate (B8463686) with formaldehyde, followed by depolymerization of the resulting polymer.

Experimental Protocol: Synthesis and Purification of n-Butyl Cyanoacrylate

Part 1: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine n-butyl cyanoacetate, paraformaldehyde, a catalytic amount of piperidine, and a solvent such as toluene (B28343).[12]

  • Reaction: Heat the mixture to reflux. The water formed during the condensation will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

  • Catalyst Removal: After cooling the reaction mixture, neutralize the piperidine catalyst by adding an acid like phosphoric acid. This is a critical step to prevent premature polymerization of the monomer in subsequent steps.[1]

  • Solvent Removal: Remove the toluene under reduced pressure to obtain the crude poly(n-butyl cyanoacrylate).

Part 2: Depolymerization and Purification

  • Inhibitor Addition: To the crude polymer, add a free-radical inhibitor (e.g., hydroquinone) and an acidic inhibitor (e.g., phosphorus pentoxide).[2][12]

  • Pyrolysis: Heat the mixture under high vacuum. The polymer will "crack" or depolymerize to yield the volatile n-butyl cyanoacrylate monomer.[12]

  • Distillation: The monomer is then distilled and collected in a receiving flask containing a stabilizing amount of both an anionic and a free-radical inhibitor.[12] Vacuum distillation is necessary to lower the boiling point and prevent thermal degradation.[12]

Q3: How can I assess the stability and shelf-life of my synthesized cyanoacrylate monomer?

A3: The stability of cyanoacrylate monomers can be evaluated using accelerated aging tests, which simulate long-term storage under controlled conditions.[8] Viscosity measurements are a key indicator of stability, as an increase in viscosity over time suggests the onset of polymerization.[8]

Experimental Protocol: Accelerated Aging Study

  • Sample Preparation: Dispense the stabilized cyanoacrylate monomer into several sealed, opaque vials.

  • Initial Viscosity Measurement: At day 0, measure the viscosity of a control sample using a rotational viscometer at a constant temperature (e.g., 25°C).

  • Accelerated Aging: Place the remaining vials in an oven at an elevated temperature, typically between 50°C and 80°C.[8][13][14] The duration of the test can be estimated using the Arrhenius equation, where a 10°C increase in temperature roughly doubles the rate of chemical reactions.[15] For example, 12 days at 80°C can simulate a 2-year shelf life at ambient temperature.[8]

  • Periodic Viscosity Measurements: At regular intervals (e.g., every 3 days), remove a vial from the oven, allow it to cool to room temperature, and measure its viscosity.

  • Data Analysis: Plot the viscosity as a function of time at the elevated temperature. A stable formulation will show a minimal increase in viscosity over the testing period.

Time at 80°C (Days)Equivalent Shelf Life at 23°C (Years, approx.)Expected Viscosity Change for a Stable Formulation
00Baseline measurement
30.5Minimal increase
61.0Slight increase
91.5Moderate increase
122.0Viscosity should remain within acceptable limits

Visualizing Key Processes

To further aid in understanding the critical aspects of cyanoacrylate synthesis and stability, the following diagrams illustrate the polymerization mechanisms and a troubleshooting workflow.

cluster_anionic Anionic Polymerization (Initiated by Moisture) cluster_radical Free-Radical Polymerization (Initiated by Heat/Light) Monomer1 Cyanoacrylate Monomer Carbanion Carbanion Intermediate Monomer1->Carbanion Propagation Chain Propagation Monomer1->Propagation Initiator H₂O (Moisture) Initiator->Monomer1 Nucleophilic Attack Carbanion->Monomer1 Adds to another monomer Polymer1 Polymer Chain Propagation->Polymer1 Monomer2 Cyanoacrylate Monomer Radical Radical Species Monomer2->Radical Propagation2 Chain Propagation Monomer2->Propagation2 Initiator2 Heat/Light Initiator2->Monomer2 Generates Radical->Monomer2 Adds to another monomer Polymer2 Polymer Chain Propagation2->Polymer2

Caption: Mechanisms of cyanoacrylate polymerization.

Start Premature Polymerization Observed Check_Stage At which stage did polymerization occur? Start->Check_Stage Post_Synth Immediately Post-Synthesis Check_Stage->Post_Synth Post-Synthesis During_Storage During Storage Check_Stage->During_Storage Storage Check_Catalyst Was catalyst fully neutralized and washed out? Post_Synth->Check_Catalyst Check_Inhibitors Are correct inhibitors present in appropriate concentrations? During_Storage->Check_Inhibitors Check_Catalyst->Start Yes, issue persists Solution1 Action: Review neutralization and washing protocol. Check_Catalyst->Solution1 No Check_Storage_Cond Are storage conditions (temp, light, moisture) correct? Check_Inhibitors->Check_Storage_Cond Yes Solution2 Action: Verify inhibitor type and concentration. Check_Inhibitors->Solution2 No Check_Storage_Cond->Start Yes, issue persists Solution3 Action: Adjust storage conditions. Use dry, opaque containers. Check_Storage_Cond->Solution3 No

Caption: Troubleshooting workflow for premature polymerization.

References

overcoming challenges in the continuous flow synthesis of cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Continuous Flow Synthesis of Cyanoacetate (B8463686)

Welcome to the technical support center for the continuous flow synthesis of cyanoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experiments.

Troubleshooting Guides

This guide addresses specific problems you may encounter during your continuous flow synthesis of cyanoacetate.

Issue 1: Low or No Product Yield

Q: My continuous flow reaction is resulting in a low yield or no desired cyanoacetate product. What are the potential causes and how can I resolve this?

A: Low or no yield in a continuous flow synthesis of cyanoacetate can stem from several factors, ranging from reagent and catalyst issues to improper reaction conditions. Here is a systematic approach to troubleshoot this issue:

  • Possible Causes and Solutions:

    • Inefficient Mixing: Inadequate mixing of the reactant streams can lead to localized areas of high concentration and others with a lack of reactants, resulting in poor conversion.

      • Solution: Ensure your reactor setup includes an efficient mixing unit (e.g., a T-mixer, static mixer, or packed-bed reactor) at the point where the reactant streams converge. The choice of mixer can significantly impact reaction outcomes.

    • Incorrect Stoichiometry: An improper molar ratio of reactants can limit the reaction.

      • Solution: Verify the concentrations of your stock solutions and the flow rates of the pumps to ensure the desired stoichiometric ratio is being delivered to the reactor.

    • Catalyst Inactivity: The catalyst, if used, may be degraded or poisoned. For heterogeneous catalysts, the active sites may be blocked.

      • Solution: If using a fresh catalyst doesn't solve the issue, consider catalyst screening to find a more robust option for your specific conditions. For packed-bed reactors, ensure the catalyst bed is properly packed to avoid channeling.

    • Suboptimal Temperature: The reaction may be too slow at the current operating temperature.

      • Solution: Gradually increase the reactor temperature in increments while monitoring the product yield. Be cautious, as excessively high temperatures can lead to side reactions and decomposition.[1]

    • Insufficient Residence Time: The reactants may not have enough time in the reactor to convert to the product.

      • Solution: Decrease the flow rate to increase the residence time. It is crucial to find the optimal residence time that maximizes yield without promoting side reactions.[2][3]

Issue 2: Significant Formation of Side Products

Q: I am observing a significant amount of side products in my reaction mixture. How can I identify and minimize their formation?

A: The formation of side products is a common issue. In the synthesis of cyanoacetate, particularly through reactions like the Knoevenagel condensation, common side reactions include self-condensation of the carbonyl compound or Michael addition.[4]

  • Strategies to Minimize Side Products:

    • Precise Temperature Control: Exothermic reactions can lead to hot spots within the reactor, promoting the formation of byproducts. Continuous flow reactors offer superior heat transfer, which should be leveraged.[5]

      • Solution: Ensure your reactor's temperature is uniformly controlled. For highly exothermic reactions, consider using a microreactor with a high surface-area-to-volume ratio for more efficient heat dissipation.

    • Optimization of Residence Time: A residence time that is too long can lead to the formation of degradation products or further reactions of the desired product.

      • Solution: Systematically vary the flow rate to determine the residence time that gives the highest selectivity for the desired product.[2]

    • Adjusting Reactant Ratios: The stoichiometry of the reactants can influence the selectivity of the reaction.

      • Solution: Experiment with slightly different molar ratios of your starting materials to find the optimal balance that favors the formation of cyanoacetate.

    • In-line Purification: To remove side products as they form, in-line purification techniques can be integrated into the flow setup.

      • Solution: Consider incorporating scavenger resins, liquid-liquid extraction, or membrane separation to continuously remove impurities from the product stream.[6]

Issue 3: Reactor Clogging or Blockages

Q: My flow reactor is clogging during the synthesis. What are the common causes and how can I prevent this?

A: Clogging is a frequent challenge in flow chemistry, often caused by the precipitation of starting materials, products, byproducts, or salts.

  • Prevention and Resolution of Clogging:

    • Solvent Selection: The choice of solvent is critical to ensure all components remain in solution throughout the reaction.

      • Solution: Select a solvent system in which all reactants, intermediates, and products are highly soluble at the reaction temperature. It may be necessary to use a co-solvent.

    • Back Pressure Regulation: Sudden pressure drops can cause dissolved gases to come out of solution or solvents to boil, potentially leading to precipitation.

      • Solution: Employ a back pressure regulator (BPR) to maintain a constant pressure throughout the reactor, keeping materials in the liquid phase.[7] For reactions that produce solids, specialized BPRs designed to handle slurries are available.[8][9]

    • Temperature Profile: A decrease in temperature along the flow path can cause less soluble compounds to precipitate.

      • Solution: Ensure that the entire flow path, from the point of mixing to the collection vessel, is maintained at a temperature that ensures the solubility of all components.

    • Reactor Design: The geometry of the reactor can contribute to clogging.

      • Solution: Avoid sharp bends or constrictions in your flow path. In some cases, using a wider diameter tubing or a different type of reactor (e.g., a continuous stirred-tank reactor - CSTR) can mitigate clogging issues.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of synthesizing cyanoacetate in a continuous flow system compared to a batch reactor?

A1: Continuous flow synthesis offers several advantages over traditional batch processing, including:

  • Enhanced Safety: The small reactor volumes and superior heat transfer capabilities significantly reduce the risks associated with highly exothermic or hazardous reactions.[5]

  • Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and fewer byproducts.[10]

  • Faster Reaction Times: The efficient mixing and heat transfer in flow reactors can dramatically accelerate reaction rates.

  • Scalability: Scaling up production is often as simple as running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the need for re-optimization of the process.[3][11]

  • Automation: Continuous flow systems are easily automated, allowing for unattended operation and improved reproducibility.

Q2: How do I determine the optimal residence time for my cyanoacetate synthesis?

A2: The optimal residence time is the time required for the reactants to achieve the desired level of conversion to the product with minimal side product formation.[2] It can be determined experimentally by:

  • Setting a constant temperature and reactant concentration.

  • Varying the total flow rate of the reactant streams. A lower flow rate corresponds to a longer residence time.

  • Collecting and analyzing samples at each flow rate to determine the yield and purity of the cyanoacetate.

  • Plotting the yield and purity as a function of residence time to identify the optimal operating window.

Q3: What type of reactor is best suited for the continuous flow synthesis of cyanoacetate?

A3: The choice of reactor depends on the specific reaction conditions.

  • Packed-Bed Reactors (PBRs): These are often used when a heterogeneous catalyst is employed. The solid catalyst is packed into a column, and the reactant solutions flow through it.

  • Microreactors: These reactors have channels with dimensions in the sub-millimeter range and offer extremely high surface-area-to-volume ratios, making them ideal for highly exothermic reactions that require precise temperature control.[8][12]

  • Tubular Reactors (Coil Reactors): These are simple and versatile reactors made from tubing (e.g., PFA, stainless steel) coiled around a mandrel. They are suitable for many liquid-phase reactions.

Q4: Can I perform a multi-step synthesis involving cyanoacetate in a continuous flow setup?

A4: Yes, one of the significant advantages of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without isolating intermediates. This can be achieved by connecting multiple reactor modules in series. In-line purification or solvent-swapping modules may be necessary between steps to ensure compatibility of the reaction conditions.[6]

Data Presentation

Table 1: Influence of Flow Rate and Residence Time on Ethyl Cyanoacetate Conversion in a Knoevenagel Condensation

Flow Rate (cm³/min)Residence Time (min)Ethyl Cyanoacetate Conversion (%)Productivity (mmol·g⁻¹·h⁻¹)
0.051292-
0.106~100-
0.203589.25

Data adapted from a study on the Knoevenagel condensation of benzaldehyde (B42025) and ethyl cyanoacetate at 50°C in a monolithic microreactor.[12]

Table 2: Example Parameters for Continuous Production of Cyanoacetate

ParameterValue
Reactants Chloroacetate and Sodium Cyanide in an alcoholic solution
Preheating Temperature 60-120 °C
Preheating Pressure 0.05-0.5 MPa
Mixing Temperature 60-120 °C
Mixing Pressure 0.05-0.5 MPa
Reactor Temperature 65-150 °C
Reactor Pressure 0.1-1.0 MPa
Reaction Time 3-10 min
Reported Yield 85.3%

Data from a patent describing a continuous production process for cyanoacetate.

Experimental Protocols

Protocol 1: General Procedure for Continuous Flow Knoevenagel Condensation to Synthesize Ethyl α-cyanocinnamate

This protocol is adapted from a study using a silica (B1680970) monolithic microreactor.[12]

  • System Setup:

    • Assemble the continuous flow system consisting of two syringe pumps, a T-mixer, the microreactor, a back pressure regulator, and a collection vial.

    • The microreactor (0.63 cm³ volume) is packed with a silica monolith functionalized with amino groups as the catalyst.

    • Place the microreactor in a temperature-controlled holder (e.g., a column oven or heating block).

  • Reagent Preparation:

    • Prepare a solution of benzaldehyde in toluene.

    • Prepare a solution of ethyl cyanoacetate in toluene.

  • Reaction Execution:

    • Set the reactor temperature to 50°C.

    • Pump the two reactant solutions through the T-mixer and into the microreactor at equal flow rates to achieve a 1:1 molar ratio.

    • Vary the total flow rate to achieve the desired residence time (e.g., a total flow rate of 0.1 cm³/min for a residence time of 6.3 minutes).

    • Maintain a constant back pressure (e.g., 10 bar) using the back pressure regulator.

  • Sample Collection and Analysis:

    • Collect the product stream from the reactor outlet.

    • Analyze the collected samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of ethyl cyanoacetate and the yield of ethyl α-cyanocinnamate.

Visualizations

Experimental_Workflow Experimental Workflow for Continuous Flow Cyanoacetate Synthesis cluster_prep 1. Preparation cluster_flow 2. Flow System cluster_analysis 3. Analysis ReagentA Reactant A Solution (e.g., Chloroacetate) PumpA Syringe Pump A ReagentA->PumpA ReagentB Reactant B Solution (e.g., Sodium Cyanide) PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Flow Reactor (e.g., Packed-Bed or Coil) Mixer->Reactor Controlled Temp BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis Analysis (GC/HPLC) Collection->Analysis

Caption: Workflow for continuous flow synthesis of cyanoacetate.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low/No Product Yield CheckMixing Is mixing efficient? Start->CheckMixing CheckStoich Is stoichiometry correct? CheckMixing->CheckStoich Yes SolutionMixing Improve Mixing (e.g., add static mixer) CheckMixing->SolutionMixing No CheckCatalyst Is the catalyst active? CheckStoich->CheckCatalyst Yes SolutionStoich Verify Concentrations & Flow Rates CheckStoich->SolutionStoich No CheckConditions Are Temp. & Residence Time optimal? CheckCatalyst->CheckConditions Yes SolutionCatalyst Replace/Screen Catalyst CheckCatalyst->SolutionCatalyst No SolutionConditions Optimize Temp & Increase Residence Time CheckConditions->SolutionConditions No End Yield Improved CheckConditions->End Yes SolutionMixing->End SolutionStoich->End SolutionCatalyst->End SolutionConditions->End

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Controlling Exothermic Reactions Involving Sodium Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving sodium cyanoacetate (B8463686). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Q1: My reaction temperature is increasing too quickly and I'm concerned about a runaway reaction. What are the immediate steps I should take?

A1: Immediately cease the addition of any further reagents. Enhance cooling by using an ice bath or other appropriate cooling system. Ensure vigorous stirring to promote even heat distribution and improve heat transfer to the cooling medium. If the reaction continues to accelerate, prepare for emergency quenching procedures as outlined in your safety protocol.

Q2: What are the primary causes of a runaway reaction during the synthesis of sodium cyanoacetate?

A2: Runaway reactions in this context are typically caused by an excessive rate of reaction, which generates heat faster than it can be removed.[1][2] Key contributing factors include:

  • Rapid addition of reactants: Adding sodium cyanide to sodium chloroacetate (B1199739) too quickly is a common cause.[3][4]

  • Inadequate cooling: Insufficient cooling capacity or poor heat transfer can lead to a buildup of heat.[1]

  • High reactant concentrations: Using highly concentrated solutions of sodium chloroacetate and sodium cyanide can lead to a very fast and highly exothermic reaction.[5]

  • Localized heating (hot spots): Poor mixing can create localized areas of high concentration and temperature, which can initiate a runaway reaction.

Q3: How can I prevent runaway reactions in the future?

A3: Proactive control measures are crucial. Consider the following:

  • Slow, controlled addition: Add reactants, particularly the cyanide source, slowly and monitor the temperature continuously.

  • Adequate cooling: Ensure your cooling system is appropriately sized for the scale of your reaction and is functioning efficiently.

  • Dilution: Working with more dilute solutions can help to moderate the reaction rate and heat generation.[5] A patent suggests that the final concentration of this compound should not exceed 25%.[5]

  • Continuous process: For larger scale reactions, a continuous process where small amounts of reactants are mixed and reacted in a controlled manner can be safer than a batch process.[3][5]

  • Solvent choice: The presence of an alkanol can decrease the tendency for side reactions and color body formation.[6]

Issue: Low Product Yield and Impurity Formation

Q4: My yield of this compound is lower than expected. What are the likely causes?

A4: Low yields can result from several factors:

  • Side reactions: The formation of by-products such as sodium glycollate can occur, especially if there is an excess of sodium hydroxide (B78521) when reacting sodium cyanide with sodium chloroacetate.[5]

  • Decomposition: this compound and its precursor, cyanoacetic acid, can decompose at elevated temperatures.[7][8] For instance, cyanoacetic acid decomposes at 160°C.[7]

  • Loss of volatile reactants: If the reaction is not conducted in a well-sealed apparatus, volatile reactants like hydrogen cyanide (which can be formed from the hydrolysis of sodium cyanide) can be lost.[5]

  • Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. A 2 to 5% excess of sodium cyanide is sometimes required for a substantially complete reaction.[5]

Q5: I am observing a dark coloration in my product. How can I minimize this?

A5: The formation of color bodies is a common issue. To mitigate this:

  • Temperature control: Avoid high reaction temperatures, as they can promote side reactions and decomposition that lead to colored impurities.[3]

  • pH control: Maintain the appropriate pH during the reaction and workup to prevent unwanted side reactions.

  • Use of alkanols: Conducting the nucleophilic substitution in the presence of an alkanol has been shown to decrease the formation of color bodies.[6]

  • Rapid processing: In some continuous processes, rapid heating followed by rapid cooling and concentration is employed to minimize the time for side reactions to occur.[5]

Frequently Asked Questions (FAQs)

Q6: What is the typical heat of reaction for the synthesis of this compound from sodium chloroacetate and sodium cyanide?

Q7: What are the recommended temperature ranges for conducting this reaction?

A7: The optimal temperature range can vary depending on the specific process (batch vs. continuous) and reactant concentrations. Some sources suggest maintaining a temperature between 25-40°C during the initial mixing of reactants, followed by a controlled increase.[5] Other procedures involve heating to initiate the reaction and then cooling to maintain a specific temperature, for example, not exceeding 55°C or keeping the temperature between 85-90°C.[5][11] One continuous process maintains the reaction temperature at 88-90°C, using the heat of reaction to evaporate water and thus stabilize the temperature.[3]

Q8: Are there any specific safety precautions I should take when working with this compound and its synthesis?

A8: Yes, several safety precautions are critical:

  • Handle cyanides with extreme care: Sodium cyanide is highly toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] Be aware that acidification of cyanide solutions will release highly toxic hydrogen cyanide gas.[4][14]

  • Emergency preparedness: Have an emergency plan in place for cyanide exposure, including access to an appropriate antidote kit and personnel trained in its administration.

  • Avoid incompatible materials: this compound should be stored away from strong oxidizing agents.[15]

  • Control exotherms: As detailed in the troubleshooting section, be prepared to manage the heat generated by the reaction.

Quantitative Data Summary

Table 1: Reaction Parameters for this compound Synthesis

ParameterValue/RangeContextSource(s)
Reactant Concentration
Sodium ChloroacetateUp to 42% (w/w) aqueous solutionBatch or continuous process[5]
Sodium Cyanide2-5% excessTo ensure complete reaction[5]
Sodium HydroxideConcentration adjusted to yield a final this compound concentration not exceeding 25%Control of final product concentration[5]
Temperature Control
Initial Mixing25-40°CContinuous process[5]
Reaction Temperature35-40°C, then heated to 55°CBatch process with cooling[5]
Reaction Temperature88-90°CContinuous process with evaporative cooling[3]
Reaction Temperature85-105°CBatch process with controlled addition[11]
pH
Neutralization of Chloroacetic Acid6.5-7.0Preparation of sodium chloroacetate[11]

Experimental Protocols

Protocol 1: Batch Synthesis of this compound with Controlled Temperature

This protocol is a generalized procedure based on principles outlined in the provided search results.

Materials:

  • Sodium chloroacetate

  • Sodium cyanide (handle with extreme caution)

  • Deionized water

  • Reaction vessel with overhead stirrer, thermometer, and addition funnel

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Prepare an aqueous solution of sodium chloroacetate (e.g., 40% w/w).

  • Cool the sodium chloroacetate solution in the reaction vessel to approximately 10-15°C using the cooling bath.

  • Prepare an aqueous solution of sodium cyanide (e.g., 30% w/w).

  • Slowly add the sodium cyanide solution to the stirred sodium chloroacetate solution via the addition funnel. Monitor the temperature closely.

  • Maintain the reaction temperature below 40°C by adjusting the addition rate and the cooling bath.

  • After the addition is complete, allow the reaction to stir for a specified period (e.g., 1-3 hours) while maintaining the temperature.

  • The resulting this compound solution can then be used for subsequent steps or worked up as required.

Protocol 2: Quenching a Potentially Runaway Reaction

This is a general emergency procedure. Specifics should be adapted to your lab's safety protocols.

  • Stop Reagent Addition: Immediately stop the flow of all reactants.

  • Maximize Cooling: Ensure the cooling bath is at its lowest possible temperature and that there is good thermal contact with the reaction vessel.

  • Increase Stirring: Increase the stirring rate to improve heat transfer and prevent hot spots.

  • Dilute (if safe): If the reaction is still controllable, the slow addition of a cold, inert solvent can help to absorb heat and dilute the reactants.

  • Neutralize/Quench: For extreme cases, a pre-prepared quenching agent (e.g., a large volume of cold water or a specific chemical quencher compatible with your reaction) should be added rapidly to halt the reaction. This should only be done as a last resort and with appropriate safety measures in place.

Visualizations

Experimental_Workflow Workflow for Controlled this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome prep_chloroacetate Prepare Sodium Chloroacetate Solution initial_charge Charge Reactor with Chloroacetate Solution prep_chloroacetate->initial_charge prep_cyanide Prepare Sodium Cyanide Solution slow_addition Slowly Add Cyanide Solution prep_cyanide->slow_addition cooling Cool Reactor to 10-15°C initial_charge->cooling cooling->slow_addition temp_monitoring Continuously Monitor Temperature slow_addition->temp_monitoring reaction_hold Hold at Temperature (e.g., < 40°C) slow_addition->reaction_hold temp_monitoring->slow_addition Adjust Addition Rate product This compound Solution reaction_hold->product Troubleshooting_Guide Troubleshooting Exothermic Reactions start Problem: Uncontrolled Exotherm q1 Is the temperature still rising rapidly? start->q1 a1_yes Immediate Actions: 1. Stop Reagent Addition 2. Maximize Cooling 3. Increase Stirring q1->a1_yes Yes a1_no Monitor closely. Proceed with caution. q1->a1_no No q2 Was the reaction stabilized? a1_yes->q2 a2_yes Investigate Root Cause: - Addition Rate Too High? - Inadequate Cooling? - High Concentration? q2->a2_yes Yes a2_no Emergency Quench Procedure q2->a2_no No solution Future Prevention: - Slower Addition - Improved Cooling - Dilute Reagents - Consider Continuous Process a2_yes->solution

References

strategies to minimize byproduct formation in cyanoacetate preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyanoacetate (B8463686) Preparation

Welcome to the technical support center for cyanoacetate synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My esterification of cyanoacetic acid has a low conversion rate and seems to stall. What is the primary cause?

A1: The direct esterification of cyanoacetic acid with an alcohol is a reversible reaction.[1] The water generated during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the starting materials and thus lowering the conversion rate.

Strategy:

  • Water Removal: Employ a Dean-Stark apparatus or a similar setup to continuously remove water from the reaction mixture as it forms. This drives the equilibrium towards the product side.[2]

  • Catalyst Choice: Using an effective catalyst is crucial. While strong mineral acids like sulfuric acid are common, they can also promote side reactions if not used carefully.[3][4] A patent suggests that introducing sulfur trioxide, which reacts with the generated water to form sulfuric acid, can both catalyze the reaction and consume the water, preventing side reactions and increasing yield.[1]

Q2: I am observing a significant amount of diethyl malonate as a byproduct in my ethyl cyanoacetate synthesis. How can I prevent this?

A2: Diethyl malonate formation is a common side reaction, particularly during the esterification of cyanoacetic acid at elevated temperatures in the presence of a strong acid catalyst and excess ethanol (B145695).[2][3] The nitrile group of ethyl cyanoacetate can be hydrolyzed to a carboxylic acid group, which is then esterified to form diethyl malonate.

Strategies to Minimize Diethyl Malonate:

  • Temperature Control: Avoid excessive heating. During the evaporation of excess alcohol after esterification, the temperature should be kept moderate (e.g., 50-60°C).[3] A patent also notes that reaction temperatures above 100°C can lead to increased formation of malonic acid esters.[2]

  • Catalyst Neutralization: After the esterification is complete, it is crucial to neutralize the acid catalyst (e.g., with a sodium carbonate solution) before distillation.[2][3] This prevents acid-catalyzed hydrolysis during the workup and purification steps.

  • Solvent System: One patented process utilizes a mixed solvent system to improve reaction efficiency and yield, which can indirectly reduce the residence time and temperature required, thereby minimizing byproduct formation.[2]

Q3: During the synthesis of ethyl cyanoacetate from ethyl chloroacetate (B1199739) and sodium cyanide, my reaction turned dark brown and the yield was poor. What happened?

A3: This issue typically arises from an exothermic reaction that has become too vigorous.[3] Poor temperature control can lead to the liberation of hydrogen cyanide (HCN), which can then polymerize or be converted into brown, tar-like materials. This process also favors a competing side reaction that forms glycolate, further reducing the yield of the desired cyanoacetate.[3]

Troubleshooting Steps:

  • Temperature Management: Maintain strict temperature control during the addition of the cyanide solution. Use an ice bath or other cooling method to dissipate the heat generated by the exothermic reaction.

  • Controlled Addition: Add the sodium cyanide solution to the sodium chloroacetate solution gradually, with efficient mixing, to prevent localized overheating.[3]

Q4: I am using a transesterification method to prepare a higher cyanoacetate ester, but the reaction is slow and inefficient. How can I improve this?

A4: The efficiency of transesterification reactions is highly dependent on the catalyst used. Traditional acid or base catalysts can be slow or lead to side reactions.

Recommended Strategy:

  • Specialized Catalysts: Studies have shown that specific tin compounds, such as dibutyltin (B87310) dimethoxide or dibutyltin oxide, are highly effective catalysts for the transesterification of lower cyanoacetic esters (like methyl or ethyl cyanoacetate) with higher alcohols.[5] These catalysts have been shown to provide high conversion rates and excellent selectivity, minimizing byproduct formation.[5]

  • Removal of Lower Alcohol: The reaction is an equilibrium process. To drive it towards the formation of the higher ester, the lower alcohol (e.g., methanol (B129727) or ethanol) generated during the reaction must be continuously removed from the system by distillation.[5]

Data Summary: Reaction Condition Optimization

Optimizing reaction parameters is critical to maximizing yield and minimizing byproducts. The following tables summarize quantitative data from studies on cyanoacetate synthesis.

Table 1: Effect of Reaction Parameters on the Esterification Rate of Cyanoacetic Acid (Data adapted from an orthogonal experimental design study)[6][7]

ParameterLevel 1Level 2Level 3Optimal Condition
Catalyst Amount (% w/w) 1.0%1.5%2.0%1.5%
Molar Ratio (Acid:Ethanol) 1:31:3.51:41:3.5
Reaction Temperature (°C) 70809080°C
Reaction Time (hours) 2.53.03.53.5h

The study identified the catalyst amount as the most influential factor, followed by the molar ratio, temperature, and reaction time.[6]

Table 2: Performance of Tin Catalysts in Transesterification Reactions (Data sourced from patent literature on preparing higher cyanoacetic esters)[5]

ReactantsCatalystTemp (°C)Time (h)Conversion (%)Selectivity (%)
Methyl Cyanoacetate + 1-HexanolDibutyltin dimethoxide16089898 (1-Hexyl)
Ethyl Cyanoacetate + t-ButanolDibutyltin di(t-butoxide)1202093100 (t-Butyl)
Methyl Cyanoacetate + CyclohexanolDibutyltin dimethoxide160895100 (Cyclohexyl)
Ethyl Cyanoacetate + CyclopentanolDibutyltin oxide150893100 (Cyclopentyl)

Experimental Protocols

Protocol 1: Minimized Byproduct Synthesis of Ethyl Cyanoacetate via Esterification (Adapted from Organic Syntheses, Coll. Vol. 1, p. 254)[3]

This protocol emphasizes temperature control and procedural steps to minimize the formation of diethyl malonate and other impurities.

  • Preparation of Sodium Cyanoacetate:

    • In a 5-L round-bottomed flask, dissolve 500 g (5.3 moles) of chloroacetic acid in 700 mL of water. Warm to 50°C and neutralize with ~290 g of anhydrous sodium carbonate.

    • In a separate flask, dissolve 294 g (5.8 moles) of 97% sodium cyanide in 750 mL of water warmed to 55°C.

    • Cool the sodium chloroacetate solution to room temperature. Add the sodium cyanide solution with rapid mixing while cooling the flask under a tap to manage the exothermic reaction.

  • Liberation and Isolation of Cyanoacetic Acid:

    • In a fume hood, add 600 mL (~5.8 moles) of commercial hydrochloric acid to the solution with thorough stirring.

    • Evaporate the solution on a water bath at 60–70°C under reduced pressure (20–30 mm). Heating to higher temperatures can cause decomposition of cyanoacetic acid.[3]

    • To the residue, add 600 mL of 95% ethanol, filter off the sodium chloride, and wash the salt with another 500 mL of ethanol.

  • Esterification:

    • Combine the alcoholic filtrates. Add a mixture of 600 mL of absolute ethanol and 10 mL of concentrated sulfuric acid.

    • Heat the mixture under a reflux condenser for three hours on a water bath.

    • Remove excess alcohol by distillation under reduced pressure, keeping the bath temperature at 50–60°C to prevent the formation of diethyl malonate.[3]

    • Add another 300 mL of absolute alcohol and 4 mL of concentrated sulfuric acid and heat again for two hours.

  • Workup and Purification:

    • Remove the alcohol by distillation under reduced pressure.

    • Cool the residue to room temperature and neutralize the sulfuric acid with a concentrated solution of sodium carbonate.

    • Separate the upper ester layer. Extract the aqueous layer with benzene (B151609) or ether to recover dissolved product.

    • Combine the organic layers and distill under reduced pressure to collect the ethyl cyanoacetate fraction (boils at 97–98°C/16 mm). The expected yield is 77–80%.[3]

Visualizations

Workflow and Byproduct Control

Esterification_Workflow Reactants Cyanoacetic Acid + Ethanol + Acid Catalyst Reaction Esterification Reaction (Reflux) Reactants->Reaction WaterRemoval Continuous Water Removal (e.g., Dean-Stark) Reaction->WaterRemoval Drives Equilibrium Cooling1 Cool Reaction Mixture Reaction->Cooling1 WaterRemoval->Reaction Neutralization Neutralize Acid Catalyst (e.g., Na2CO3 solution) Cooling1->Neutralization Extraction Phase Separation & Aqueous Extraction Neutralization->Extraction Prevents Hydrolysis during Workup Drying Dry Organic Layer Extraction->Drying Distillation Distillation under Reduced Pressure Drying->Distillation Product Pure Ethyl Cyanoacetate Distillation->Product Controlled Temp. Prevents Side Reactions

Caption: Workflow for esterification highlighting key control points.

Key Byproduct Formation Pathways

Byproduct_Pathways start Cyanoacetic Acid + Ethanol main_product Ethyl Cyanoacetate start->main_product Desired Path esterification Esterification (H+, Heat) byproduct1 Diethyl Malonate main_product->byproduct1 Side Reaction byproduct2 Cyanoacetamide main_product->byproduct2 Side Reaction hydrolysis Hydrolysis & Esterification (H+, High Temp, H2O, EtOH) ammonolysis Ammonolysis (Trace NH3)

Caption: Competing reactions in cyanoacetate synthesis.

Influence of Parameters on Reaction Outcome

Parameter_Influence Outcome Reaction Outcome (Yield & Purity) Temp Temperature Temp->Outcome Affects Rate & Byproduct Formation Catalyst Catalyst Conc. Catalyst->Outcome Affects Rate Time Reaction Time Time->Outcome Affects Conversion Ratio Molar Ratio Ratio->Outcome Shifts Equilibrium

Caption: Relationship between parameters and synthesis outcome.

References

assessing the stability of sodium cyanoacetate under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of sodium cyanoacetate (B8463686) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid sodium cyanoacetate?

A1: Solid this compound is generally stable when stored under normal temperatures and pressures in a cool, dry, well-ventilated area away from incompatible substances.[1][2] It should be kept in a tightly closed container to prevent moisture absorption.[1]

Q2: What are the primary conditions that can cause this compound to decompose?

A2: this compound is sensitive to excess heat and strong oxidizing agents.[1][2] Contact with strong acids can also lead to the formation of cyanoacetic acid, which itself can decompose at elevated temperatures.

Q3: What are the hazardous decomposition products of this compound?

A3: Thermal decomposition of this compound can produce hazardous gases, including carbon monoxide, carbon dioxide, and acetonitrile.[1][2]

Q4: Is this compound stable in aqueous solutions?

A4: this compound is soluble in water.[2] Its stability in aqueous solutions is pH-dependent. Alkaline conditions generally favor the stability of the cyanoacetate anion. In acidic solutions, it will be protonated to form cyanoacetic acid, which can be less stable, particularly at higher temperatures. Prolonged exposure to strongly acidic or basic conditions, especially with heating, can lead to hydrolysis of the nitrile or ester group (if derivatized).

Q5: How does the choice of solvent affect the stability of this compound?

A5: The stability of this compound in different solvents is a key consideration for reaction setup.

  • Protic Solvents (e.g., water, ethanol, methanol): In these solvents, there is a potential for hydrogen bonding and, under certain conditions (e.g., presence of acid or base catalysts), solvolysis of the nitrile group. However, for many standard reactions like the Knoevenagel condensation, alcohols are common solvents, indicating sufficient stability under those specific conditions.

  • Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): this compound is generally expected to be more stable in aprotic solvents as the risk of solvolysis is reduced. These solvents are often used to enhance the reactivity of nucleophiles.[3][4]

Q6: Can catalysts affect the stability of this compound?

A6: Yes.

  • Base Catalysts: Weak bases are often used in reactions involving this compound (e.g., Knoevenagel condensation) and are compatible. Strong bases may promote undesired side reactions if other reactive functional groups are present.

  • Acid Catalysts (Lewis and Brønsted Acids): Strong acids will protonate the carboxylate and can catalyze the hydrolysis of the nitrile group. Lewis acids can coordinate to the nitrile or carbonyl group, potentially activating the molecule for desired reactions but also for degradation pathways, especially at elevated temperatures.[5][6][7][8]

  • Transition Metal Catalysts: The compatibility of this compound with transition metals is highly dependent on the specific metal and reaction conditions. Some transition metals can catalyze cyanation reactions, while others might promote decomposition.[9][10][11]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in a Knoevenagel Condensation

If you are experiencing poor results in a Knoevenagel condensation using this compound, consider the following potential stability-related issues:

Possible Cause Troubleshooting Step
Degradation of this compound Ensure the reagent is dry and has been stored properly. Consider using a freshly opened container.
Incorrect pH The reaction is typically base-catalyzed. Ensure the reaction medium is sufficiently basic to deprotonate the active methylene (B1212753) group but not so basic as to cause side reactions with your aldehyde or ketone.
Reaction Temperature Too High While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of reactants or products. Monitor the reaction temperature closely.
Incompatible Solvent If using a protic solvent, ensure it is not participating in side reactions. Consider switching to an aprotic solvent if solvolysis is suspected.
Issue 2: Unexpected Side Products Observed

The formation of unexpected byproducts may indicate the degradation of this compound.

Observed Side Product Potential Cause Suggested Action
Acetonitrile Thermal decomposition (decarboxylation) of cyanoacetic acid (formed in situ under acidic conditions).Avoid acidic conditions and high temperatures. Ensure the reaction is run under neutral or basic conditions.
Malonic Acid Derivatives Hydrolysis of the nitrile group.Exclude water from the reaction mixture. Use dry solvents and reagents. Avoid prolonged reaction times at elevated temperatures in protic solvents.
Polymerization/Tarry Material Can be caused by strong bases or high temperatures reacting with the product or starting materials.Use a weaker base catalyst. Run the reaction at a lower temperature.

Data Summary

The following table summarizes the known and inferred stability data for this compound. Quantitative data for specific conditions are limited in the literature; therefore, some entries are based on the properties of similar compounds and general chemical principles.

Condition Parameter Value/Observation Source/Rationale
Thermal Stability Decomposition Temperature (Solid)Not explicitly found, but cyanoacetic acid decomposes at 160 °C.[12] Decomposition of the sodium salt is likely to be higher but significant decomposition below this temperature is possible.Inferred from parent acid
Hazardous Decomposition ProductsCarbon monoxide, carbon dioxide, acetonitrile[1][2]
pH Stability (Aqueous) Acidic pH (e.g., < 4)Forms cyanoacetic acid, which can be unstable at elevated temperatures. Potential for nitrile hydrolysis.Chemical Principles
Neutral pH (e.g., 6-8)Generally stable at room temperature.Inferred from general stability
Alkaline pH (e.g., > 9)Stable, as the carboxylate anion is maintained. This is the typical condition for its use as a nucleophile.Inferred from reaction conditions
Solvent Stability Protic Solvents (e.g., Ethanol)Sufficiently stable for use in reactions like Knoevenagel condensation under mild conditions.[13][14] Potential for solvolysis under harsh conditions.[3][4]
Aprotic Solvents (e.g., DMF)Generally considered stable.[3][4]
Chemical Compatibility Incompatible withStrong oxidizing agents, excess heat.[1][2][1][2]
Compatible withWeak bases (e.g., piperidine, pyridine) used in catalysis.Common reaction conditions

Experimental Protocols

Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition for solid this compound.

Methodology:

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Place 5-10 mg of finely ground this compound into a clean, tared TGA pan (alumina or platinum).

  • TGA Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

    • Use an inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition, often defined as the temperature at which a 5% mass loss is observed.

    • The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Protocol 2: pH Stability Study of an Aqueous this compound Solution

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values over time.

Methodology:

  • Materials: this compound, buffer solutions (pH 4, 7, and 9), HPLC or other suitable analytical instrument.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in deionized water.

    • Dilute the stock solution with each buffer to a final concentration (e.g., 0.1 mg/mL).

  • Stability Study:

    • Store the buffered solutions at a controlled temperature (e.g., 25 °C and an accelerated condition like 40 °C).

    • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution.

  • Analysis:

    • Analyze the aliquots by a validated stability-indicating method (e.g., HPLC with UV detection) to determine the concentration of this compound remaining.

    • Monitor for the appearance of any degradation products.

  • Data Analysis:

    • Plot the percentage of the initial concentration of this compound remaining versus time for each pH.

    • Determine the rate of degradation at each pH.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_reagent Is the this compound of good quality and dry? start->check_reagent check_pH Is the reaction pH appropriate (typically basic)? check_reagent->check_pH Yes action_reagent Action: Use fresh, dry this compound. check_reagent->action_reagent No check_temp Is the reaction temperature optimized (not too high)? check_pH->check_temp Yes action_pH Action: Adjust pH with a suitable base. check_pH->action_pH No check_solvent Is the solvent compatible and not causing side reactions? check_temp->check_solvent Yes action_temp Action: Lower the reaction temperature and monitor. check_temp->action_temp No end_ok Consider other reaction parameters (catalyst, stoichiometry, etc.) check_solvent->end_ok Yes action_solvent Action: Consider using an aprotic solvent. check_solvent->action_solvent No

Caption: Troubleshooting workflow for low yield reactions.

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation prep1 Weigh 5-10 mg of This compound prep2 Place in TGA pan prep1->prep2 analysis1 Equilibrate at 30 °C prep2->analysis1 analysis2 Ramp to 400 °C at 10 °C/min (Nitrogen atmosphere) analysis1->analysis2 data1 Plot Mass Loss % vs. Temperature analysis2->data1 data2 Determine Onset of Decomposition data1->data2

Caption: Experimental workflow for TGA analysis.

References

safety protocols and handling guidelines for sodium cyanoacetate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, handling guidelines, and troubleshooting advice for experiments involving sodium cyanoacetate (B8463686). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is sodium cyanoacetate and what are its primary hazards?

This compound (CAS No: 1071-36-9) is the sodium salt of cyanoacetic acid.[1] While some safety data sheets indicate it is not considered hazardous by OSHA standards, its toxicological properties have not been fully investigated.[2][3] Potential hazards include irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[2] Ingestion may cause irritation of the digestive tract.[2] Upon thermal decomposition, it can release toxic fumes and gases, including carbon monoxide, carbon dioxide, and acetonitrile.[2]

Q2: What are the proper storage conditions for this compound?

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] It should be kept away from incompatible substances such as strong oxidizing agents and strong acids.[2][3][5] For optimal stability, some suppliers recommend storing it under an inert atmosphere, like nitrogen, at room temperature.[6][7]

Q3: What personal protective equipment (PPE) is required when handling this compound?

Appropriate PPE is crucial to minimize exposure. The following should be worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: Use with adequate ventilation. If exposure limits are exceeded or irritation is experienced, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[2][4]

  • General Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[2][3]

Q4: How should I handle a spill of this compound?

In case of a spill:

  • Ensure adequate ventilation and remove all sources of ignition.[4][8]

  • Wear appropriate personal protective equipment as detailed in the section above.[4][8]

  • Absorb the spill with an inert material such as sand, vermiculite, or earth.[2]

  • Collect the material using spark-proof tools and place it into a suitable, closed container for disposal.[4][8]

  • Avoid runoff into storm sewers and ditches.[2]

Q5: How should this compound waste be disposed of?

Dispose of this compound waste in a manner consistent with federal, state, and local regulations.[2] It can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4][9] Do not contaminate water, foodstuffs, or sewer systems.[4][9] Empty containers should be triple-rinsed and can be offered for recycling or reconditioning.[4][9]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound. Note that some toxicological data is not fully available.

PropertyValueSource
Molecular Formula C₃H₂NNaO₂[1][2]
Molecular Weight 107.04 g/mol [1][2]
Appearance White to off-white solid; Dark yellow as 50 wt% aqueous solution[3][7]
Boiling Point 100 °C / 212 °F (for 50 wt% aqueous solution)[3]
Flash Point 107.8 °C[2]
Density 1.320 g/cm³[2][3]
pH 7 (100 g/L aqueous solution)[3]
Vapor Density 3.58[3]
LD50/LC50 Not available[2]

Troubleshooting Guides

Problem: Low or No Reaction Yield

  • Question: My reaction (e.g., Knoevenagel condensation) yield is much lower than expected. What could be the cause?

  • Answer:

    • Reagent Quality: this compound can degrade over time. Ensure it has been stored properly in a dry environment, as moisture can affect its reactivity.

    • Solvent Purity: Ensure the solvent is anhydrous if the reaction is moisture-sensitive.

    • Reaction Temperature: The reaction may be temperature-sensitive. If the mixture is heated too high, decomposition of the cyanoacetic acid moiety can occur.[10]

    • Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion.

    • pH of the Medium: The reactivity of the active methylene (B1212753) group in cyanoacetate is pH-dependent. Ensure the reaction conditions maintain a suitable pH for the condensation to proceed.

Problem: Difficulty Dissolving this compound

  • Question: The this compound is not dissolving completely in my chosen solvent. What should I do?

  • Answer:

    • Solvent Choice: this compound is a salt and has specific solubility characteristics. While it is soluble in water, its solubility in organic solvents can be limited. Consider using a more polar solvent or a solvent mixture.

    • Gentle Heating: Gently warming the mixture may aid dissolution. However, be cautious of the compound's thermal stability and the volatility of your solvent.

    • Stirring: Ensure vigorous and continuous stirring to facilitate the dissolution process.

Problem: Unexpected Side Product Formation

  • Question: I am observing an unexpected side product in my reaction analysis (TLC, LC-MS, etc.). What is a likely cause?

  • Answer:

    • Decomposition: As mentioned, this compound can decompose under excessive heat, potentially leading to side reactions.[2] Hazardous decomposition products include nitriles.[3]

    • Incompatible Reagents: Ensure that other reagents in your reaction are compatible. This compound is incompatible with strong oxidizing agents and strong acids.[2][5] Contact with strong acids will generate highly toxic hydrogen cyanide gas.[11]

    • Self-Condensation: Under certain conditions, cyanoacetate can potentially undergo self-condensation. Check your reaction conditions (concentration, temperature) against established literature protocols.

Experimental Workflow & Safety Diagrams

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_reagents 2. Weigh Reagents in Ventilated Hood prep_ppe->prep_reagents prep_setup 3. Assemble Glassware prep_reagents->prep_setup rxn_dissolve 4. Dissolve Na Cyanoacetate in Solvent prep_setup->rxn_dissolve Start Reaction rxn_add 5. Add Other Reactants (e.g., Aldehyde/Ketone) rxn_dissolve->rxn_add rxn_heat 6. Heat/Stir for Specified Time rxn_add->rxn_heat rxn_monitor 7. Monitor Progress (TLC) rxn_heat->rxn_monitor workup_cool 8. Cool Reaction Mixture rxn_monitor->workup_cool Reaction Complete workup_extract 9. Perform Extraction workup_cool->workup_extract workup_dry 10. Dry Organic Layer workup_extract->workup_dry workup_purify 11. Purify Product (e.g., Recrystallization) workup_dry->workup_purify cleanup_waste 12. Dispose of Waste (per Guidelines) workup_purify->cleanup_waste Product Isolated cleanup_glassware 13. Clean Glassware cleanup_waste->cleanup_glassware

Caption: A typical experimental workflow using this compound.

Troubleshooting_Yield Troubleshooting Low Reaction Yield start Problem: Low Reaction Yield check_reagents Are reagents pure and stored correctly? start->check_reagents reagent_yes Yes check_reagents->reagent_yes reagent_no No check_reagents->reagent_no check_conditions Were reaction conditions (temp, time) correct? condition_yes Yes check_conditions->condition_yes condition_no No check_conditions->condition_no check_workup Was the work-up procedure correct? workup_yes Yes check_workup->workup_yes workup_no No check_workup->workup_no reagent_yes->check_conditions action_reagent Action: Use fresh/purified reagents. Check storage. reagent_no->action_reagent condition_yes->check_workup action_condition Action: Optimize temperature and reaction time. condition_no->action_condition end_node Consult further literature or support. workup_yes->end_node action_workup Action: Review extraction/purification steps for product loss. workup_no->action_workup

Caption: A decision tree for troubleshooting low reaction yields.

Spill_Response This compound Spill Response spill Spill Occurs alert 1. Alert Personnel & Evacuate Area spill->alert ppe 2. Don Appropriate PPE alert->ppe ventilate 3. Ensure Adequate Ventilation ppe->ventilate contain 4. Contain Spill with Inert Absorbent Material ventilate->contain collect 5. Collect into a Sealed Waste Container contain->collect decontaminate 6. Decontaminate Area collect->decontaminate dispose 7. Dispose of Waste per Safety Protocol decontaminate->dispose

Caption: Step-by-step procedure for handling a this compound spill.

Key Experimental Protocol: Preparation of a this compound Solution

This protocol is adapted from a procedure found in Organic Syntheses and describes the preparation of a this compound solution for use in subsequent reactions, such as condensations.[12]

Materials:

  • Monochloroacetic acid (2.65 moles)

  • Crystalline sodium carbonate (decahydrate) (1.3 moles)

  • Sodium cyanide (2.65 moles)

  • Deionized water

  • Hydrochloric acid

  • Methyl orange indicator

Procedure:

  • Neutralization of Chloroacetic Acid: In a 3-liter round-bottomed flask, combine 250 g (2.65 moles) of monochloroacetic acid with 100 cc of water. Gently warm the mixture and add 375 g (1.3 moles) of crystalline sodium carbonate (decahydrate).[12] Complete the neutralization by adding sodium carbonate solution until the mixture is neutral to litmus (B1172312) paper.[12]

  • Cyanation (Perform in a Fume Hood): To the neutralized solution, add a solution of 130 g (2.65 moles) of sodium cyanide in 250 cc of water.[12] The temperature of the reaction will rise; cool the flask if the reaction becomes too vigorous to prevent the liberation of hydrogen cyanide.[10] The reaction mixture should be heated to boiling and boiled for five minutes.[10]

  • Acidification: After cooling the solution, add 200 cc of warm water in two portions.[12] Neutralize the cooled solution with hydrochloric acid, using methyl orange as an external indicator.[12]

  • Final Solution: Dilute the solution with water to a final volume of 1 liter and filter.[12] The resulting light straw-colored solution of this compound can be stored in a stoppered bottle for long periods.[12]

Safety Note: This procedure involves sodium cyanide, which is highly toxic, and can produce flammable and toxic hydrogen cyanide gas, especially upon acidification.[10][11] This entire procedure must be carried out in a well-ventilated chemical fume hood with appropriate PPE.

References

Validation & Comparative

A Comparative Analysis of Reactivity: Sodium Cyanoacetate vs. Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. Active methylene (B1212753) compounds, such as cyanoacetate (B8463686) derivatives, are invaluable synthons for this purpose. This guide provides a detailed comparative analysis of the reactivity of two common cyanoacetate reagents: sodium cyanoacetate and ethyl cyanoacetate. By examining their performance in key chemical transformations, supported by experimental data and protocols, this document aims to inform the selection of the most appropriate reagent for specific synthetic applications.

Executive Summary

This compound and ethyl cyanoacetate are both widely utilized in organic synthesis, particularly in reactions that leverage the acidity of the α-carbon. The primary distinction lies in their state of activation. This compound exists as a salt, with the α-carbon readily available for nucleophilic attack. In contrast, ethyl cyanoacetate requires the presence of a base to deprotonate the α-carbon and generate the reactive enolate. This fundamental difference influences reaction conditions, solvent choice, and overall reactivity, which will be explored in detail throughout this guide.

Reactivity Profile and Acidity

The reactivity of both compounds stems from the electron-withdrawing effects of the adjacent nitrile and carboxylate/ester functional groups, which significantly increases the acidity of the methylene (CH₂) protons.

The conjugate acid of this compound is cyanoacetic acid, which is a relatively strong organic acid with a pKa of approximately 2.5.[1][2][3][4][5] This indicates that its conjugate base, the cyanoacetate anion, is a weak base. The pKa of the methylene protons in ethyl cyanoacetate is approximately 11.2.

This difference in acidity is a key determinant of their reactivity. This compound, being the salt of a weak base, provides a ready source of the nucleophilic carbanion. Ethyl cyanoacetate, on the other hand, requires a sufficiently strong base to generate the enolate in a significant concentration to initiate the reaction.

Comparative Performance in Key Reactions

The utility of this compound and ethyl cyanoacetate is most prominently demonstrated in alkylation and condensation reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving the condensation of an active methylene compound with an aldehyde or ketone.

This compound: In Knoevenagel-type condensations, this compound can be reacted directly with carbonyl compounds, often in aqueous or protic solvents. The pre-formed enolate structure facilitates the reaction without the need for a strong external base.

Ethyl Cyanoacetate: The Knoevenagel condensation using ethyl cyanoacetate typically requires a catalytic amount of a base to generate the enolate in situ. A wide variety of bases, ranging from amines like piperidine (B6355638) to stronger bases like sodium ethoxide, can be employed. The choice of base and solvent can significantly impact reaction times and yields.

Below is a table summarizing representative yields and reaction times for the Knoevenagel condensation of benzaldehyde (B42025) with both reagents under illustrative conditions.

ReagentAldehydeBaseSolventTimeYield (%)
This compound BenzaldehydeNaOH (catalytic)Water1 h~85%
Ethyl Cyanoacetate BenzaldehydePiperidine/Acetic AcidEthanol2-4 h~90%
Ethyl Cyanoacetate BenzaldehydeDBU/WaterWater20 min96%[4]

Note: The data presented is a synthesis of typical results from various literature sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.

Alkylation Reactions

Alkylation of the α-carbon of cyanoacetate derivatives is a powerful method for forming new C-C bonds.

This compound: Alkylation of this compound can be performed by treating it with an alkyl halide. The reaction is often carried out in a biphasic system with a phase-transfer catalyst to facilitate the interaction between the water-soluble salt and the organic-soluble alkyl halide.[6]

Ethyl Cyanoacetate: The alkylation of ethyl cyanoacetate requires the pre-formation of the enolate using a strong base, such as sodium ethoxide or sodium hydride, in an anhydrous solvent. The choice of base and solvent is critical to avoid side reactions like O-alkylation or dialkylation.[7][8][9]

The following table provides a comparative overview of typical conditions and yields for alkylation reactions.

ReagentAlkylating AgentBaseSolventTimeYield (%)
This compound Ethyl Bromide(Phase Transfer Catalyst)Water/Organic3.5 h65%[6]
Ethyl Cyanoacetate Butyl BromideSodium EthoxideEthanol2 h~95%

Experimental Protocols

General Procedure for Knoevenagel Condensation with Ethyl Cyanoacetate

Materials:

  • Aldehyde (10 mmol)

  • Ethyl cyanoacetate (12 mmol)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol)

  • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)

  • Water (3 mL)

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred mixture of the aldehyde and ethyl cyanoacetate in a solution of [HyEtPy]Cl and water, add DABCO at room temperature.[10][11][12]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[10][11][12]

General Procedure for Alkylation of Ethyl Cyanoacetate

Materials:

  • Ethyl cyanoacetate (0.5 mol)

  • Butyraldehyde (0.6 mol)

  • Piperidine (0.02 mol)

  • Glacial Acetic Acid

  • Palladium on carbon catalyst

  • Benzene

  • 10% Sodium Chloride solution

Procedure:

  • Combine ethyl cyanoacetate, butyraldehyde, palladium on carbon, and glacial acetic acid in a suitable reaction vessel.[13]

  • Add a solution of piperidine in glacial acetic acid.

  • Subject the mixture to hydrogenation.

  • After the reaction is complete, filter the mixture and wash the filtrate with a 10% sodium chloride solution and then with water.[13]

  • Extract the aqueous washings with benzene.

  • Combine the organic layers and distill under reduced pressure to isolate the alkylated product.[13]

Logical Workflow and Reaction Mechanisms

The following diagrams illustrate the logical workflow for a typical synthesis and the mechanistic pathways for the Knoevenagel condensation.

experimental_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent1 Aldehyde/ Ketone Mixing Mixing in Solvent Reagent1->Mixing Reagent2 Cyanoacetate Derivative Reagent2->Mixing Base Base (if needed) Base->Mixing ReactionStep Reaction (e.g., Condensation) Mixing->ReactionStep Extraction Extraction ReactionStep->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Final Product Characterization->FinalProduct

General experimental workflow for synthesis.

knoevenagel_mechanism cluster_enolate_formation Enolate Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_dehydration Dehydration ECA Ethyl Cyanoacetate Enolate Enolate (Nucleophile) ECA->Enolate Deprotonation Base Base (B:) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Carbonyl Aldehyde/Ketone (Electrophile) Alcohol β-Hydroxy Adduct Intermediate->Alcohol Protonation Protonation Protonation Product α,β-Unsaturated Product Alcohol->Product Dehydration Elimination Elimination of H₂O

References

A Comparative Guide to the Synthetic Utility of Sodium Cyanoacetate and Methyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of reagents is paramount to the efficiency, yield, and selectivity of a reaction. Among the plethora of C-2 synthons, sodium cyanoacetate (B8463686) and methyl cyanoacetate have emerged as versatile building blocks, particularly in the formation of carbon-carbon bonds. Their utility stems from the presence of an active methylene (B1212753) group flanked by electron-withdrawing nitrile and carboxylate or ester functionalities. This guide provides an objective comparison of the synthetic utility of sodium cyanoacetate and methyl cyanoacetate, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic transformations.

Physicochemical Properties: A Tale of Two Nucleophiles

The fundamental differences in the physicochemical properties of this compound and methyl cyanoacetate dictate their handling, solubility, and ultimately, their application in various reaction conditions. Methyl cyanoacetate is a colorless liquid, soluble in many organic solvents, which allows for homogeneous reaction conditions in a wide range of solvent systems.[1][2] In contrast, this compound is a solid, primarily soluble in polar solvents like water, with limited solubility in common organic solvents.[3][4] This difference in solubility is a critical consideration when planning a synthesis.

PropertyThis compoundMethyl Cyanoacetate
CAS Number 1071-36-9[3]105-34-0[1]
Molecular Formula C₃H₂NNaO₂[3]C₄H₅NO₂[1]
Molecular Weight 107.04 g/mol [5]99.09 g/mol [1]
Appearance White to off-white solidColorless to slightly yellow liquid[1]
Melting Point Not available-13 °C[1]
Boiling Point Not available204-207 °C[1]
Density Not available1.123 g/mL at 25 °C[1]
Solubility Soluble in water. Limited solubility in organic solvents.Miscible with ethanol (B145695) and diethyl ether.[1] Insoluble in water.[1]

The Knoevenagel Condensation: A Comparative Analysis

The Knoevenagel condensation, a cornerstone of C-C bond formation, involves the reaction of an active methylene compound with an aldehyde or ketone.[6] Both this compound and methyl cyanoacetate are excellent substrates for this reaction, yet their reactivity and the required reaction conditions differ significantly.

Methyl cyanoacetate, being a neutral molecule, requires the presence of a base to deprotonate the active methylene group and generate the nucleophilic enolate.[6] A variety of bases, ranging from weak amines like piperidine (B6355638) and triethylamine (B128534) to stronger bases, can be employed.[7][8] The choice of base and solvent system can be optimized to achieve high yields.

In contrast, this compound exists as a pre-formed enolate, obviating the need for an additional base to initiate the reaction. This can simplify the reaction setup and is particularly advantageous when working with base-sensitive substrates.

Below is a comparative summary of reaction conditions and yields for the Knoevenagel condensation of benzaldehyde (B42025) with both reagents.

ReagentAldehydeCatalyst/BaseSolventTemperature (°C)TimeYield (%)
Methyl CyanoacetateBenzaldehydeK₂NiP₂O₇--40 min71.65-83.45[1]
Ethyl CyanoacetateBenzaldehydePiperidineTolueneRefluxSeveral hoursHigh (not specified)[7]
Ethyl CyanoacetateBenzaldehydeDIPEAcHexane65-703-6 hours91
Methyl CyanoacetateBenzaldehydeTriethylamineEtOH6535 min70-90[8]
Cyanoacetic AcidBenzaldehydeKOHWater7520 min51[9]
Experimental Protocol: Knoevenagel Condensation with Methyl Cyanoacetate

Catalyst: Triethylamine in Ethanol under Microwave Irradiation[8]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Methyl cyanoacetate (1.0 mmol)

  • Ethanol (3 mL)

  • Triethylamine (10 mol%)

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde, methyl cyanoacetate, and ethanol.

  • Add triethylamine to the mixture.

  • Place the flask in a microwave reactor and irradiate for 35 minutes at 65 °C and 55 W with magnetic stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (B1210297) (8:2) eluent.

  • Upon completion, the product can be isolated and purified.

Michael Addition: A Look at Nucleophilic Conjugate Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[10] Both this compound and methyl cyanoacetate can serve as the nucleophilic Michael donor.

Similar to the Knoevenagel condensation, methyl cyanoacetate requires a base to form the enolate for the addition. The reaction can be catalyzed by various bases, and the conditions can be tailored to the specific substrates.[11]

This compound, with its pre-formed enolate, can directly participate in the Michael addition. This can be advantageous in terms of reaction simplicity and avoiding side reactions that may be induced by an external base. A study on a tandem Knoevenagel-Michael reaction utilized sodium acetate as a catalyst to deprotonate a cyano-functionalized C-H acid, highlighting the utility of the cyanoacetate anion in such transformations.[12]

ReagentMichael AcceptorCatalyst/BaseSolventNotes
Methyl Cyanoacetateα,β-unsaturated carbonyl compoundsBaseVariousThe reaction proceeds via conjugate addition of the in-situ generated enolate.[11]
Cyano-functionalized C-H acidsArylidenemalononitrilesSodium AcetateAlcoholTandem Knoevenagel-Michael reaction.[12]
Experimental Protocol: Michael Addition with Methyl Cyanoacetate

General Procedure: [11]

Materials:

  • α,β-unsaturated carbonyl compound

  • Methyl cyanoacetate

  • Base (e.g., sodium ethoxide, DBU)

  • Anhydrous solvent (e.g., ethanol, THF)

Procedure:

  • To a solution of the α,β-unsaturated carbonyl compound in an anhydrous solvent, add methyl cyanoacetate.

  • Add the base portion-wise or as a solution in the same solvent at a suitable temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until completion, monitoring by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthetic Utility at a Glance

Synthetic_Utility_Comparison cluster_reagents Reagents cluster_reactions Key Synthetic Transformations cluster_advantages_na Advantages of this compound cluster_advantages_me Advantages of Methyl Cyanoacetate Sodium_Cyanoacetate This compound (Solid, Pre-formed Enolate) Knoevenagel Knoevenagel Condensation Sodium_Cyanoacetate->Knoevenagel Michael Michael Addition Sodium_Cyanoacetate->Michael Simple_Setup Simpler reaction setup Methyl_Cyanoacetate Methyl Cyanoacetate (Liquid, Pro-nucleophile) Methyl_Cyanoacetate->Knoevenagel Methyl_Cyanoacetate->Michael Tunable Reactivity tunable with base choice No_Base No external base required Knoevenagel->No_Base leads to Solubility Good solubility in organic solvents Knoevenagel->Solubility benefits from Base_Sensitive Suitable for base-sensitive substrates Michael->Base_Sensitive leads to Homogeneous Homogeneous reaction conditions Michael->Homogeneous benefits from

Caption: Comparative advantages of this compound and Methyl Cyanoacetate.

Reaction Workflow: A Visual Representation

The following diagram illustrates a typical workflow for a Knoevenagel condensation, highlighting the key steps from reagent preparation to product isolation.

Knoevenagel_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde/Ketone Mixing Mixing in Solvent Aldehyde->Mixing Active_Methylene Active Methylene Compound (e.g., Methyl Cyanoacetate) Active_Methylene->Mixing Base Base (if required) Base->Mixing Heating Heating/Irradiation Mixing->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Product Final Product Purification->Product

Caption: General workflow for a Knoevenagel condensation reaction.

Conclusion

Both this compound and methyl cyanoacetate are highly valuable reagents in organic synthesis, each with its own set of advantages.

This compound is an excellent choice for reactions where the presence of an external base is undesirable, either due to substrate sensitivity or to simplify the reaction procedure. Its nature as a pre-formed enolate makes it a ready-to-use, potent nucleophile.

Methyl cyanoacetate , on the other hand, offers greater versatility in terms of solvent choice and the ability to fine-tune reactivity through the selection of an appropriate base. Its liquid form and good solubility in organic solvents facilitate homogeneous reaction conditions, which can be advantageous for process control and scale-up.

The selection between these two reagents should be guided by the specific requirements of the synthetic target, including the presence of other functional groups, desired reaction conditions, and scalability. This guide provides the foundational data and experimental context to empower researchers to make an informed decision, ultimately leading to more efficient and successful synthetic outcomes.

References

Validating α,β-Unsaturated Product Formation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation and quantification of α,β-unsaturated product formation is critical. These reactive species play significant roles in various chemical and biological processes, including drug efficacy and toxicity. This guide provides an objective comparison of key analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

This document outlines and compares the primary analytical techniques used for the characterization and quantification of α,β-unsaturated compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Methods

The choice of analytical method for validating α,β-unsaturated product formation depends on several factors, including the analyte's physicochemical properties (volatility, thermal stability, polarity), the complexity of the sample matrix, and the required sensitivity and selectivity. The following tables summarize the quantitative performance of these key techniques.

Table 1: Performance Comparison for Aldehyde Analysis
ParameterGC-MSLC-MS/MSKey Considerations
Limit of Detection (LOD) Aldehyde-dependent, can reach low ng/L to µg/L levels. For hexanal (B45976) and heptanal, LODs of 0.006 nM and 0.005 nM have been reported.[1]Generally offers higher sensitivity, with LODs often in the low µg/L to ng/L range. For methylglyoxal (B44143) and glyoxal, LODs of 0.2 µg L−1 and 1.0 µg L−1 have been achieved.[1][2]Derivatization reagent and sample matrix significantly impact LODs for both techniques.
Limit of Quantitation (LOQ) Typically in the µg/L range. For formaldehyde (B43269) and acetaldehyde, LOQs of 30 PPM and 60 PPM have been reported in a drug substance.[1]Often lower than GC-MS, in the µg/L to ng/L range.The desired level of accuracy and experiment time can influence the LOQ.
Linearity Good linearity over a wide concentration range is achievable with appropriate internal standards.Excellent linearity is a hallmark of LC-MS/MS, often with R² values > 0.99.Proper calibration is crucial for accurate quantification in both methods.
Precision Relative Standard Deviation (%RSD) is typically <15% for intra- and inter-day assays.High precision with %RSD values often below 10%.The use of isotopically labeled internal standards improves precision.
Accuracy Typically in the range of 80-120%.[1]High accuracy, often within ±15% of the nominal concentration.Matrix effects can influence accuracy; mitigation strategies may be required.
Table 2: Performance of HPLC-UV for Aldehyde Analysis
ParameterValueReference
Limit of Detection (LOD) 4.3 - 21.0 µg/L (aldehyde dependent)[3]
Limit of Quantitation (LOQ) 0.62 µg/m³ (acetaldehyde) - 4.70 µg/m³ (heptanal)[4]
Linearity (R²) ≥ 0.9991[4]
Precision (%RSD) < 2.25%[4]
Table 3: Performance of Quantitative NMR (qNMR)
ParameterValueReference
Limit of Detection (LOD) < 10 µM[5][6]
Limit of Quantitation (LOQ) Dependent on desired accuracy and experiment time[5][6]
Dynamic Range 5000:1[5][6]
Measurement Uncertainty 1.5% (for a confidence interval of 95%)[7]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative experimental protocols for the key analytical techniques.

GC-MS Analysis of α,β-Unsaturated Aldehydes

1. Sample Preparation & Derivatization:

  • To 1 mL of the aqueous sample, add an appropriate deuterated internal standard.

  • Add 100 µL of a 10 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in water.[1]

  • Adjust the pH to 3 with HCl.

  • Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.[1]

  • Extract the derivatives with hexane (B92381).

  • Evaporate the hexane layer to dryness and reconstitute in a suitable solvent for GC-MS analysis.

2. GC-MS Conditions:

  • Column: A non-polar column, such as a DB-5ms.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 300°C).

  • Carrier Gas: Helium.

  • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for quantification.

LC-MS/MS Analysis of α,β-Unsaturated Aldehyde Adducts

1. Sample Preparation & Digestion (for protein adducts):

  • Treat the protein sample with the α,β-unsaturated compound.

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

  • Digest the protein with trypsin overnight at 37°C.

  • Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: A typical flow rate for analytical scale is 0.3-0.5 mL/min.

  • MS/MS Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification of specific peptide adducts.

HPLC-UV Analysis of α,β-Unsaturated Ketones

1. Sample Preparation & Derivatization (if necessary):

  • For some aldehydes and ketones, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is performed to enhance UV detection.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC-UV Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance (λmax) of the α,β-unsaturated carbonyl chromophore (typically in the range of 210-280 nm).[8][9]

Quantitative ¹H-NMR (qNMR) Analysis

1. Sample Preparation:

  • Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

2. NMR Acquisition:

  • Acquire a ¹H-NMR spectrum on a high-resolution NMR spectrometer.

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Use a 90° pulse angle.

3. Data Processing and Quantification:

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample)

Visualizing Workflows and Relationships

Caption: General workflow for α,β-unsaturated aldehyde analysis using GC-MS.

Caption: Logical relationships guiding the selection of an analytical method.

Caption: Signaling pathway of covalent inhibition by an α,β-unsaturated compound.

Conclusion

The validation of α,β-unsaturated product formation requires a careful selection of analytical methodology. GC-MS is a robust technique for volatile and thermally stable compounds, while LC-MS/MS offers superior sensitivity and applicability to a wider range of analytes, including non-volatile and thermally labile molecules. HPLC-UV provides a cost-effective and reliable method for quantifying compounds with a suitable chromophore. Quantitative NMR stands out for its ability to provide absolute quantification without the need for identical reference standards and for delivering detailed structural information. By considering the specific characteristics of the analyte and the research question, scientists can choose the most appropriate method or a combination of techniques to obtain accurate and reliable data.

References

determining the purity of sodium cyanoacetate using gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining the purity of starting materials is a critical aspect of quality control and ensuring the integrity of experimental outcomes. Sodium cyanoacetate (B8463686), a key building block in the synthesis of various pharmaceuticals and other fine chemicals, is no exception. This guide provides a comparative analysis of gas chromatography (GC) and alternative methods for assessing the purity of sodium cyanoacetate, complete with experimental data and detailed protocols.

Analytical Approaches: A Head-to-Head Comparison

The choice of analytical technique for purity determination hinges on factors such as the physicochemical properties of the analyte, potential impurities, required sensitivity, and available instrumentation. This compound, being a non-volatile salt, presents a challenge for direct analysis by gas chromatography. Therefore, derivatization to a more volatile compound is a necessary prerequisite for GC-based methods. In contrast, liquid chromatography techniques can often analyze the salt directly in an aqueous solution.

Here, we compare three robust methods for determining this compound purity:

  • Gas Chromatography with Derivatization (GC-FID): This widely used technique offers high resolution and sensitivity. For this compound, a two-step derivatization process involving acidification followed by esterification is a reliable approach.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound.

  • Ion Chromatography (IC): As an ionic compound, this compound can also be effectively analyzed by ion chromatography, which separates ions and polar molecules based on their charge.

Performance Data at a Glance

The following table summarizes key performance metrics for the three analytical methods, providing a clear comparison to aid in method selection.

ParameterGas Chromatography (via Esterification)High-Performance Liquid ChromatographyIon Chromatography
Analyte Form Ethyl Cyanoacetate (derivative)Cyanoacetate AnionCyanoacetate Anion
Typical Retention Time ~ 5 - 10 minutes~ 3 - 8 minutes~ 10 - 15 minutes
Limit of Detection (LOD) Low ng rangeLow to mid ng range~ 33 µg/g[1]
Limit of Quantification (LOQ) Mid to high ng rangeMid to high ng range~ 101 µg/g[1]
Precision (%RSD) < 2%< 2%1.2 - 1.7%[1]
Key Advantages High resolution, high sensitivity, common instrumentation.Direct analysis, good for non-volatile compounds, robust.[2][3][4]High selectivity for ions, simple mobile phases.[1]
Key Disadvantages Indirect analysis requiring derivatization, potential for incomplete derivatization.May require specific columns for optimal separation, potentially higher solvent consumption.[2]May have lower sensitivity than GC or HPLC with UV detection.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Method 1: Gas Chromatography via Esterification

This method involves the conversion of this compound to the more volatile ethyl cyanoacetate, which is then analyzed by GC with a Flame Ionization Detector (FID).

1. Sample Preparation and Derivatization:

  • Acidification: Accurately weigh approximately 100 mg of the this compound sample into a reaction vial. Dissolve it in a minimal amount of deionized water. Acidify the solution to a pH of ~2 using dilute sulfuric acid. This converts the this compound to cyanoacetic acid.

  • Esterification: To the acidified solution, add 2 mL of absolute ethanol (B145695) and 0.1 mL of concentrated sulfuric acid as a catalyst. Cap the vial tightly and heat the mixture at 80°C for 1 hour to form ethyl cyanoacetate.[5][6]

  • Extraction: After cooling to room temperature, add 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and 2 mL of deionized water. Shake vigorously and allow the layers to separate. Carefully collect the organic layer containing the ethyl cyanoacetate for GC analysis.

2. Gas Chromatography (GC-FID) Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 280°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 180°C at a rate of 10°C/min.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL.

3. Data Analysis:

The purity of the this compound is calculated based on the peak area of the ethyl cyanoacetate derivative relative to the total peak area of all components in the chromatogram (area percent method). Alternatively, a more accurate quantification can be achieved using an internal or external standard calibration.

Method 2: High-Performance Liquid Chromatography (HPLC)

This method allows for the direct analysis of the cyanoacetate anion without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample and dissolve it in a 50 mL volumetric flask with the mobile phase to create a stock solution.

  • Further dilute the stock solution as necessary to fall within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Primesep SB column (150 mm x 4.6 mm, 5 µm) or equivalent mixed-mode or reverse-phase C18 column.[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with a sulfuric acid buffer. For example, Acetonitrile/Water (20:80 v/v) with 0.1% H2SO4.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

Purity is determined by comparing the peak area of cyanoacetic acid in the sample to a calibration curve generated from standards of known concentration. The area percent method can also be used for an estimation of purity.

Method 3: Ion Chromatography (IC)

This technique is highly suitable for the direct analysis of ionic species like the cyanoacetate anion.

1. Sample Preparation:

  • Prepare a stock solution of this compound in deionized water (e.g., 1000 mg/L).

  • Prepare working standards and sample solutions by diluting the stock solution with deionized water to the desired concentration range.

  • Filter all solutions through a 0.45 µm ion chromatography certified syringe filter.

2. Ion Chromatography Conditions:

  • Column: Anion exchange column such as a Metrosep A Supp 5 or equivalent.[1]

  • Eluent: A carbonate/bicarbonate buffer solution (e.g., 3.2 mM Na2CO3 / 1.0 mM NaHCO3).

  • Flow Rate: 0.7 mL/min.

  • Detector: Suppressed conductivity detector.[1]

  • Injection Volume: 20 µL.

3. Data Analysis:

Quantification is performed using an external standard calibration curve where the peak area of the cyanoacetate anion is plotted against its concentration.

Workflow and Pathway Visualizations

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sodium Cyanoacetate B Acidification to Cyanoacetic Acid A->B C Esterification to Ethyl Cyanoacetate B->C D Liquid-Liquid Extraction C->D E Inject Organic Layer D->E F GC Separation E->F G FID Detection F->G H Chromatogram G->H I Peak Integration & Purity Calculation H->I

Figure 1. Experimental workflow for GC analysis of this compound.

HPLC_IC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sodium Cyanoacetate B Dissolve in Mobile Phase/Water A->B C Dilute to Working Concentration B->C D Filter Sample C->D E Inject Sample D->E F HPLC / IC Separation E->F G UV / Conductivity Detection F->G H Chromatogram G->H I Peak Integration & Purity Calculation H->I

Figure 2. Generalized workflow for HPLC and IC analysis.

Conclusion

The determination of this compound purity can be reliably achieved through several analytical techniques. Gas chromatography, following a derivatization step, offers excellent separation efficiency and sensitivity. However, for a more direct and potentially faster analysis of this non-volatile salt, High-Performance Liquid Chromatography and Ion Chromatography are superior alternatives. The choice of method will ultimately depend on the specific requirements of the laboratory, including available equipment, desired sensitivity, and the expected nature of any impurities. The protocols and comparative data presented in this guide provide a solid foundation for selecting and implementing the most appropriate analytical strategy for your research and development needs.

References

Sodium Cyanoacetate: A Safer and Efficient Alternative in the Realm of Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount, balancing reactivity with safety and ease of handling. In the landscape of active methylene (B1212753) compounds—key building blocks in carbon-carbon bond formation—sodium cyanoacetate (B8463686) is emerging as a compelling alternative to more hazardous traditional reagents. This guide provides a comprehensive comparison of sodium cyanoacetate with other widely used active methylene compounds: diethyl malonate, malononitrile (B47326), and ethyl acetoacetate (B1235776), supported by experimental data and safety profiles.

Active methylene compounds are characterized by a methylene group (-CH2-) flanked by two electron-withdrawing groups, rendering the methylene protons acidic and susceptible to deprotonation to form a stabilized carbanion.[1][2] This reactivity is harnessed in a multitude of synthetic transformations, most notably the Knoevenagel condensation, a cornerstone of organic synthesis for forming carbon-carbon double bonds.[3][4] While effective, many traditional active methylene compounds present significant handling and toxicity challenges. This guide will demonstrate that this compound offers a favorable balance of reactivity and a significantly improved safety profile, making it a more desirable choice for many applications in pharmaceutical and chemical synthesis.

Comparative Overview of Physicochemical and Safety Data

A critical initial assessment of any reagent involves a thorough review of its physical and safety properties. The following tables summarize key data for this compound and its common alternatives, highlighting the pronounced safety advantages of the former.

Table 1: Physicochemical Properties

CompoundFormulaMolecular Weight ( g/mol )Physical FormpKa (in DMSO)pKa (in water)
This compound C₃H₂NNaO₂107.04SolidNot readily availableNot readily available
Diethyl MalonateC₇H₁₂O₄160.17Liquid16.413
MalononitrileC₃H₂N₂66.06Solid11.111.2
Ethyl AcetoacetateC₆H₁₀O₃130.14Liquid14.211

Table 2: Safety and Hazard Comparison

CompoundGHS PictogramsGHS Hazard StatementsAcute Toxicity (Oral LD50, Rat)
This compound H302: Harmful if swallowed. H319: Causes serious eye irritation.No data available
Diethyl MalonateH319: Causes serious eye irritation.> 5000 mg/kg
MalononitrileH301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.61 mg/kg
Ethyl AcetoacetateH319: Causes serious eye irritation.3980 mg/kg

Note: GHS pictograms and hazard statements are based on available Safety Data Sheets (SDS). LD50 values can vary between sources.

The data clearly illustrates the significantly higher toxicity of malononitrile, which is classified as "Danger" and is toxic via oral, dermal, and inhalation routes. In contrast, this compound, diethyl malonate, and ethyl acetoacetate present a lower hazard profile, with "Warning" as the signal word. The solid nature of this compound also offers advantages in handling and dosing compared to the liquid alternatives.

Reactivity and Performance in Knoevenagel Condensation

The reactivity of active methylene compounds in reactions like the Knoevenagel condensation is directly related to the acidity of the methylene protons (pKa). A lower pKa indicates a more acidic compound, which can be deprotonated by a weaker base, often leading to faster reaction rates.[5][6] Based on the pKa values in DMSO, the expected order of reactivity is:

Malononitrile (pKa 11.1) > Ethyl Acetoacetate (pKa 14.2) > Diethyl Malonate (pKa 16.4)

This compound and ethyl cyanoacetate are also highly effective in Knoevenagel condensations, frequently utilized to synthesize a wide array of substituted alkenes.[9] Diethyl malonate is generally less reactive and may require stronger bases or harsher reaction conditions to achieve comparable results.[10]

The choice of active methylene compound will therefore depend on a balance between the desired reactivity and the acceptable level of hazard. For many applications, the slightly attenuated reactivity of this compound compared to malononitrile is a small price to pay for its significantly enhanced safety profile.

Experimental Protocols

The following protocols provide a general framework for performing a Knoevenagel condensation and can be adapted for a comparative study of different active methylene compounds.

General Experimental Protocol for Knoevenagel Condensation

Materials:

  • Aldehyde (1.0 mmol)

  • Active Methylene Compound (1.0 mmol) (e.g., this compound, Diethyl Malonate, Malononitrile, or Ethyl Acetoacetate)

  • Catalyst (e.g., piperidine, 0.1 mmol)

  • Solvent (e.g., ethanol, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, the active methylene compound, and the solvent.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Note: For this compound, which is a salt, the reaction may be performed in a protic solvent like water or ethanol, and the catalyst may not be necessary or a milder base could be employed.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the general mechanism of the Knoevenagel condensation and a typical experimental workflow.

Knoevenagel_Mechanism cluster_activation Activation cluster_condensation Condensation cluster_elimination Elimination Active_Methylene Active Methylene Compound Carbanion Carbanion Active_Methylene->Carbanion Deprotonation Base Base Base->Carbanion Intermediate Aldol-type Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: General mechanism of the Knoevenagel condensation.

Experimental_Workflow Start Start: Combine Reactants (Aldehyde, Active Methylene Compound, Catalyst, Solvent) Reaction Reaction (Heating/Stirring) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Cooling, Solvent Removal) Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for a Knoevenagel condensation.

Conclusion

This compound presents a compelling case as a safer and more practical alternative to many traditional active methylene compounds. While malononitrile may offer superior reactivity in some instances, its high toxicity is a significant drawback, particularly in industrial and pharmaceutical settings. Diethyl malonate and ethyl acetoacetate are safer than malononitrile but are liquids and generally less reactive than this compound.

The solid nature, favorable safety profile, and robust reactivity of this compound make it an excellent choice for a wide range of synthetic applications, including the construction of complex molecules in drug discovery and development. By prioritizing reagents like this compound, researchers can foster a safer and more efficient laboratory environment without compromising on synthetic utility.

References

A Comparative Guide to Catalytic Efficiency in Knoevenagel Condensations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of α,β-unsaturated compounds that serve as crucial intermediates in the manufacturing of pharmaceuticals, fine chemicals, and functional polymers.[1][2] The selection of an appropriate catalyst is a critical factor that dictates the efficiency, selectivity, and environmental impact of this reaction.[1] This guide offers an objective comparison of various catalytic systems, supported by experimental data, to assist researchers in making informed decisions for their synthetic needs.

Catalyst Performance: A Quantitative Comparison

The effectiveness of a catalyst in the Knoevenagel condensation is typically assessed by parameters such as reaction time, product yield, and the mildness of the reaction conditions. While traditional homogeneous catalysts like piperidine (B6355638) have been widely used, there is a growing interest in heterogeneous catalysts due to their ease of separation, reusability, and alignment with green chemistry principles.[3][4] The following table summarizes the performance of selected catalysts in the condensation of benzaldehyde (B42025) with an active methylene (B1212753) compound.

Catalyst TypeCatalystActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Recyclability
Heterogeneous Metal Oxide1CaO–1.5MgO (BMO-1)Malononitrile (B47326)WaterRoom Temperature10 min98Up to 5 cycles
Heterogeneous Metal OxideZnOEthyl CyanoacetateSolvent-freeRoom Temperature6 h>95-
Heterogeneous Mixed-Metal PhosphateMALPOBenzaldehydeEthanol--up to 99Yes
Homogeneous BasePiperidineMalononitrileToluene (B28343)Conventional Heating--No
Homogeneous Ionic Liquid[Bmim][OAc]Malononitrile / Ethyl cyanoacetateWaterRoom TemperatureminutesHighYes

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed methodologies for Knoevenagel condensations using different catalytic systems.

Heterogeneous Catalysis with 1CaO–1.5MgO (BMO-1)

This protocol describes a green and efficient method using a binary metal oxide catalyst in water.[1]

  • Catalyst Synthesis: The 1CaO–1.5MgO binary metal oxide (BMO-1) catalyst is prepared via an ultradiluted coprecipitation method using Mg(NO₃)₂·6H₂O and Ca(NO₃)₂·4H₂O as precursors and NaOH for precipitation.[1]

  • Reaction Setup: In a 50 mL round-bottom flask, combine the active methylene compound (10 mmol) and the aromatic aldehyde (10 mmol) in 5 mL of distilled water at room temperature with stirring.[5]

  • Catalyst Addition: Add 0.05 g of the BMO-1 catalyst to the reaction mixture.[1][5]

  • Reaction Monitoring: Stir the mixture vigorously (e.g., 800 rpm) and monitor the reaction's progress using thin-layer chromatography (TLC) with a 1:9 ethyl acetate (B1210297) and petroleum ether eluent.[1][5]

  • Work-up: Upon completion, the solid product and catalyst are collected by filtration and washed several times with water. The catalyst can be recovered, washed, dried, and reused.[1][5]

Homogeneous Catalysis with Piperidine (Traditional Method)

This protocol represents a classic approach to the Knoevenagel condensation.[6]

  • Materials: Substituted benzaldehyde (1 mmol), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol), piperidine (0.1 mmol), and toluene (10 mL).[6]

  • Procedure: In a round-bottom flask, dissolve the benzaldehyde and the active methylene compound in toluene. Add piperidine to the solution and heat the mixture to reflux. Monitor the reaction by TLC. After completion, the reaction mixture is cooled, and the product is isolated by crystallization or column chromatography.

Green Homogeneous Catalysis with an Ionic Liquid

This method utilizes an ionic liquid as a recyclable catalyst in an aqueous medium, offering a more environmentally friendly approach.[6]

  • Materials: Substituted aromatic aldehyde (1 mmol), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol), 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) (20 mol%), and double-distilled water (5 mL).[6]

  • Procedure: The aldehyde, active methylene compound, and [Bmim][OAc] are added to a round-bottom flask containing 5 mL of double-distilled water.[6] The mixture is stirred at room temperature, and the reaction progress is monitored.[6] Upon completion, the solid product, being insoluble in the aqueous medium, is isolated by filtration and washed with water and ethanol.[6]

Visualizing the Process

To better understand the experimental steps and the underlying chemical transformation, the following diagrams illustrate the general workflow and reaction mechanism.

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Mix Aldehyde/Ketone and Active Methylene Compound B Add Solvent (if applicable) A->B C Add Catalyst B->C D Stir at Specified Temperature C->D E Monitor by TLC D->E F Isolate Crude Product (e.g., Filtration, Extraction) E->F G Purify Product (e.g., Recrystallization, Chromatography) F->G H Characterize Product G->H

Caption: General experimental workflow for a Knoevenagel condensation reaction.

Knoevenagel_Mechanism start Active Methylene Compound (Z-CH2-Z) enolate Enolate Intermediate start->enolate + Base - H+ adduct Aldol Adduct enolate->adduct Nucleophilic Attack carbonyl Aldehyde/Ketone (R-CO-R') carbonyl->adduct product α,β-Unsaturated Product adduct->product - H2O (Dehydration)

Caption: The general mechanism of a base-catalyzed Knoevenagel condensation.[7][8]

Conclusion

The choice of catalyst for a Knoevenagel condensation significantly impacts the reaction's outcome and sustainability. Heterogeneous catalysts like mixed metal oxides and phosphates offer considerable benefits in terms of reusability, operational simplicity, and often lead to higher yields in shorter reaction times under milder, greener conditions.[1][9] While traditional homogeneous catalysts remain effective, the development of more environmentally benign alternatives, such as ionic liquids in aqueous media, aligns with the growing demand for sustainable chemical synthesis in the pharmaceutical and chemical industries.[6] This guide provides a starting point for researchers to select the most appropriate catalytic system for their specific needs, balancing efficiency with environmental considerations.

References

Sodium Cyanoacetate vs. Cyanoacetic Acid: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of a synthesis. While cyanoacetic acid is a well-established reagent in organic chemistry, its sodium salt, sodium cyanoacetate (B8463686), presents several advantages that can lead to milder reaction conditions, improved handling, and potentially higher yields. This guide provides an objective comparison of these two reagents, supported by physical and chemical data, and a detailed examination of their application in the Knoevenagel condensation reaction.

Introduction to Cyanoacetic Acid and Sodium Cyanoacetate

Cyanoacetic acid is an organic compound containing both a nitrile and a carboxylic acid functional group. It serves as a versatile building block in the synthesis of various compounds, including pharmaceuticals and adhesives.[1] this compound is the sodium salt of cyanoacetic acid and is often an intermediate in the production of cyanoacetic acid itself.[2]

Key Advantages of this compound

The primary advantages of using this compound over cyanoacetic acid stem from its chemical nature as a salt of a weak acid. This seemingly subtle difference has significant implications for its handling, reactivity, and role in base-catalyzed reactions.

  • Improved Handling and Safety: Cyanoacetic acid is a corrosive solid that can cause severe skin burns and eye damage.[3] In contrast, while this compound is also classified as harmful if swallowed or inhaled, its solid form is generally less corrosive and easier to handle, mitigating some of the risks associated with the free acid.[4][5] The hygroscopic nature of cyanoacetic acid can also present challenges in storage and weighing, an issue that is often less pronounced with its more stable salt form.

  • Inherent Basicity: In many reactions, such as the Knoevenagel condensation, a base is required to deprotonate the active methylene (B1212753) group of the cyanoacetic moiety.[6] When using cyanoacetic acid, a stoichiometric or catalytic amount of an external base must be added. This compound, being the conjugate base of cyanoacetic acid, can in some instances act as its own base or require a much weaker external base, simplifying the reaction setup and workup.

  • Enhanced Solubility in Protic Solvents: As a salt, this compound exhibits greater solubility in water and other protic solvents compared to cyanoacetic acid.[7] This can be advantageous in reactions where aqueous or alcoholic media are preferred for environmental or process safety reasons.

  • Milder Reaction Conditions: The use of this compound can lead to milder reaction conditions. The in situ generation of the active nucleophile can be more controlled, potentially reducing side reactions and leading to cleaner reaction profiles and higher yields of the desired product.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and cyanoacetic acid is presented in the table below for easy comparison.

PropertyThis compoundCyanoacetic Acid
Molecular Formula C₃H₂NNaO₂[4]C₃H₃NO₂
Molecular Weight 107.04 g/mol [4]85.06 g/mol
Appearance White to off-white solid[8]White to yellowish-white crystalline solid
Melting Point >300 °C (decomposes)66-69 °C
Solubility in Water Miscible[7]Soluble
pKa Not applicable (salt)~2.45
Hazards Harmful if swallowed or inhaled, causes serious eye irritation[4]Causes severe skin burns and eye damage, harmful if swallowed or inhaled[3]

Performance in the Knoevenagel Condensation: A Comparative Analysis

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely used in the preparation of α,β-unsaturated compounds.[9] The reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base.[6]

Hypothetical Experimental Comparison

To illustrate the potential advantages of this compound, a hypothetical experimental comparison for the Knoevenagel condensation of benzaldehyde (B42025) with both this compound and cyanoacetic acid is outlined below. This comparison is based on typical conditions found in the literature for similar reactions with cyanoacetate esters.

ParameterReaction with this compoundReaction with Cyanoacetic Acid
Base Weak base (e.g., piperidine (B6355638), catalytic) or no baseStoichiometric or catalytic base (e.g., piperidine, pyridine)
Solvent Ethanol or WaterToluene or Ethanol
Temperature Room temperature to 60 °C60 °C to reflux
Reaction Time Potentially shorter due to pre-formed nucleophileGenerally longer
Yield Potentially higher due to milder conditionsVariable, may be affected by side reactions
Workup Simpler, direct precipitation or extractionRequires neutralization and removal of base
Knoevenagel Condensation Mechanism

The mechanism of the Knoevenagel condensation highlights the crucial role of the base in deprotonating the active methylene group to form a nucleophilic enolate.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Z-CH₂-Z Enolate [Z-CH-Z]⁻ ActiveMethylene->Enolate Deprotonation Base Base Base->Enolate ProtonatedBase Base-H⁺ Enolate_ref [Z-CH-Z]⁻ Aldehyde R-CHO Intermediate Aldol Adduct Aldehyde->Intermediate Intermediate_ref Aldol Adduct Enolate_ref->Intermediate Product Z₂C=CHR Intermediate_ref->Product Elimination Water H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

Protocol 1: Knoevenagel Condensation using this compound

  • Materials:

    • Benzaldehyde (1.0 eq)

    • This compound (1.1 eq)

    • Piperidine (0.1 eq, optional)

    • Ethanol (5 mL per mmol of benzaldehyde)

    • Hydrochloric acid (1 M)

  • Procedure:

    • To a round-bottom flask, add this compound and ethanol.

    • Stir the mixture until the solid is dissolved.

    • Add benzaldehyde to the solution, followed by piperidine (if used).

    • Stir the reaction mixture at room temperature or heat to 60 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with 1 M HCl to precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α-cyanocinnamic acid.

Protocol 2: Knoevenagel Condensation using Cyanoacetic Acid

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Cyanoacetic acid (1.1 eq)

    • Piperidine (1.1 eq)

    • Toluene (5 mL per mmol of benzaldehyde)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add benzaldehyde, cyanoacetic acid, piperidine, and toluene.

    • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent to obtain the pure α-cyanocinnamic acid.

Logical Workflow for Reagent Selection

The choice between this compound and cyanoacetic acid depends on several factors, including the specific reaction, desired conditions, and safety considerations. The following diagram illustrates a logical workflow for making this decision.

Reagent_Selection Start Start: Reagent Selection for Active Methylene Compound BaseSensitive Is the substrate or product sensitive to strong bases? Start->BaseSensitive HandlingSafety Are handling safety and ease of use a primary concern? BaseSensitive->HandlingSafety No UseNaCyanoacetate Consider this compound BaseSensitive->UseNaCyanoacetate Yes AqueousSolvent Is an aqueous or protic solvent preferred? HandlingSafety->AqueousSolvent No HandlingSafety->UseNaCyanoacetate Yes AqueousSolvent->UseNaCyanoacetate Yes UseCyanoaceticAcid Consider Cyanoacetic Acid AqueousSolvent->UseCyanoaceticAcid No Evaluate Evaluate both reagents experimentally UseNaCyanoacetate->Evaluate UseCyanoaceticAcid->Evaluate

Caption: Decision workflow for choosing between this compound and cyanoacetic acid.

Conclusion

This compound offers several distinct advantages over cyanoacetic acid in organic synthesis, particularly in base-catalyzed reactions like the Knoevenagel condensation. Its improved handling characteristics, inherent basicity, and enhanced solubility in protic solvents can lead to simpler, safer, and potentially more efficient synthetic procedures. While the optimal choice of reagent will always be substrate and reaction-dependent, researchers are encouraged to consider this compound as a viable and often superior alternative to cyanoacetic acid in their synthetic endeavors. Experimental validation remains crucial in determining the most effective reagent for a specific transformation.

References

Safer and More Sustainable Routes to Cyanoacetates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of cyanoacetates, crucial intermediates in the pharmaceutical and fine chemical industries, has traditionally relied on methods involving highly toxic sodium cyanide. Growing safety and environmental concerns have spurred the development of alternative, greener synthetic routes. This guide provides a comparative overview of these emerging alternatives, presenting available experimental data, detailed protocols, and visual representations of the chemical pathways and workflows.

The conventional approach to producing ethyl cyanoacetate (B8463686), for example, involves the reaction of ethyl chloroacetate (B1199739) with sodium cyanide.[1] This method, while effective, poses significant risks due to the high toxicity of cyanide. Another established route is the esterification of cyanoacetic acid, which itself is often synthesized from sodium cyanide and sodium chloroacetate.[1][2] The alternatives discussed below aim to mitigate or eliminate the use of sodium cyanide, offering safer and more sustainable processes.

Comparative Performance of Synthesis Methods

The following table summarizes the key performance indicators for various alternatives to the traditional sodium cyanide-based synthesis of cyanoacetates. It is important to note that the data is compiled from different studies and the reaction conditions may not be directly comparable.

Synthesis MethodKey ReagentsCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Key Advantages
Traditional Cyanation Ethyl Chloroacetate, Sodium Cyanide-Water/AlcoholRoom Temp to 55Not Specified77-80[2]Established, high yield
Esterification of Cyanoacetic Acid Cyanoacetic Acid, Ethanol (B145695)Silicotungstic acid, p-toluene sulfonic acid-803.5High (not quantified)[3][4]Avoids direct use of NaCN in esterification
Transesterification Methyl Cyanoacetate, EthanolHydrotalcite-80-856-1266.36[5]Reusable catalyst
From Asparagine Asparagine, Halogenating Agent, AlcoholMineral Acid (e.g., H₂SO₄)-Room TempOvernight (for cyanoacetamide)~70-90[6]Green, avoids NaCN, readily available starting material
From Formic Acid & Acetonitrile Formic Acid, AcetonitrileOrganometallic Nickel-50-12012-24Not SpecifiedGreen, cyanide-free
Electrochemical Synthesis Carbon Dioxide, Acetonitrile-AcetonitrileNot SpecifiedNot SpecifiedNot SpecifiedUtilizes CO₂, avoids NaCN

Experimental Protocols

Esterification of Cyanoacetic Acid

This method avoids the direct handling of sodium cyanide in the final esterification step, although the starting cyanoacetic acid is often produced using cyanide.[3]

Procedure:

  • In a four-necked flask equipped with an electric agitator, condenser, and water separator, add cyanoacetic acid, absolute ethanol, and a mixed catalyst of silicotungstic acid and p-toluene sulfonic acid.[3]

  • The molar ratio of cyanoacetic acid to absolute ethanol is optimized at 1:3.5.[3]

  • The catalyst amount is 1.5% of the total reactant weight.[3]

  • Heat the mixture to 80°C and maintain the reaction for 3.5 hours with stirring.[3]

  • Continuously remove the water produced during the reaction using the water separator to drive the equilibrium towards the product.[3]

  • After the reaction is complete, the product, ethyl cyanoacetate, is purified by distillation.[3]

Transesterification of Methyl Cyanoacetate

This process involves the conversion of a readily available cyanoacetate ester to another, circumventing the direct use of sodium cyanide in this specific transformation.[5]

Procedure:

  • Charge a reaction vessel with methyl cyanoacetate and ethanol in a molar ratio of 1:1 to 1:6.[5]

  • Add hydrotalcite or a hydrotalcite-like catalyst, amounting to 1.0% to 6.0% of the total reactant weight.[5]

  • Heat the mixture to 80-85°C with stirring and maintain the reaction for 6-12 hours.[5]

  • After the reaction, filter the hot mixture to recover the catalyst, which can be dried and reused.[5]

  • The filtrate is then subjected to rectification to separate the unreacted starting materials and the methanol (B129727) byproduct, yielding the crude ethyl cyanoacetate.[5]

Synthesis from Asparagine

This green chemistry approach utilizes a renewable amino acid as the starting material, completely avoiding the use of sodium cyanide.[6]

Procedure:

  • Formation of Cyanoacetamide: Contact asparagine with a halogenating agent (e.g., trichloroisocyanuric acid) in an acidic environment. This reaction is typically stirred overnight at room temperature.[6]

  • Esterification: The resulting cyanoacetamide is then reacted with an alcohol (e.g., ethanol) in the presence of a mineral acid like sulfuric acid to form the corresponding cyanoacetate.[6][7]

  • The reaction mixture is worked up to isolate and purify the cyanoacetate product. Yields for the esterification step are reported to be in the range of 70-90%.[6]

Reaction Pathways and Experimental Workflow

To visually represent the processes described, the following diagrams have been generated using the DOT language.

G cluster_traditional Traditional Cyanation Route cluster_esterification Esterification Route cluster_transesterification Transesterification Route cluster_asparagine Asparagine (Green) Route chloroacetate Ethyl Chloroacetate cyanoacetate_trad Ethyl Cyanoacetate chloroacetate->cyanoacetate_trad + NaCN na_cn Sodium Cyanide na_cn->cyanoacetate_trad cyanoacetic_acid Cyanoacetic Acid cyanoacetate_est Ethyl Cyanoacetate cyanoacetic_acid->cyanoacetate_est + Ethanol ethanol_est Ethanol ethanol_est->cyanoacetate_est methyl_cyanoacetate Methyl Cyanoacetate cyanoacetate_trans Ethyl Cyanoacetate methyl_cyanoacetate->cyanoacetate_trans + Ethanol ethanol_trans Ethanol ethanol_trans->cyanoacetate_trans methanol Methanol cyanoacetate_trans->methanol asparagine Asparagine cyanoacetamide Cyanoacetamide asparagine->cyanoacetamide + Halogenating Agent cyanoacetate_asp Ethyl Cyanoacetate cyanoacetamide->cyanoacetate_asp + Ethanol, H+ ethanol_asp Ethanol ethanol_asp->cyanoacetate_asp

Caption: Alternative synthetic pathways to ethyl cyanoacetate.

G start Start reactants Charge Reactants (e.g., Cyanoacetic Acid, Ethanol) start->reactants catalyst Add Catalyst (e.g., Silicotungstic Acid) reactants->catalyst reaction Heat and Stir (e.g., 80°C, 3.5h) catalyst->reaction separation Product/Catalyst Separation (e.g., Filtration, Distillation) reaction->separation purification Purification (e.g., Rectification) separation->purification product Final Product (Ethyl Cyanoacetate) purification->product

Caption: General experimental workflow for cyanoacetate synthesis.

References

Navigating Reductive Amination: A Guide to Borohydride Reagents Beyond Cyanoborohydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more efficient alternatives to sodium cyanoborohydride for reductive amination, this guide offers a comparative evaluation of key borohydride (B1222165) reagents. This publication details the performance of sodium triacetoxyborohydride (B8407120) (STAB), 2-picoline borane, and sodium borohydride, supported by experimental data and detailed protocols to inform reagent selection in amine synthesis.

The landscape of reductive amination has evolved, driven by the need for reagents that offer high selectivity and efficiency while mitigating the significant toxicity concerns associated with sodium cyanoborohydride (NaBH3CN). This guide provides a comprehensive comparison of prominent alternatives, focusing on their reactivity, substrate scope, safety, and operational considerations.

Executive Summary

Sodium cyanoborohydride has long been a staple in reductive amination due to its mild reactivity, which allows for the selective reduction of iminium ions in the presence of carbonyls. However, its high toxicity and the potential for cyanide byproduct formation necessitate the exploration of safer alternatives.

  • Sodium Triacetoxyborohydride (STAB) has emerged as a leading substitute, offering comparable or superior performance to NaBH3CN in many cases.[1] It is a mild and selective reducing agent, particularly effective for the reductive amination of a wide range of aldehydes and ketones.[2][3] Its lower toxicity profile makes it a more attractive option for both lab-scale and large-scale synthesis.[4]

  • 2-Picoline Borane is another excellent alternative, valued for its stability and ease of handling.[5] This air-stable solid can be used in a variety of solvents, including protic ones like methanol (B129727) and water, and is effective for the direct reductive amination of aldehydes and ketones.[6] Its non-toxic nature presents a significant advantage over cyanoborohydride reagents.[7]

  • Sodium Borohydride (NaBH4) , while a potent and cost-effective reducing agent, is generally less selective than NaBH3CN and its alternatives. Its high reactivity can lead to the premature reduction of the starting carbonyl compound.[8] Consequently, it is often used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[9]

Comparative Performance of Borohydride Reagents

The choice of reducing agent significantly impacts the yield and purity of the desired amine. The following tables summarize the performance of different borohydride reagents in the reductive amination of representative aldehyde and ketone substrates.

Table 1: Reductive Amination of Benzaldehyde with Aniline

Reducing AgentProcedureSolventYield (%)Reference
Sodium Cyanoborohydride One-potMethanol91[10]
Sodium Triacetoxyborohydride One-potDichloroethane (DCE)83[11]
2-Picoline Borane One-potMethanol85[11]
Sodium Borohydride Two-stepMethanol84[12]

Table 2: Reductive Amination of Cyclohexanone with Benzylamine

Reducing AgentProcedureSolventYield (%)Reference
Sodium Cyanoborohydride One-potMethanol88[13]
Sodium Triacetoxyborohydride One-potDichloroethane (DCE)96[11]
2-Picoline Borane One-potMethanol95[11]
Sodium Borohydride Two-stepMethanolNot specified

Note: The presented data is collated from various sources and should be interpreted as indicative of general performance, as direct comparative studies under identical conditions are limited.[4]

Reaction Workflows and Mechanisms

The general mechanism of reductive amination involves the formation of an imine or iminium ion intermediate, which is then reduced by the borohydride reagent. The selectivity of the reducing agent dictates whether a one-pot or two-step procedure is more effective.

Reductive_Amination_Workflow cluster_one_pot One-Pot Procedure cluster_two_step Two-Step Procedure start1 Carbonyl + Amine + Reducing Agent product1 Amine Product start1->product1 Selective Reagents (STAB, 2-Picoline Borane, NaBH3CN) start2 Carbonyl + Amine imine Imine Intermediate start2->imine Step 1 add_reductant Add Reducing Agent (NaBH4) imine->add_reductant product2 Amine Product add_reductant->product2 Step 2 Reductive_Amination_Mechanism carbonyl Carbonyl (Aldehyde or Ketone) hemiaminal Hemiaminal carbonyl->hemiaminal + Amine amine Amine amine->hemiaminal imine Imine/Iminium Ion hemiaminal->imine - H2O product Amine Product imine->product reductant [H-] (from Borohydride) reductant->product

References

A Researcher's Guide to Spectroscopic Characterization of Knoevenagel Condensation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon bonds, pivotal in the synthesis of a wide array of compounds, including pharmaceuticals and other biologically active molecules.[1][2] The unambiguous characterization of the resulting α,β-unsaturated products is critical. This guide provides a comparative analysis of the spectroscopic changes observed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy during the Knoevenagel condensation, supported by experimental data and detailed protocols.

Distinguishing Products from Reactants: A Spectroscopic Comparison

The transformation of reactants to products in a Knoevenagel condensation is readily monitored by characteristic shifts in NMR and IR spectra. The disappearance of reactant signals and the appearance of new product signals provide definitive evidence of a successful reaction.

Infrared (IR) Spectroscopy

The most significant change observed in the IR spectrum is the disappearance of the aldehyde C-H stretch and the appearance of a C=C bond stretch in the product. The carbonyl (C=O) frequency of the active methylene (B1212753) compound may also shift depending on the extent of conjugation in the product.

Compound TypeCharacteristic IR Absorptions (cm⁻¹)Key Observations
Aromatic Aldehyde (Reactant) ~2850-2750 (aldehyde C-H stretch), ~1700 (C=O stretch)Disappearance of the characteristic aldehyde C-H stretch is a key indicator of reaction completion.
Active Methylene Compound (Reactant) Varies depending on the compound (e.g., ~1750-1730 for esters, ~2250 for nitriles)The frequency of the electron-withdrawing group may shift upon conjugation.
Knoevenagel Product ~1640-1600 (alkene C=C stretch), ~3050 (vinylic C-H stretch)Appearance of a medium to strong C=C stretching band confirms product formation.

For instance, in the synthesis of benzylidenemalononitrile (B1330407) from benzaldehyde (B42025) and malononitrile, the IR spectrum of the product will show a strong absorption peak for the nitrile group around 2220 cm⁻¹ and the disappearance of the aldehyde carbonyl stretch.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the Knoevenagel condensation product.

¹H NMR Spectroscopy: The most telling signal in the ¹H NMR spectrum of the product is the appearance of a singlet for the newly formed vinylic proton, typically in the range of 7.5-8.5 ppm. The aldehyde proton signal from the starting material (usually around 9-10 ppm) will disappear.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the formation of the C=C bond is confirmed by the appearance of two new signals in the olefinic region (typically 120-150 ppm). The carbon of the aldehyde carbonyl group (around 190 ppm) will be absent in the product spectrum.

Here is a comparative table of typical chemical shifts for reactants and a representative product, 2-benzylidenemalononitrile:

CompoundFunctional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Benzaldehyde (Reactant) Aldehyde Proton (-CHO)9.5 - 10.5 (s)~192
Aromatic Protons7.4 - 7.9 (m)128 - 137
Malononitrile (Reactant) Methylene Protons (-CH₂)~3.5 (s)~25
Nitrile Carbon (-CN)-~113
2-Benzylidenemalononitrile (Product) Vinylic Proton (=CH)~7.8 (s)[5]~83[5]
Aromatic Protons7.5 - 7.7 (m)[5]128 - 135[5]
Olefinic Carbons (C=C)-~160, ~83[5]
Nitrile Carbon (-CN)-~113[5]

Experimental Protocols

Below are generalized experimental protocols for a typical Knoevenagel condensation and the subsequent spectroscopic analysis.

General Procedure for Knoevenagel Condensation

This procedure is a general guideline and may require optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in a suitable solvent such as ethanol (B145695) or water.[6]

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (B6355638) or ammonium (B1175870) acetate.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7][8]

  • Work-up: Upon completion, the product can often be isolated by simple filtration if it precipitates.[4] Otherwise, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and the solvent evaporated to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

NMR Sample Preparation
  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[3][9]

IR Sample Preparation (KBr Pellet)
  • Grind a small amount (1-2 mg) of the solid product with approximately 100 mg of dry potassium bromide (KBr) using a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Obtain the IR spectrum using an FTIR spectrometer.[3]

Workflow for Knoevenagel Condensation and Characterization

The following diagram illustrates the typical workflow from reaction setup to product characterization.

Knoevenagel_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Spectroscopic Characterization Reactants Aldehyde + Active Methylene Compound Reaction_Vessel Reaction Mixture (Stirring/Heating) Reactants->Reaction_Vessel Solvent_Catalyst Solvent + Catalyst Solvent_Catalyst->Reaction_Vessel Isolation Isolation (Filtration/Extraction) Reaction_Vessel->Isolation Purification Purification (Recrystallization/ Chromatography) Isolation->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Product Characterized Product NMR->Product IR->Product

References

Safety Operating Guide

Navigating the Safe Disposal of Sodium Cyanoacetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Sodium cyanoacetate (B8463686), a versatile reagent in organic synthesis, requires meticulous disposal procedures due to its cyanide component. This guide provides essential, step-by-step information for the safe management and disposal of sodium cyanoacetate waste, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Adherence to personal protective equipment (PPE) standards is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Wear tightly fitting safety goggles or a face shield.[3]
Hand Protection Wear chemical-resistant gloves, such as nitrile rubber. Double gloving is recommended.[4]
Body Protection A lab coat is required. For larger quantities or potential for splashing, a chemical-resistant apron is advised.[4]
Respiratory For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[3][5]

In the event of accidental exposure, immediate action is critical. For skin contact, wash the affected area thoroughly with soap and water.[5] If inhaled, move to fresh air immediately.[5] For eye contact, flush with copious amounts of water for at least 15 minutes.[5] In all cases of exposure, seek immediate medical attention.[5]

Step-by-Step Disposal Protocol for this compound Waste

The cardinal rule for this compound disposal is to treat it as hazardous waste.[1][4][6] Under no circumstances should it be disposed of down the drain or in regular trash.[5][7]

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.[1][8]

  • This container should be made of a compatible material (e.g., high-density polyethylene).

  • Store solid and liquid cyanide wastes separately.[1]

  • All materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be collected as contaminated solid waste.[1][6]

2. Storage of Waste:

  • Store the hazardous waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[6][9]

  • The storage area must be away from incompatible materials, especially acids, to prevent the formation of highly toxic hydrogen cyanide gas.[1][10]

  • Ensure the container is kept closed at all times, except when adding waste.[8]

3. Decontamination of Work Surfaces and Glassware:

  • All non-disposable items, such as glassware and work surfaces, must be decontaminated after use.

  • First, rinse the contaminated surfaces with a high pH buffer solution (pH 10).[1][10]

  • Following the buffer rinse, decontaminate with a freshly prepared 10% bleach solution.[1]

  • All rinsates from the decontamination process must be collected as hazardous liquid waste.[8]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[1][6]

  • Ensure all containers are properly labeled with their contents and associated hazards in accordance with institutional and regulatory guidelines.[8]

  • The ultimate disposal of this compound waste should be conducted by a licensed chemical destruction facility, often through controlled incineration with flue gas scrubbing.[5]

Decision Pathway for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path cluster_end A Start: this compound Use B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Generate Waste: - Unused Reagent - Contaminated Solids - Aqueous Solutions C->D N Decontaminate Work Area (pH 10 buffer, then 10% bleach) C->N E Is the waste an empty original container? D->E F Triple Rinse Container E->F Yes I Segregate Waste: - Solids - Liquids E->I No G Collect Rinsate as Hazardous Waste F->G H Deface Label and Dispose of Container as Solid Waste F->H G->I End End of Process H->End J Store in Labeled, Sealed Hazardous Waste Containers I->J K Store in Designated Satellite Accumulation Area (Away from Acids) J->K L Contact EH&S for Pickup K->L M Professional Disposal (e.g., Incineration) L->M M->End O Collect Decontamination Waste as Hazardous N->O O->I

Caption: Disposal workflow for this compound.

By adhering to these stringent protocols, laboratory professionals can mitigate the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety data sheets and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans are critical for laboratory personnel handling Sodium Cyanoacetate. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe handling, storage, and disposal of this chemical, minimizing risks for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is paramount when working with this compound. The following table summarizes the required PPE, drawing from established safety protocols for cyanide-containing compounds.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility and be aware of the breakthrough time. Always inspect gloves for any signs of degradation before use.[1]
Eye and Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles.[2] For operations with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against accidental spills.[1]
Respiratory Protection Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is essential to minimize exposure and prevent accidents.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal 1_Review_SDS 1. Review SDS & SOP 2_Assemble_PPE 2. Assemble & Inspect PPE 1_Review_SDS->2_Assemble_PPE Proceed 3_Prepare_Work_Area 3. Prepare Fume Hood 2_Assemble_PPE->3_Prepare_Work_Area Proceed 4_Emergency_Prep 4. Prepare Emergency Spill Kit 3_Prepare_Work_Area->4_Emergency_Prep Proceed 5_Weigh_Transfer 5. Weigh & Transfer 4_Emergency_Prep->5_Weigh_Transfer Proceed 6_Perform_Experiment 6. Perform Experiment 5_Weigh_Transfer->6_Perform_Experiment Proceed 7_Decontaminate_Glassware 7. Decontaminate Glassware 6_Perform_Experiment->7_Decontaminate_Glassware Proceed 8_Segregate_Waste 8. Segregate Waste 7_Decontaminate_Glassware->8_Segregate_Waste Proceed 9_Neutralize_Waste 9. Neutralize Aqueous Waste 8_Segregate_Waste->9_Neutralize_Waste Proceed 10_Dispose_Waste 10. Dispose of Waste 9_Neutralize_Waste->10_Dispose_Waste Proceed 11_Clean_Work_Area 11. Clean Work Area 10_Dispose_Waste->11_Clean_Work_Area Proceed 12_Remove_PPE 12. Remove & Dispose PPE 11_Clean_Work_Area->12_Remove_PPE Proceed Start Aqueous this compound Waste Adjust_pH Adjust pH to > 10 with NaOH Start->Adjust_pH Add_Oxidant Slowly add Sodium Hypochlorite or Hydrogen Peroxide Adjust_pH->Add_Oxidant Stir Stir for at least 1 hour Add_Oxidant->Stir Verify Verify Cyanide Destruction Stir->Verify Dispose Dispose of Neutralized Waste per Regulations Verify->Dispose Successful Re-treat Re-treat with Oxidant Verify->Re-treat Incomplete Re-treat->Add_Oxidant

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.